7-(4-Ethyl-1-methyloctyl)quinolin-8-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(5-ethylnonan-2-yl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-4-6-8-16(5-2)11-10-15(3)18-13-12-17-9-7-14-21-19(17)20(18)22/h7,9,12-16,22H,4-6,8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWACCMLWVBYNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(C)C1=C(C2=C(C=CC=N2)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868261 | |
| Record name | 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73545-11-6 | |
| Record name | 7-(4-Ethyl-1-methyloctyl)-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73545-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073545116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-ethyl-1-methyloctyl)quinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct biological studies on the mechanism of action of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol are limited in publicly available scientific literature. This guide provides a detailed overview of the core mechanism of action based on the well-established activities of its parent class, the 8-hydroxyquinolines. The quantitative data and experimental protocols provided are for closely related 8-hydroxyquinoline analogs and are intended to be illustrative of the methodologies used to assess this class of compounds.
Introduction
This compound, a substituted 8-hydroxyquinoline, belongs to a class of compounds renowned for their metal-chelating properties.[1][2] While primarily utilized in hydrometallurgy for metal extraction under the trade name Kelex-100, its structural motif suggests potential for biological activity.[3][4] The core mechanism of action for 8-hydroxyquinoline derivatives in a biological context is intrinsically linked to their ability to bind metal ions, which can lead to the inhibition of essential metalloenzymes and disruption of cellular processes.[1][5] This guide will delve into the theoretical mechanism of action, supported by data from analogous compounds, and provide detailed experimental frameworks for its investigation.
Core Mechanism of Action: Metalloenzyme Inhibition via Metal Chelation
The primary proposed mechanism of action for this compound and other 8-hydroxyquinolines is the chelation of metal ions that are crucial for the catalytic activity of metalloenzymes.[5] Many enzymes require a metal cofactor (such as Zn²⁺, Mg²⁺, Fe²⁺, or Cu²⁺) for their function. By sequestering these essential metal ions, 8-hydroxyquinoline derivatives can effectively inhibit enzyme activity, leading to a downstream biological effect, such as antimicrobial or cytotoxic activity.
The lipophilic nature of the 7-(4-ethyl-1-methyloctyl) side chain likely enhances the compound's ability to traverse cellular membranes, allowing it to reach intracellular targets.
Signaling Pathway and Mechanism of Action Diagram
Caption: Proposed mechanism of this compound.
Quantitative Data from Analogous Compounds
Due to the absence of specific biological data for this compound, the following tables summarize the antimicrobial activity of other 8-hydroxyquinoline derivatives. This data is presented to give an indication of the potential potency and spectrum of activity for this class of compounds.
Table 1: Antibacterial Activity of 8-Hydroxyquinoline Derivatives
| Compound | Organism | MIC (µM) | Reference |
| 8-Hydroxyquinoline | Staphylococcus aureus | 3.44 - 13.78 | [6] |
| 8-Hydroxyquinoline | Candida albicans | 3.44 - 13.78 | [6] |
| 5,7-dichloro-8-hydroxyquinoline | Neisseria gonorrhoeae | 0.28 - 0.56 | [1] |
| 5-chloro-8-hydroxyquinoline (Cloxyquin) | Listeria monocytogenes | 5.57 | [1] |
| 5-amino-8-hydroxyquinoline | Aeromonas hydrophila | 5.26 | [1] |
Table 2: Antifungal Activity of 8-Hydroxyquinoline Derivatives
| Compound | Organism | MIC (µM) | Reference |
| 8-Hydroxyquinoline | Aspergillus niger | 13.78 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound, based on standard protocols for 8-hydroxyquinoline derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Experimental Workflow Diagram
Caption: Experimental workflow for MIC determination.
Detailed Protocol:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability dye like resazurin.
Metalloenzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific metalloenzyme (e.g., a matrix metalloproteinase - MMP).
Experimental Workflow Diagram
Caption: Workflow for a metalloenzyme inhibition assay.
Detailed Protocol:
-
Reagents and Buffers: Prepare an appropriate assay buffer for the target metalloenzyme. The buffer should be optimized for pH and ionic strength.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Substrate: Obtain the purified metalloenzyme and a corresponding fluorogenic substrate.
-
Assay Procedure: a. In a 96-well plate, add the diluted compound solutions. b. Add the metalloenzyme to each well and pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. d. Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence at appropriate excitation and emission wavelengths over time.
-
Data Analysis: a. Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
Conclusion
While this compound is primarily known for its industrial applications, its chemical structure as an 8-hydroxyquinoline derivative strongly suggests a potential for biological activity mediated by metal chelation and subsequent metalloenzyme inhibition. The information and protocols provided in this guide, based on analogous compounds, offer a robust framework for researchers and drug development professionals to investigate its therapeutic potential. Further studies are warranted to elucidate the specific biological targets, spectrum of activity, and in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. naturespharmacy.substack.com [naturespharmacy.substack.com]
- 3. escholarship.org [escholarship.org]
- 4. nbinno.com [nbinno.com]
- 5. Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, also known by its commercial name Kelex 100, is a hydrophobic chelating agent belonging to the 8-hydroxyquinoline class of compounds. Its unique structure, featuring a quinolin-8-ol core functionalized with a long, branched alkyl chain at the 7-position, imparts a high degree of oil solubility and makes it a highly effective extractant for various metal ions in hydrometallurgical processes. Beyond its industrial applications, the quinolin-8-ol scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a broad range of biological activities. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of this compound, based on available data for the compound and its structural analogs.
Chemical Structure and Properties
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Kelex 100, 7-(5-Ethylnonan-2-yl)quinolin-8-ol |
| CAS Number | 73545-11-6 |
| Molecular Formula | C₂₀H₂₉NO |
| Molecular Weight | 299.45 g/mol |
| Appearance | Pale yellow oily liquid |
| Boiling Point | 429.9 °C at 760 mmHg[1] |
| Density | 1.005 g/cm³[1] |
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is a representation based on the analysis of structurally related compounds and theoretical predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoline ring and a complex set of overlapping signals for the aliphatic protons of the bulky side chain.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.7 | dd | H-2 |
| ~8.0 | dd | H-4 |
| ~7.4 | m | H-3, H-5, H-6 |
| ~7.0 | s | OH |
| ~3.5 | m | CH (benzylic) |
| ~1.2-1.8 | m | CH₂, CH (aliphatic) |
| ~0.9 | t | CH₃ (ethyl & butyl) |
| ~1.3 | d | CH₃ (methyloctyl) |
¹³C NMR (Predicted):
The carbon NMR spectrum will display signals corresponding to the quinoline core and the alkyl side chain.
| Chemical Shift (ppm) | Assignment |
| ~150-155 | C-8 |
| ~140-148 | C-7, C-8a |
| ~136 | C-4 |
| ~128 | C-5 |
| ~127 | C-2 |
| ~121 | C-3 |
| ~117 | C-6 |
| ~110 | C-4a |
| ~40-45 | CH (benzylic) |
| ~20-40 | CH₂, CH (aliphatic) |
| ~10-15 | CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group, the aromatic C-H and C=C bonds of the quinoline ring, and the aliphatic C-H bonds of the side chain.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1450-1350 | Medium | Aliphatic C-H bend |
| ~1200 | Medium-Strong | C-O stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The fragmentation pattern will be dominated by the cleavage of the alkyl side chain.
| m/z | Interpretation |
| 299 | [M]⁺ (Molecular ion) |
| 284 | [M - CH₃]⁺ |
| 270 | [M - C₂H₅]⁺ |
| 172 | [M - C₉H₁₉]⁺ (cleavage at the benzylic position) |
| 145 | [Quinolin-8-ol]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation of 8-hydroxyquinoline. The following is a generalized experimental protocol.
Synthesis of this compound
This protocol outlines the direct alkylation of quinolin-8-ol.
Materials:
-
Quinolin-8-ol
-
4-Ethyl-1-methyloctyl bromide (or chloride)
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous Carbon Disulfide (CS₂) or another inert solvent
-
Hydrochloric Acid (HCl), dilute
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add quinolin-8-ol and anhydrous carbon disulfide.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
Once the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add 4-ethyl-1-methyloctyl bromide dropwise from the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound as a pale yellow oil.
Logical Relationship of Spectroscopic Analysis
The characterization of the synthesized compound involves a logical workflow of spectroscopic techniques to confirm its identity and purity.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic route for this compound. While the presented spectroscopic data is based on analogs and theoretical predictions, it offers a robust framework for researchers engaged in the synthesis, characterization, and application of this and related compounds. The detailed experimental protocol serves as a practical starting point for its laboratory preparation. Further experimental validation of the spectroscopic data is encouraged to build upon the information presented herein.
References
An In-depth Technical Guide to the Metal Chelating Properties of 8-Hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Hydroxyquinoline (8HQ) and its derivatives represent a versatile class of bicyclic aromatic compounds with significant and diverse biological activities. At the heart of their therapeutic potential lies their potent ability to chelate various metal ions, particularly those with crucial roles in biological systems like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[1][2][3][4][5] An imbalance in the homeostasis of these metal ions is a key pathological feature in a range of disorders, including neurodegenerative diseases, cancer, and microbial infections.[1][2][3][6][7] This guide provides a comprehensive technical overview of the metal chelating properties of 8-hydroxyquinoline derivatives, their mechanisms of action, therapeutic applications, and the experimental methodologies used for their characterization.
The Core Mechanism: Metal Ion Chelation
8-Hydroxyquinoline is a planar, lipophilic molecule that acts as a bidentate chelating agent, coordinating with metal ions through its phenolic oxygen and quinoline nitrogen atoms.[1][8][9][10] This chelation can lead to several biological consequences:
-
Restoration of Metal Homeostasis: In diseases characterized by toxic accumulation of metal ions, such as the amyloid plaques in Alzheimer's disease, 8HQ derivatives can sequester these excess ions, facilitating their redistribution and clearance.[6][11][12]
-
Ionophoric Activity: Some 8HQ derivatives can act as ionophores, transporting metal ions across cellular membranes. This can either restore depleted intracellular metal levels or, in the context of cancer therapy, induce toxic metal accumulation within malignant cells.[1][6]
-
Formation of Bioactive Complexes: The metal-8HQ complex itself can be the biologically active species. For instance, copper complexes of 8HQ derivatives have been shown to exhibit potent anticancer and antimicrobial activities.[13][14]
-
Inhibition of Metalloenzymes: By chelating essential metal cofactors, 8HQ derivatives can inhibit the activity of various metalloenzymes that are crucial for pathological processes, such as microbial growth or tumor progression.[15][16]
Therapeutic Applications of 8-Hydroxyquinoline Derivatives
The metal chelating properties of 8HQ derivatives have been exploited in the development of therapeutic agents for a variety of diseases.
Neurodegenerative Diseases
The dysregulation of metal ions, particularly copper, zinc, and iron, is strongly implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[2][6][15][17] These metals can promote the aggregation of amyloid-beta (Aβ) and tau proteins, and catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[6][17]
8HQ derivatives, such as Clioquinol (CQ) and its second-generation analog PBT2 , have been investigated as metal protein-attenuating compounds (MPACs).[11][18][19] They can chelate excess metal ions from amyloid plaques, thereby promoting their disaggregation and reducing oxidative stress.[11][20] PBT2 has undergone Phase II clinical trials for Alzheimer's and Huntington's diseases, showing some potential cognitive benefits and a good safety profile.[14][18][21]
Anticancer Activity
Cancer cells often exhibit an altered metal metabolism compared to healthy cells, making them vulnerable to agents that disrupt metal homeostasis.[14] 8HQ derivatives exert their anticancer effects through multiple mechanisms:
-
Induction of Oxidative Stress: The formation of redox-active copper complexes can lead to the generation of ROS, inducing apoptosis in cancer cells.[14]
-
Proteasome Inhibition: Copper complexes of some 8HQ derivatives can inhibit the proteasome, a key cellular machinery for protein degradation, leading to the accumulation of pro-apoptotic proteins.[1][6]
-
Inhibition of Angiogenesis: Some derivatives have been shown to have anti-angiogenic properties, crucial for halting tumor growth and metastasis.[1][6]
-
Targeting Multidrug Resistance: Certain 8-hydroxyquinoline derivatives exhibit selective toxicity towards multidrug-resistant (MDR) cancer cells.[14]
Antimicrobial Properties
8-Hydroxyquinoline itself has a long history of use as an antiseptic and disinfectant.[13][17] Its derivatives have shown broad-spectrum activity against bacteria and fungi.[3][17] The primary antimicrobial mechanism is believed to be the chelation of essential metal ions that are vital for microbial enzyme function and survival, thereby disrupting critical metabolic processes.[15][16][17] Halogenated derivatives, in particular, have demonstrated significant antifungal activity.[17]
Quantitative Data on Metal Chelation and Biological Activity
The efficacy of 8-hydroxyquinoline derivatives is closely linked to their metal binding affinities and resulting biological activities. The following tables summarize key quantitative data from the literature.
Table 1: Metal-Binding Stability Constants of Selected 8-Hydroxyquinoline Derivatives
| Compound | Metal Ion | Log K₁ | Log K₂ | pM (-log[M]free) | Reference |
| 8-Hydroxyquinoline (8HQ) | Cu²⁺ | 12.1 | 11.2 | - | [22] |
| Zn²⁺ | 8.0 | 7.6 | - | [22] | |
| Fe³⁺ | 13.0 | - | 13.0 | [23] | |
| 8-Hydroxyquinoline-5-sulfonate | Cu²⁺ | 11.5 | 9.9 | - | [13] |
| Zn²⁺ | 7.8 | 6.8 | - | [13] | |
| Fe³⁺ | 11.6 | - | - | [13] | |
| Clioquinol (CQ) | Cu²⁺ | - | - | - | [23] |
| Fe³⁺ | - | - | - | [23] | |
| 7-(morpholino-methyl)quinolin-8-ol (Q-2) | Cu²⁺ | - | - | 15.1 | [23] |
| Fe³⁺ | - | - | 13.0 | [23] | |
| 5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) | Cu²⁺ | - | - | 13.0 | [23] |
| Fe³⁺ | - | - | 6.8 | [23] |
Note: Log K₁ and Log K₂ represent the stepwise formation constants for the 1:1 and 1:2 metal-ligand complexes, respectively. pM is a measure of the metal chelating efficacy at a specific pH (e.g., 7.4).
Table 2: Anticancer Activity (IC₅₀) of Selected 8-Hydroxyquinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 7-(morpholino-methyl)quinolin-8-ol (Q-2) | Human colon cancer | 2.5 | [23] |
| 5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) | Human colon cancer | 0.2 | [23] |
| 8-quinolinyl-β-D-glucopyranoside (+ Cu²⁺) | Various tumor cell lines | Micromolar range | [9][10] |
| Quilamines | Various tumor cell lines | Micromolar range | [9][10] |
Key Experimental Protocols
The characterization of 8-hydroxyquinoline derivatives involves a range of biophysical and cell-based assays. Below are detailed methodologies for some of the key experiments.
UV-Visible Spectrophotometry for Metal Chelation
This method is used to determine the stoichiometry and stability constants of metal-ligand complexes.
-
Preparation of Solutions: Prepare stock solutions of the 8HQ derivative and the metal salt (e.g., CuSO₄, ZnCl₂) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Titration: In a quartz cuvette, place a solution of the 8HQ derivative at a fixed concentration. Sequentially add small aliquots of the metal salt solution.
-
Data Acquisition: After each addition of the metal salt, record the UV-Vis spectrum (typically from 200-800 nm).
-
Data Analysis: Monitor the changes in absorbance at specific wavelengths corresponding to the free ligand and the metal-ligand complex. The data can be fitted to appropriate binding models to calculate the stability constants (log K).[24]
Fluorescence Spectroscopy for Metal Binding
This technique is highly sensitive for studying metal-ligand interactions, especially if the ligand's fluorescence properties change upon chelation.
-
Instrumentation: Use a spectrofluorometer with temperature control.
-
Sample Preparation: Prepare solutions of the 8HQ derivative and metal ions in a suitable buffer.
-
Measurement: Excite the 8HQ derivative at its maximum absorption wavelength and record the emission spectrum.
-
Titration: Titrate the 8HQ derivative solution with increasing concentrations of the metal ion and record the fluorescence emission spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration. Fit the data to a binding isotherm to determine the dissociation constant (Kd).[8][25][26]
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.[19][27]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[27][28]
-
Compound Treatment: Treat the cells with various concentrations of the 8HQ derivative for a specific duration (e.g., 24, 48, or 72 hours).[19][28]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][27]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[27][28]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[28]
Thioflavin T (ThT) Assay for Amyloid Aggregation
This assay is used to monitor the formation of amyloid fibrils in the presence of metal ions and the inhibitory effect of 8HQ derivatives.[3][18][29]
-
Reagent Preparation: Prepare solutions of amyloid-beta peptide (e.g., Aβ₁₋₄₂), the 8HQ derivative, metal ions (e.g., Cu²⁺, Zn²⁺), and Thioflavin T in a suitable buffer (e.g., PBS, pH 7.4).[18][30]
-
Assay Setup: In a 96-well plate, mix the Aβ peptide with metal ions in the presence or absence of the 8HQ derivative.
-
Incubation: Incubate the plate at 37°C, with or without shaking, to induce aggregation.
-
ThT Addition and Measurement: At various time points, add ThT to the wells and measure the fluorescence intensity with excitation at ~450 nm and emission at ~485 nm.[18][30]
-
Data Analysis: Plot the ThT fluorescence intensity over time to generate aggregation kinetics curves. This allows for the determination of the lag time and the extent of fibril formation.[30]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effects of 8HQ derivatives on cellular signaling pathways.[7][31][32][33]
-
Cell Lysis: Treat cells with the 8HQ derivative, then lyse the cells to extract the total protein.[32]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[32]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[32]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[33]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated tau, cleaved caspase-3), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[32][33]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target protein.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 8-hydroxyquinoline derivatives.
Signaling Pathways
Caption: Signaling pathways in neurodegeneration and cancer impacted by 8-hydroxyquinolines.
Experimental Workflows
Caption: Experimental workflow for the development of 8-hydroxyquinoline-based therapeutics.
Conclusion and Future Directions
8-Hydroxyquinoline and its derivatives are a compelling class of compounds with significant therapeutic potential rooted in their metal chelating properties. Their ability to modulate metal ion homeostasis offers a promising strategy for the treatment of complex diseases like neurodegenerative disorders and cancer. Future research will likely focus on the rational design of new derivatives with improved selectivity for specific metal ions and target tissues, as well as a deeper understanding of the intricate signaling pathways they modulate. The continued application of the robust experimental methodologies outlined in this guide will be crucial for advancing these promising therapeutic agents from the laboratory to the clinic.
References
- 1. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The crucial role of metal ions in neurodegeneration: the basis for a promising therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. rroij.com [rroij.com]
- 11. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transition metal ions and neurotransmitters: coordination chemistry and implications for neurodegeneration - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00052D [pubs.rsc.org]
- 16. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases - Dalton Transactions (RSC Publishing) DOI:10.1039/C8DT03088J [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 27. m.youtube.com [m.youtube.com]
- 28. youtube.com [youtube.com]
- 29. tandfonline.com [tandfonline.com]
- 30. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 33. Western blot protocol | Abcam [abcam.com]
Potential Biological Activities of Novel Quinoline Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. The versatility of the quinoline ring system allows for diverse substitutions, leading to the continuous discovery of novel derivatives with potent and selective pharmacological profiles. This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel quinoline compounds, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of new therapeutic agents.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data of representative novel quinoline compounds across various therapeutic areas. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) studies.
Table 1: Anticancer Activity of Novel Quinoline Compounds
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action/Target | Reference |
| 91b1 | A549 (Lung) | 1.19 | Downregulation of Lumican | [1][2] |
| AGS (Gastric) | 0.85 | Downregulation of Lumican | [1] | |
| KYSE150 (Esophageal) | 0.95 | Downregulation of Lumican | [1] | |
| 11x | HCT-116 (Colorectal) | 2.56 | ATG5-dependent autophagy | |
| RKO (Colorectal) | 3.67 | ATG5-dependent autophagy | ||
| A2780 (Ovarian) | 3.46 | ATG5-dependent autophagy | ||
| Hela (Cervical) | 2.71 | ATG5-dependent autophagy | ||
| 10k | HCT-116 (Colorectal) | 0.35 | Targeting stabilization of ATG5 | [3] |
| HepG2 (Liver) | 1.98 | Targeting stabilization of ATG5 | [3] | |
| A549 (Lung) | 0.39 | Targeting stabilization of ATG5 | [3] | |
| 4c | E. coli DNA gyrase | 0.034 | DNA gyrase/Topoisomerase IV inhibition | [4] |
| 4e | E. coli DNA gyrase | 0.026 | DNA gyrase/Topoisomerase IV inhibition | [4] |
Table 2: Antimicrobial Activity of Novel Quinoline Compounds
| Compound ID | Microorganism | MIC (µg/mL) | Mechanism of Action/Target | Reference |
| 5d | S. aureus (MRSA) | 0.125 - 8 | LptA and Topoisomerase IV | [5] |
| E. coli | 0.125 - 8 | LptA and Topoisomerase IV | [5] | |
| 8a-g, 9a-h, 10a-h | Various Bacteria & Fungi | 6.25 | Not specified | [6] |
| 16 (hybrid) | C. neoformans | 2.36 µM (MIC₈₀) | Not specified | [7] |
| S. aureus (MRSA) | 75.39 µM (MIC₈₀) | Not specified | [7] | |
| 7r (hybrid) | B. subtilis | 0.015 µmol/mL | Not specified | [8] |
| S. aureus | 0.015 µmol/mL | Not specified | [8] | |
| 7b | S. aureus | 2 | Not specified | [9] |
| M. tuberculosis H37Rv | 10 | Not specified | [9] |
Table 3: Antiviral Activity of Novel Quinoline Compounds
| Compound ID | Virus | IC₅₀ (µM) | Mechanism of Action/Target | Reference |
| Compound 1 | Dengue Virus (DENV2) | 3.03 | Early stages of infection | [10] |
| Compound 2 | Dengue Virus (DENV2) | 0.49 | Early stages of infection | [10] |
| 1b, 1g-h, 1af, 1ah | Respiratory Syncytial Virus (RSV) | 3.10 - 6.93 | Not specified | [3] |
| 1ae | Influenza A Virus (IAV) | 1.87 | Inhibition of virus transcription/replication | [3] |
| 19 | Dengue Virus (DENV-2) | 0.81 | Not specified |
Table 4: Anti-inflammatory Activity of Novel Quinoline Compounds
| Compound ID | Target | IC₅₀ (µM) | Reference |
| 12c | COX-2 | 0.1 | |
| 14a | COX-2 | 0.11 | |
| 14b | COX-2 | 0.11 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of the biological activities of novel quinoline compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplate
-
Test quinoline compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinoline compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plate
-
Test quinoline compound
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile saline or PBS
-
Spectrophotometer
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: Inoculate a fresh broth medium with the test microorganism and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the test quinoline compound. In a 96-well plate, add 100 µL of broth to each well. Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next.
-
Inoculation: Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.
Materials:
-
6-well or 12-well plates
-
Confluent monolayer of susceptible host cells
-
Virus stock
-
Test quinoline compound
-
Cell culture medium (with and without serum)
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet in formalin/saline)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Remove the culture medium from the cell monolayers and infect the cells with a specific number of plaque-forming units (PFU) of the virus.
-
Compound Treatment: Simultaneously with or after virus adsorption, add different concentrations of the test quinoline compound to the respective wells.
-
Overlay Application: After a 1-2 hour adsorption period, remove the virus-compound mixture and overlay the cell monolayer with the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at the optimal temperature for virus replication for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a staining solution (e.g., 0.1% crystal violet). The viable cells will be stained, while the areas of virus-induced cell death (plaques) will remain clear.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated as follows: % Plaque Reduction = [1 - (Number of plaques in treated wells / Number of plaques in control wells)] x 100 The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key enzyme in the inflammatory pathway.
Materials:
-
96-well plates
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test quinoline compound
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection system (e.g., ELISA kit for prostaglandin E2)
Procedure:
-
Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and the test compound in the assay buffer.
-
Enzyme Inhibition: In a 96-well plate, add the assay buffer, heme, and the test quinoline compound at various concentrations. Add the COX-2 enzyme and pre-incubate for a specific time (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes at 37°C).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a specific detection method, such as an ELISA.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Mechanisms of Action
Novel quinoline compounds exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways targeted by these compounds.
Anticancer Signaling Pathways
Anti-inflammatory Signaling Pathway
Antimalarial Mechanism of Action
Neuroprotective Signaling Pathway
Conclusion
The quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The compounds highlighted in this guide demonstrate the potential of this heterocyclic system to yield potent and selective inhibitors for a range of diseases. The provided data and experimental protocols are intended to support the ongoing research and development efforts in this exciting field. Future work should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties, as well as on elucidating their precise mechanisms of action to facilitate the development of next-generation quinoline-based drugs.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. protocols.io [protocols.io]
- 5. The Kynurenine Pathway and Neurologic Disease [ouci.dntb.gov.ua]
- 6. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 4.3. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 10. youtube.com [youtube.com]
Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Substituted Quinolines
The quinoline scaffold, a fused aromatic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and material science.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] Prominent examples include the antimalarial drug quinine and the widely used fluoroquinolone antibiotics like ciprofloxacin.[3][4] However, the biological activity of substituted quinolines is intrinsically linked to a complex toxicological profile, necessitating a thorough evaluation for safe therapeutic and industrial development. This guide provides a comprehensive overview of the toxicology of substituted quinolines, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Toxicological Profile
The toxicity of substituted quinolines is highly dependent on the nature and position of their substituents. Understanding this profile is critical for the development of safer quinoline-based compounds.
Acute and Chronic Toxicity
Acute toxicity is often characterized by the median lethal dose (LD50), the dose required to kill 50% of a tested population. Chronic toxicity studies evaluate the effects of long-term exposure and help determine the No-Observed-Adverse-Effect Level (NOAEL). In-silico models are increasingly used for the early prediction of toxicity.[1][5]
Table 1: Acute Oral Toxicity of Selected Quinolines
| Compound | Test Species | LD50 (mg/kg) | Toxicity Class | Reference |
| Quinoline | Rat | 331 | III | [1] |
| 2-Methylquinoline | Rat | 1230 | IV | [6] |
| 8-Hydroxyquinoline | Rat | 1200 | IV | [7] |
| Ciprofloxacin | Rat | >2000 | V | [3] |
Toxicity Classes (based on Hodge and Sterner scale): I = extremely toxic (≤1 mg/kg), II = highly toxic (1-50 mg/kg), III = moderately toxic (50-500 mg/kg), IV = slightly toxic (500-5000 mg/kg), V = practically non-toxic (5000-15000 mg/kg), VI = relatively harmless (>15000 mg/kg).
Genotoxicity and Mutagenicity
Many quinoline derivatives have been shown to be mutagenic, primarily through mechanisms involving DNA adduction and intercalation. The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[8] Quinoline itself is genotoxic and its mutagenicity can be influenced by substitutions on the quinoline ring. For instance, 3-fluoro substitution can block the mutagenic activity of quinoline.[7]
Carcinogenicity
Quinoline is considered likely to be carcinogenic in humans based on animal studies.[7][9] Long-term exposure in rats and mice has been shown to induce liver neoplasms, including hepatocellular carcinomas and hemangiosarcomas.[1][7][10] The carcinogenicity is thought to be mediated by both genotoxic and mitogenic mechanisms.[9][11]
Table 2: Carcinogenicity of Quinoline in Rodents
| Species | Route of Administration | Dosing | Tumor Types Observed | Reference |
| Male F344/DuCrj Rats | Drinking Water | 200, 400, 800 ppm | Hepatocellular adenomas/carcinomas, liver hemangiosarcomas, nasal esthesioneuroepitheliomas | [1][7] |
| Female F344/DuCrj Rats | Drinking Water | 150, 300, 600 ppm | Hepatocellular adenomas/carcinomas, liver hemangiosarcomas | [1][7] |
| Male Crj: BDF1 Mice | Drinking Water | 150, 300, 600 ppm | Hemangiosarcomas (retroperitoneum, mesenterium, liver) | [1][7] |
| Female Crj: BDF1 Mice | Drinking Water | 150, 300, 600 ppm | Hemangiosarcomas (retroperitoneum, mesenterium, peritoneum, subcutis), histiocytic sarcomas (liver) | [1][7] |
Organ-Specific Toxicity
-
Hepatotoxicity: The liver is a primary target for quinoline toxicity.[12] Mechanisms include the metabolic activation of quinolines by cytochrome P450 enzymes to reactive intermediates that can form DNA adducts and induce oxidative stress.[11][12] Some quinazoline derivatives have shown hepatoprotective effects against certain toxins, highlighting the diverse effects of this chemical class.[10]
-
Neurotoxicity: Certain quinoline derivatives can exert significant neurotoxic effects. For example, the antimalarial drug mefloquine has been associated with a risk of irreversible central nervous system toxicity.[13] Quinolinic acid, an endogenous metabolite of the kynurenine pathway with a quinoline-like structure, is a known neurotoxin that can lead to neuronal cell death.[14][15]
-
Cardiotoxicity: Some fluoroquinolones have been associated with cardiotoxic effects, including QT interval prolongation.
-
Phototoxicity: The 4-quinolinemethanol class of antimalarials has been reported to induce phototoxicity.[13]
Mechanisms of Toxicity
The toxic effects of substituted quinolines are mediated by a variety of molecular mechanisms, often involving multiple interconnected pathways.
Oxidative Stress and Reactive Oxygen Species (ROS) Generation
A common mechanism of quinoline-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[2] This can result in damage to cellular components, including lipids, proteins, and DNA. Some quinoline derivatives have been shown to induce the formation of superoxide and hydrogen peroxide in cancer cells, contributing to their apoptotic effects.[9]
Mitochondrial Dysfunction
Mitochondria are key targets in quinoline-induced toxicity. Some 4-substituted quinolines can induce apoptosis through the dissipation of the mitochondrial transmembrane potential (ΔΨm).[2] This disruption of mitochondrial function can lead to the release of pro-apoptotic factors and a decrease in cellular energy production.
DNA Damage and Interference with DNA Repair
The genotoxicity of many quinolines stems from their ability to interact with DNA. This can occur through direct binding and the formation of DNA adducts, or by inhibiting enzymes involved in DNA replication and repair, such as topoisomerases.
Key Signaling Pathways in Quinolone Toxicity
Several key signaling pathways are implicated in the cellular response to quinoline-induced stress and toxicity.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in responding to cellular stress, including DNA damage.[6][16] Activation of p53 can lead to cell cycle arrest, apoptosis, or senescence.[16] Some quinoline derivatives have been identified as antagonists of p53 transcriptional activity, which could have implications for their use in cancer therapy.[17][18]
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling cascades are key pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[19][20] Quinolinic acid has been shown to induce the sustained activation of JNK, a member of the MAPK family, in the rat striatum.[12]
Nrf2-mediated Oxidative Stress Response
The transcription factor Nrf2 is a master regulator of the antioxidant response.[21][22] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes.[23] Quinolinic acid has been shown to induce Nrf2 activation, suggesting a cellular defense mechanism against its toxicity.[2][13]
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the toxicological assessment of substituted quinolines.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[3][8]
Experimental Workflow:
Detailed Steps:
-
Preparation of Bacterial Strains: Fresh cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are grown overnight in nutrient broth.[5]
-
Metabolic Activation (S9 Mix): To mimic mammalian metabolism, a rat liver homogenate (S9 fraction) is prepared and added to a cofactor solution.[3]
-
Exposure: The test compound, bacterial culture, and either the S9 mix or a buffer are combined in a test tube.[3]
-
Plating: The mixture is added to molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To measure changes in the mitochondrial membrane potential as an indicator of mitochondrial dysfunction and apoptosis.[24][25]
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Adherent or suspension cells are cultured in a suitable microplate format.
-
Compound Treatment: Cells are treated with various concentrations of the substituted quinoline for a defined period. A positive control that depolarizes the mitochondrial membrane (e.g., CCCP or FCCP) is included.[26][27]
-
Dye Incubation: A fluorescent cationic dye, such as JC-1 or TMRE, is added to the cells. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.[27] TMRE accumulates in active mitochondria and its fluorescence intensity is proportional to the ΔΨm.[26]
-
Fluorescence Measurement: After incubation, the fluorescence is measured using a fluorescence plate reader, microscope, or flow cytometer. The ratio of red to green fluorescence (for JC-1) or the intensity of red fluorescence (for TMRE) is used to quantify the change in ΔΨm.
Reactive Oxygen Species (ROS) Generation Assay
Objective: To detect and quantify the intracellular generation of ROS following exposure to substituted quinolines.[9]
Experimental Workflow:
References
- 1. Carcinogenicity of quinoline by drinking-water administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early modulation of the transcription factor Nrf2 in rodent striatal slices by quinolinic acid, a toxic metabolite of the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carcinogenicity of quinoline by drinking-water administration in rats and mice [jstage.jst.go.jp]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. mdpi.com [mdpi.com]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Acute expression of the transcription factor Nrf2 after treatment with quinolinic acid is not induced by oxidative stress in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 27. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-depth Technical Guide on the Stability and Degradation of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, a substituted quinoline derivative also known by its IUPAC name 7-(5-Ethylnonan-2-yl)quinolin-8-ol and commercially as Kelex-100, is a compound of significant interest in various industrial and research applications.[1] Primarily recognized for its role as a metal chelating agent in hydrometallurgy, its structural similarity to other biologically active 8-hydroxyquinoline derivatives suggests potential applications in medicinal chemistry.[1][2][3] Understanding the stability and degradation profile of this molecule is crucial for ensuring its efficacy, safety, and for the development of robust formulations and applications. This technical guide provides a comprehensive overview of the known and predicted stability and degradation pathways of this compound, based on available data for the compound and its structural analogs. It also outlines detailed experimental protocols for its stability assessment and visualizes key conceptual frameworks.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties, particularly its hydrophobic nature and high boiling point, are indicative of a stable molecule under standard conditions.[4][5]
| Property | Value | Reference(s) |
| CAS Number | 73545-11-6 | [1][4][5] |
| Molecular Formula | C₂₀H₂₉NO | [4][5] |
| Molecular Weight | 299.46 g/mol | [4] |
| IUPAC Name | 7-(5-Ethylnonan-2-yl)quinolin-8-ol | [1][4] |
| Synonyms | Kelex-100, 7-(4-Ethyl-1-methyloctyl)-8-hydroxyquinoline | [1][5] |
| Appearance | Pale yellow to dark red/brown viscous oily liquid or yellow crystalline powder | [4] |
| Boiling Point | 429.9 °C at 760 mmHg | [4] |
| Density | ~1.005 g/cm³ | [4] |
| Solubility | Expected to be soluble in organic solvents; insoluble in water | [5] |
Stability Profile
While specific quantitative stability data for this compound is not extensively available in the public domain, the stability of the 8-hydroxyquinoline scaffold and related compounds allows for informed predictions. The stability is generally influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.
pH Stability
The 8-hydroxyquinoline moiety contains both a phenolic hydroxyl group and a basic nitrogen atom, making its stability pH-dependent. In strongly acidic or basic conditions, degradation may be accelerated. The parent compound, quinoline, has been shown to exhibit faster photodegradation at a lower pH (pH 4.5) compared to neutral pH.
Thermal Stability
Derivatives of 8-hydroxyquinoline are generally known for their high thermal stability. This is evidenced by their application in materials science, such as in the fabrication of organic light-emitting diodes (OLEDs), which require thermally robust components. While specific degradation onset temperatures for this compound are not documented, its high boiling point suggests it can withstand elevated temperatures to a significant degree.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can be expected to induce degradation of the quinoline ring system. Studies on the photodegradation of quinoline in aqueous environments have shown that it degrades upon exposure to sunlight. The degradation is influenced by environmental factors, with a reported half-life of approximately 14 days in surface water during summer. The presence of substances that generate hydroxyl radicals can accelerate this process.
Oxidative Stability
The 8-hydroxyquinoline structure is susceptible to oxidation. The phenolic hydroxyl group can be oxidized, and the quinoline ring itself can undergo oxidative degradation. The potential for oxidation suggests that the compound should be protected from strong oxidizing agents and atmospheric oxygen over long-term storage to prevent degradation.
Degradation Pathways
Based on the known reactivity of 8-hydroxyquinolines, several degradation pathways can be postulated for this compound. The primary sites for degradation are the quinoline ring and the 8-hydroxyl group.
Oxidation
Oxidative degradation is a likely pathway. The 8-hydroxyl group can be oxidized to a ketone, forming the corresponding 7-substituted-quinolin-8-one. Further oxidation can lead to the opening of the quinoline ring system, resulting in a variety of smaller, more polar degradation products.
Photodegradation
Upon exposure to UV light, the quinoline ring can undergo photochemical reactions. For the parent quinoline, photoproducts such as 2-hydroxyquinoline and 8-hydroxyquinoline have been identified. For the title compound, analogous hydroxylated derivatives or products resulting from ring cleavage are plausible.
Hydrolysis
While the molecule does not contain readily hydrolyzable functional groups like esters or amides, forced hydrolysis under extreme pH and temperature conditions could potentially lead to alterations in the quinoline ring structure, although this is likely to be a minor degradation pathway compared to oxidation and photodegradation.
A logical workflow for investigating these potential degradation pathways is presented in the following diagram.
Caption: Workflow for Forced Degradation Studies.
Experimental Protocols
The following are detailed, generalized methodologies for conducting forced degradation studies on this compound. These protocols are based on standard pharmaceutical industry practices.
General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable organic solvent such as methanol or acetonitrile. This stock solution is then used for the individual stress studies.
Acidic and Basic Hydrolysis
-
Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.
-
Procedure: Keep the solutions at 60°C for 24 hours. At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it (for the acidic solution, use 0.1 M NaOH; for the basic solution, use 0.1 M HCl), and dilute with the mobile phase to a suitable concentration for analysis.
Oxidative Degradation
-
Procedure: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Storage: Keep the solution at room temperature, protected from light, for 24 hours.
-
Analysis: At specified intervals, withdraw an aliquot and dilute with the mobile phase for analysis.
Thermal Degradation
-
Procedure: Place a known amount of the solid compound in a controlled temperature oven at 80°C.
-
Sampling: At various time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in the chosen solvent, and dilute to the target concentration for analysis.
Photolytic Degradation
-
Procedure: Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) and the solid compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analysis: Analyze the samples after the exposure period.
Analytical Method
A stability-indicating HPLC method is essential for analyzing the stressed samples. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). A photodiode array (PDA) detector is recommended for monitoring the elution and for assessing peak purity.
Potential Biological Interactions
The biological activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions. This mechanism can be relevant in various biological contexts, from antimicrobial and anticancer activity to neuroprotection.
Mechanism of Action: Metal Ion Chelation
Many essential biological processes, particularly enzymatic activities, are dependent on metal ions as cofactors. By chelating these metal ions, 8-hydroxyquinoline derivatives can disrupt these processes. For example, in pathogenic microorganisms or cancer cells, the sequestration of essential metal ions can lead to cell death. The lipophilic nature of the 7-(4-Ethyl-1-methyloctyl) side chain in the title compound would likely enhance its ability to cross cell membranes and access intracellular targets.
The general mechanism of metal ion chelation by an 8-hydroxyquinoline derivative is depicted below.
Caption: Metal Chelation by 8-Hydroxyquinoline Derivatives.
Conclusion
This compound is a robust molecule with significant potential beyond its current applications. While specific experimental data on its stability and degradation are sparse, a comprehensive understanding can be built upon the well-documented chemistry of the 8-hydroxyquinoline scaffold. The primary degradation pathways are anticipated to be oxidation and photodegradation of the quinoline ring system. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to conduct detailed stability and degradation studies, ultimately enabling the development of new and innovative applications for this versatile compound. Further research is warranted to generate specific quantitative data on the stability of this compound under various stress conditions and to fully characterize its degradation products.
References
- 1. Thermal Analysis of 8-Hydroxyquinoline – Melamine – Formaldehyde Tercopolymers – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound | 73545-11-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound (EVT-1613978) | 73545-11-6 [evitachem.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Metal Extraction Using 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, commercially known as Kelex 100, is a highly effective chelating ion exchange agent used extensively in the field of hydrometallurgy for the selective extraction and recovery of metal ions from aqueous solutions.[1][2] Its unique molecular structure, featuring a quinoline backbone with a bulky alkyl side chain, imparts high selectivity for various metal ions, making it a valuable tool in purification processes, resource recovery, and environmental remediation.[2] This document provides detailed application notes and experimental protocols for the use of this compound in metal extraction processes.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Kelex 100, 7-(5-Ethylnonan-2-yl)quinolin-8-ol | [1] |
| CAS Number | 73545-11-6 | [2] |
| Molecular Formula | C₂₀H₂₉NO | [2] |
| Molecular Weight | 299.45 g/mol | |
| Appearance | Pale yellow to very dark red/brown viscous liquid | |
| Purity | Typically ≥85% (commercial grade) |
Metal Extraction Applications
This compound is particularly effective for the extraction of copper from acidic leach liquors, functioning well in the pH range of one to three.[3] Beyond copper, it has demonstrated utility in the extraction of other metals such as gallium, germanium, zinc, cadmium, and chromium.[1][4] The selectivity of the extractant is a critical parameter and is influenced by factors such as the pH of the aqueous phase, the concentration of the metal ions, and the composition of the organic phase.[3]
Selectivity of this compound
The general selectivity order for the extraction of various cations from nitrate or chloride solutions is as follows:
Cu²⁺ >> Pb²⁺ > Fe³⁺ > Al³⁺ > Cr³⁺ > Ni²⁺ > Zn²⁺ > Ag⁺ > Co²⁺ > Cd²⁺ > Fe²⁺ > Mn²⁺ > Ba²⁺ > Ca²⁺ >>> Na⁺ [5]
It is important to note that this order can be influenced by the specific conditions of the extraction, such as pH and the presence of other complexing agents.
Experimental Protocols
The following protocols outline the general procedures for metal extraction and stripping using this compound. These should be considered as a starting point and may require optimization for specific applications.
Preparation of the Organic Phase
The organic phase typically consists of the extractant, a diluent, and sometimes a modifier to improve extraction kinetics and phase separation.
-
Extractant: this compound (e.g., 2.5% to 20% v/v).
-
Diluent: A non-polar organic solvent such as kerosene, heptane, or other aliphatic or aromatic petroleum solvents.[3][6]
-
Modifier (Optional): Long-chain alcohols like isodecanol or n-decanol (e.g., 10 vol.%) can be added to enhance the extraction rate.[4]
Procedure:
-
Accurately measure the required volume of this compound.
-
If using a modifier, add the specified volume to the extractant.
-
Add the diluent to the desired final volume and mix thoroughly until a homogeneous solution is obtained.
Metal Extraction Protocol
This protocol describes a typical batch extraction experiment.
Materials:
-
Aqueous feed solution containing the target metal ion(s) at a known concentration and pH.
-
Prepared organic phase.
-
pH meter and reagents for pH adjustment (e.g., H₂SO₄, NaOH).
-
Separatory funnels or other suitable mixing vessels.
-
Mechanical shaker or magnetic stirrer.
Procedure:
-
Adjust the pH of the aqueous feed solution to the desired value using an appropriate acid or base.
-
Transfer equal volumes of the aqueous feed solution and the organic phase to a separatory funnel (a 1:1 phase ratio is a common starting point).
-
Shake the separatory funnel vigorously for a predetermined contact time (e.g., 5 to 30 minutes) to allow for the extraction to reach equilibrium.
-
Allow the phases to separate. The organic phase, now loaded with the metal complex, will typically be the upper phase.
-
Carefully separate the two phases. The aqueous phase after extraction is referred to as the raffinate.
-
Analyze the metal concentration in the raffinate and, if desired, in the loaded organic phase to determine the extraction efficiency.
Metal Stripping Protocol
Stripping is the process of back-extracting the metal from the loaded organic phase into a new aqueous solution, typically a concentrated acid solution.
Materials:
-
Loaded organic phase from the extraction step.
-
Stripping solution (e.g., 120 to 150 g/L sulfuric acid for copper).[3]
-
Separatory funnels or other suitable mixing vessels.
-
Mechanical shaker or magnetic stirrer.
Procedure:
-
Transfer the loaded organic phase and the stripping solution to a separatory funnel, often at a specific organic-to-aqueous (O:A) phase ratio.
-
Shake the funnel for a sufficient time to allow for the complete stripping of the metal.
-
Allow the phases to separate.
-
Separate the aqueous phase, which now contains the concentrated metal salt (the strip solution), from the regenerated (barren) organic phase.
-
The regenerated organic phase can be recycled for further extraction cycles.
Quantitative Data
The efficiency of metal extraction is highly dependent on the pH of the aqueous solution. The following table summarizes typical extraction data for copper.
| Metal Ion | Extractant Concentration | Diluent | pH | Extraction Efficiency (%) |
| Cu²⁺ | 5% (v/v) Kelex 100 | Kerosene | 1.0 - 3.0 | High (Specific % not provided)[3] |
| Cu²⁺ | 2.5% (v/v) Kelex 100 | Kerosene | 1.0 - 3.0 | High (Specific % not provided)[3] |
Note: Detailed quantitative data for a wide range of metals under varying conditions is often proprietary or specific to particular industrial processes. The provided data should be used as a general guideline, and experimental optimization is recommended.
Visualizations
Metal Extraction Workflow
The following diagram illustrates the general workflow for a single-stage metal extraction and stripping process using this compound.
Caption: General workflow for metal extraction and stripping.
Logical Relationship of Extraction Parameters
The following diagram illustrates the key parameters influencing the metal extraction process.
Caption: Key parameters influencing extraction efficiency.
References
- 1. This compound | 73545-11-6 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-1613978) | 73545-11-6 [evitachem.com]
- 3. Kelex 100 Reagent for Copper Solvent Extraction - 911Metallurgist [911metallurgist.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. A Kinetic Study of Copper Ion Extraction by Kelex 100 at a Heptane-Water Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol in Hydrometallurgy: Application Notes and Protocols
Introduction
7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, commercially known as Kelex 100, is a highly effective chelating extractant used extensively in hydrometallurgical processes.[1][2] Its molecular structure, featuring an 8-hydroxyquinoline functional group, allows for the selective extraction of various metal ions from aqueous solutions, particularly from acidic leach liquors.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the solvent extraction of copper, zinc, and other metals. It is intended for researchers, scientists, and professionals in the fields of metallurgy and drug development.
Mechanism of Action
This compound functions as a bifunctional extractant.[1] In acidic chloride media, it can extract metal-chloride anion complexes through an ion-pair mechanism. Subsequently, during a scrubbing stage with an alkaline solution, the metal cation forms a stable chelate with the quinoline moiety.[1] The general equation for the chelation extraction of a divalent metal ion (M²⁺) from a sulfate solution is as follows:
2RH(org) + M²⁺(aq) ⇌ R₂M(org) + 2H⁺(aq) [3]
Where RH represents the Kelex 100 molecule. The equilibrium of this reaction is highly dependent on the pH of the aqueous phase.
Applications in Hydrometallurgy
The primary application of this compound is in the solvent extraction of base metals. It demonstrates high selectivity for copper, particularly in the pH range of one to three.[2] It is also effective for the extraction and separation of other metals such as zinc, iron, and cadmium from various aqueous streams, including industrial effluents and leach solutions from ores.[1][4]
Data Presentation: Metal Extraction with this compound (Kelex 100)
The following tables summarize key quantitative data on the performance of Kelex 100 in metal extraction processes.
Table 1: Maximum Loading Capacities of Kelex 100 for Copper
| Kelex 100 Concentration (v/v % in Kerosene) | Maximum Copper Loading Capacity (g/L) |
| 5% | 4.0 |
| 2.5% | 2.0 |
Data sourced from 911Metallurgist.[2]
Table 2: Extraction and Stripping Parameters for Copper, Zinc, and Iron
| Metal Ion | Extraction Conditions | Stripping Agent | Stripping Conditions |
| Copper (Cu²⁺) | pH 1.0 - 3.0[2] | Sulfuric Acid (H₂SO₄) | 120 - 150 g/L H₂SO₄[2] |
| Zinc (Zn²⁺) | pH > 5 (from chloride media)[4] | Sulfuric Acid (H₂SO₄) | ≥ 0.5 N H₂SO₄ |
| Iron (Fe³⁺) | pH 0 - 1 (from chloride media)[4] | Not effectively stripped by H₂SO₄[1] | Remains in the organic phase[1] |
Data compiled from various sources.[1][2][4]
Table 3: Separation of Copper, Zinc, and Iron using a Multi-Stage Process
| Stage | Process | Key Parameters | Outcome |
| 1. Extraction | Cross-current extraction from hydrochloric acid solution. | High acidity (>1 M H⁺) and high chloride concentration. | Co-extraction of Cu²⁺, Zn²⁺, and Fe³⁺ into the organic phase. |
| 2. Scrubbing | Loaded organic phase washed with an aqueous ammonium solution. | Equilibrium pH adjusted to 2.5 - 3.5. | Zinc is selectively transferred to the aqueous phase. Copper and iron remain in the organic phase.[1] |
| 3. Stripping | Organic phase (containing Cu and Fe) contacted with sulfuric acid. | 2.5 - 3.0 M H₂SO₄. | Copper is selectively stripped into the aqueous phase. Iron remains in the organic phase.[1] |
| 4. Conditioning | Stripped organic phase treated with a sodium chloride solution. | - | Regenerates the extractant for reuse.[1] |
Based on the process described by Zhivkova, S.[1]
Experimental Protocols
The following are detailed protocols for the solvent extraction of metals using this compound.
Protocol 1: Preparation of the Organic Phase
Objective: To prepare a solution of this compound (Kelex 100) in a suitable diluent for solvent extraction.
Materials:
-
This compound (Kelex 100)
-
Kerosene (or other suitable aromatic/aliphatic solvent)
-
Graduated cylinders
-
Volumetric flasks
-
Glass beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the desired volume percentage (v/v %) of the Kelex 100 solution (e.g., 5% v/v).
-
Using a graduated cylinder, measure the required volume of Kelex 100. For a 100 mL of a 5% solution, measure 5 mL of Kelex 100.
-
Pour the measured Kelex 100 into a volumetric flask of the final desired volume (e.g., 100 mL).
-
Add a portion of the kerosene to the volumetric flask, cap, and swirl to mix.
-
Continue to add kerosene to the volumetric flask until the solution reaches the calibration mark.
-
Cap the flask and invert several times to ensure thorough mixing. For larger volumes, use a glass beaker and a magnetic stirrer to ensure homogeneity.
Protocol 2: Batch Solvent Extraction of Copper
Objective: To extract copper ions from an acidic aqueous solution using the prepared Kelex 100 organic phase.
Materials:
-
Aqueous feed solution containing copper (e.g., simulated leach liquor with a known copper concentration and pH adjusted to 1.5 - 2.5)
-
Prepared Kelex 100 organic phase (e.g., 5% v/v in kerosene)
-
Separatory funnels
-
Mechanical shaker (or manual shaking)
-
pH meter
-
Beakers
-
Pipettes
Procedure:
-
Measure equal volumes of the aqueous feed solution and the organic phase (e.g., 50 mL of each) and place them in a separatory funnel. This corresponds to an organic to aqueous (O/A) phase ratio of 1:1.
-
Stopper the separatory funnel and shake vigorously for a predetermined contact time (e.g., 5-10 minutes) to ensure intimate contact between the two phases. Periodically vent the funnel to release any pressure buildup.
-
Place the separatory funnel in a ring stand and allow the phases to separate completely. The less dense organic phase will be the top layer.
-
Carefully drain the lower aqueous phase (raffinate) into a clean, labeled beaker.
-
Drain the upper organic phase (loaded organic) into a separate clean, labeled beaker.
-
Take samples from the initial aqueous feed and the raffinate for metal analysis to determine the extraction efficiency.
Protocol 3: Stripping of Copper from the Loaded Organic Phase
Objective: To recover the extracted copper from the loaded organic phase into a fresh aqueous solution.
Materials:
-
Loaded organic phase from Protocol 2
-
Stripping solution (e.g., 150 g/L sulfuric acid)
-
Separatory funnels
-
Mechanical shaker (or manual shaking)
-
Beakers
-
Pipettes
Procedure:
-
Measure a specific volume of the loaded organic phase and the stripping solution and place them in a separatory funnel. The O/A ratio for stripping may differ from extraction (e.g., 2:1 or 1:1).
-
Shake the funnel vigorously for a sufficient contact time (e.g., 10-15 minutes).
-
Allow the phases to separate.
-
Drain the lower aqueous phase (strip liquor, now concentrated with copper) into a beaker.
-
The upper organic phase is now the stripped (regenerated) organic and can be recycled for further extraction.
-
Take samples from the loaded organic and the strip liquor for analysis to determine the stripping efficiency.
Protocol 4: Analytical Determination of Metal Concentration
Objective: To determine the concentration of metals in the aqueous phases before and after extraction and stripping.
Materials:
-
Aqueous samples (feed, raffinate, strip liquor)
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
Standard solutions of the metals of interest
-
Volumetric flasks and pipettes for dilutions
-
Nitric acid (for sample preservation and matrix matching)
Procedure (General for AAS):
-
Prepare a series of standard solutions of the metal of interest (e.g., copper) with known concentrations.
-
Prepare a calibration curve by measuring the absorbance of the standard solutions on the AAS at the appropriate wavelength for the metal.
-
Dilute the aqueous samples from the extraction and stripping experiments to fall within the linear range of the calibration curve.
-
Measure the absorbance of the diluted samples.
-
Use the calibration curve to determine the concentration of the metal in the diluted samples.
-
Calculate the original concentration in the undiluted samples by multiplying by the dilution factor.
-
The extraction efficiency (%) can be calculated as: ((Initial Aqueous Conc. - Final Aqueous Conc.) / Initial Aqueous Conc.) * 100.
-
The stripping efficiency (%) can be calculated as: (Conc. in Strip Liquor * Volume of Strip Liquor) / (Conc. in Loaded Organic * Volume of Loaded Organic) * 100.
Visualizations
Caption: General workflow for solvent extraction and stripping.
Caption: Chemical equilibrium at the aqueous-organic interface.
References
Application Notes and Protocols for Studying Ion Transport with Lipophilic Ionophores
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipophilic ionophores are small, lipid-soluble molecules that facilitate the transport of ions across biological and artificial lipid membranes.[1] These molecules play a crucial role in various biological processes and are invaluable tools in research and drug development for modulating ion gradients and studying the effects of ion transport.[2][3] Ionophores are broadly classified into two main categories: mobile carriers and channel formers.[4]
-
Mobile carrier ionophores , such as valinomycin, bind to a specific ion, shield its charge, and shuttle it across the lipid bilayer.[2]
-
Channel-forming ionophores , like gramicidin A, insert into the membrane to form a hydrophilic pore or channel through which ions can pass.[2][3]
This document provides detailed application notes and protocols for the experimental setups used to study the ion transport properties of these fascinating molecules.
Mechanisms of Ion Transport by Lipophilic Ionophores
The study of ionophores is critical for understanding how ions traverse cellular membranes, a fundamental process in cell physiology. The two primary mechanisms are distinct in their mode of action and kinetics.
Mobile Carrier Mechanism
Mobile carriers are characterized by their ability to diffuse within the lipid bilayer. The transport process involves several key steps:
-
Binding: The ionophore at the membrane interface binds to a specific ion from the aqueous solution.
-
Translocation: The ionophore-ion complex diffuses across the hydrophobic core of the membrane.
-
Release: On the opposite side of the membrane, the ion is released into the aqueous environment.
-
Return: The free ionophore diffuses back to the original interface to begin a new cycle.
The efficiency of a mobile carrier is determined by its ion selectivity, the kinetics of binding and release, and its mobility within the membrane.
Channel Former Mechanism
Channel formers, in contrast, create a stable, ion-permeable pathway across the membrane. The process is as follows:
-
Insertion and Dimerization: Monomers of the ionophore insert into the lipid bilayer and dimerize to form a continuous channel.
-
Ion Passage: Ions flow through the hydrophilic pore of the channel down their electrochemical gradient.
The conductance and ion selectivity of the channel are determined by the aperature and electrostatic properties of the pore.
Visualization of Ionophore Mechanisms and Experimental Workflow
Below are diagrams illustrating the mechanisms of action for mobile carrier and channel-forming ionophores, as well as a typical experimental workflow for studying their activity.
Caption: Mechanism of a mobile carrier ionophore.
Caption: Mechanism of a channel-forming ionophore.
Caption: General experimental workflow for studying ionophores.
Quantitative Data Summary
The following tables summarize key quantitative parameters for common lipophilic ionophores.
| Ionophore | Type | Primary Ion(s) | Selectivity Ratio (K+/Na+) | Reference |
| Valinomycin | Mobile Carrier | K+, Rb+ | ~10,000 - 100,000:1 | [5][6] |
| Gramicidin A | Channel Former | Monovalent Cations (H+, Na+, K+, Rb+, Cs+) | ~1:1 | [7] |
| Ionomycin | Mobile Carrier | Ca2+, Mg2+ | N/A | |
| Nigericin | Mobile Carrier | K+, H+ (antiporter) | N/A | |
| Monensin | Mobile Carrier | Na+, H+ (antiporter) | N/A |
| Ionophore | Parameter | Value | Conditions | Reference |
| Valinomycin | Turnover Number | ~2 x 10^4 ions/sec | 1M KCl, GMO membrane | [8] |
| Gramicidin A | Single-Channel Conductance | ~2.5 pA at 100mV | 1M KCl, DPhPC membrane | [9] |
| Gramicidin A | Single-Channel Conductance | ~0.5 pS | 10 mM NaCl, neutral lipid bilayer | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Fluorescence-Based Ion Transport Assay Using Large Unilamellar Vesicles (LUVs)
This protocol describes a common method to monitor ionophore-mediated ion transport into liposomes using an ion-sensitive fluorescent dye. Calcein is often used, where the influx of certain quenching ions (e.g., Co2+, Cu2+) leads to a decrease in fluorescence. Alternatively, pH-sensitive dyes can be used to monitor H+ transport.
Materials:
-
Lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in chloroform
-
Fluorescent dye (e.g., Calcein)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Buffer A (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4)
-
Buffer B (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Ionophore stock solution (in a suitable solvent like DMSO or ethanol)
-
Quenching ion solution (if using a quenchable dye)
-
Fluorometer
Procedure:
-
Liposome Preparation: a. Prepare a thin lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours. b. Hydrate the lipid film with Buffer A containing the fluorescent dye (e.g., 50 mM Calcein) to form multilamellar vesicles (MLVs). c. Create large unilamellar vesicles (LUVs) by subjecting the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm). d. Separate the dye-loaded LUVs from the unencapsulated dye using a size-exclusion chromatography column equilibrated with Buffer A.
-
Fluorescence Assay: a. Dilute the LUV suspension in Buffer A in a fluorescence cuvette to a final lipid concentration of approximately 50-100 µM. b. Place the cuvette in the fluorometer and record the baseline fluorescence at the appropriate excitation and emission wavelengths for the chosen dye. c. Add the ionophore stock solution to the cuvette to the desired final concentration and allow it to incorporate into the liposome membranes (typically a few minutes). d. Initiate ion transport by adding a small volume of a concentrated solution of the external ion (e.g., quenching ion in Buffer B if studying cation transport, or an acid/base to create a pH gradient). e. Continuously record the fluorescence intensity over time. The rate of fluorescence change is proportional to the rate of ion transport.
-
Data Analysis: a. Normalize the fluorescence data, setting the initial fluorescence before the addition of the external ion to 100% and the fluorescence after complete quenching (achieved by lysing the vesicles with a detergent like Triton X-100) to 0%. b. Calculate the initial rate of ion transport from the initial slope of the fluorescence decay curve. c. To determine the EC50, perform the assay with a range of ionophore concentrations and plot the initial transport rate against the logarithm of the ionophore concentration.
Protocol 2: Planar Lipid Bilayer (PLM) Electrophysiology
This technique allows for the direct measurement of ion currents across a synthetic lipid bilayer, providing detailed information about the electrical properties of ionophores, particularly channel formers.
Materials:
-
Planar lipid bilayer setup (including a cup and chamber made of Teflon or Delrin with a small aperture)
-
Ag/AgCl electrodes
-
Voltage-clamp amplifier
-
Data acquisition system
-
Lipid solution (e.g., DPhPC in n-decane)
-
Electrolyte solutions (e.g., buffered KCl or NaCl)
-
Ionophore stock solution
Procedure:
-
Bilayer Formation: a. Fill both the cis and trans chambers of the PLM setup with the desired electrolyte solution. b. Pre-treat the aperture between the two chambers with a small amount of the lipid solution. c. "Paint" a thin layer of the lipid solution across the aperture to form a lipid bilayer. The formation of a stable bilayer can be monitored by measuring the electrical capacitance across the membrane. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm².
-
Ionophore Incorporation and Recording: a. Once a stable bilayer is formed, add a small amount of the ionophore stock solution to the cis chamber while stirring. b. Apply a constant holding potential (voltage) across the bilayer using the voltage-clamp amplifier. c. For channel-forming ionophores, the incorporation of individual channels will be observed as discrete, step-like increases in the current. d. For mobile carriers, the addition of the ionophore will result in a more gradual increase in the overall membrane conductance. e. Record the current traces over time.
-
Data Analysis: a. For Channel Formers: i. Generate a current-amplitude histogram to determine the single-channel current amplitude. ii. Calculate the single-channel conductance by dividing the single-channel current by the applied voltage. iii. Analyze the open and closed lifetimes of the channel to understand its gating kinetics. b. For Mobile Carriers: i. Measure the steady-state current at different ionophore and ion concentrations. ii. Calculate the membrane conductance (current/voltage) to determine the ionophore's transport efficiency.
Protocol 3: Patch-Clamp Electrophysiology on Whole Cells
This powerful technique allows for the study of ionophore activity in the context of a biological cell membrane.
Materials:
-
Cultured cells
-
Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system)
-
Glass micropipettes
-
Pipette puller and microforge
-
Extracellular and intracellular (pipette) solutions
-
Ionophore stock solution
Procedure:
-
Cell Preparation and Pipette Fabrication: a. Plate the cells on coverslips suitable for microscopy. b. Pull glass micropipettes to have a resistance of 2-5 MΩ when filled with the intracellular solution. c. Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Obtaining a Gigaseal and Whole-Cell Configuration: a. Place a coverslip with cells in the recording chamber filled with extracellular solution. b. Under the microscope, carefully approach a cell with the micropipette while applying slight positive pressure. c. Once the pipette touches the cell membrane, release the positive pressure to allow the membrane to form a high-resistance seal (a "gigaseal," >1 GΩ) with the pipette tip. d. Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the "whole-cell" configuration. This allows for electrical access to the entire cell.
-
Recording Ionophore-Induced Currents: a. Clamp the cell membrane at a specific holding potential. b. Record the baseline whole-cell current. c. Perfuse the cell with an extracellular solution containing the ionophore. d. Record the changes in the whole-cell current as the ionophore incorporates into the cell membrane and facilitates ion transport.
-
Data Analysis: a. Measure the amplitude of the ionophore-induced current. b. Construct current-voltage (I-V) relationships by stepping the membrane potential to different voltages and measuring the corresponding currents. The reversal potential of the ionophore-induced current can provide information about its ion selectivity.
Protocol 4: Ion-Selective Electrode (ISE) Measurements
ISEs can be used to monitor the change in the activity of a specific ion in the bulk solution resulting from ionophore-mediated transport across a membrane barrier, such as a bulk liquid membrane or liposomes.
Materials:
-
Ion-selective electrode for the ion of interest (e.g., K+, Na+, Ca2+)
-
Reference electrode
-
High-impedance voltmeter or ion meter
-
Stirred reaction vessel
-
Bulk liquid membrane setup (e.g., U-tube) or liposome suspension
-
Aqueous source and receiving phases with appropriate ion concentrations
-
Ionophore solution in an immiscible organic solvent (for bulk liquid membrane)
Procedure:
-
Experimental Setup: a. For Bulk Liquid Membrane: Fill the bottom of a U-tube with the ionophore-containing organic solvent. Fill one arm with the source phase (containing the ion to be transported) and the other arm with the receiving phase (initially lacking the ion). b. For Liposomes: Prepare a suspension of liposomes in a buffer with a known internal ion concentration. The external buffer will have a different ion concentration.
-
Measurement: a. Place the ion-selective and reference electrodes in the receiving phase (for bulk liquid membrane) or the external solution (for liposomes). b. Record the initial potential. c. Monitor the change in potential over time as the ionophore transports the ion into the receiving phase or out of the liposomes. The potential is related to the logarithm of the ion activity according to the Nernst equation.
-
Data Analysis: a. Convert the measured potential to ion concentration using a calibration curve prepared with standard solutions of the ion. b. Calculate the rate of ion transport from the change in ion concentration over time. c. Determine the selectivity of the ionophore by performing the experiment with different ions in the source phase and comparing their transport rates.
References
- 1. Single-channel parameters of gramicidin A,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimerization constant and single-channel conductance of gramicidin in thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The gramicidin A channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Energetics of ion conduction through the gramicidin channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. K+/Na+ selectivity in K-channels and Valinomycin: Over-coordination Vs Cavity-size constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Ion transport mediated by the valinomycin analogue cyclo(L-Lac-L-Val-D- Pro-D-Val)3 in lipid bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, also known commercially as Kelex-100, is a substituted quinoline derivative.[1] Its chemical structure, featuring a quinoline core with a long alkyl side chain, results in a hydrophobic molecule with a LogP of approximately 6.04.[2] While its primary application has been in hydrometallurgy for the selective extraction of metal ions, its structural similarity to other quinoline-based compounds suggests potential applications in biological research, such as fluorescent imaging and as an antimicrobial agent, owing to its metal-chelating properties.[1][3] This document provides a detailed protocol for loading this compound into mammalian cells, a critical first step for investigating its intracellular activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in aqueous and non-aqueous solutions and for the preparation of stock solutions.
| Property | Value | Reference |
| Molecular Formula | C20H29NO | [] |
| Molecular Weight | 299.46 g/mol | [] |
| Appearance | Pale yellow oily liquid or yellow crystalline powder | [] |
| IUPAC Name | 7-(5-ethylnonan-2-yl)quinolin-8-ol | [1][] |
| Density | ~1.005 g/cm³ | [2][] |
| Boiling Point | 429.9 °C at 760 mmHg | [2][] |
| LogP | 6.04050 | [2] |
Experimental Protocols
The following protocol is a general guideline for loading the hydrophobic compound this compound into cultured mammalian cells. Due to the compound's hydrophobicity, a solubilizing agent like Pluronic® F-127 may be necessary to facilitate its dispersal in aqueous cell culture media.[5] Optimization of parameters such as final concentration and incubation time is crucial for each cell type and experimental setup.
Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127, 20% in DMSO (optional, for enhancing solubility)
-
Complete cell culture medium appropriate for the cell line
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Cultured mammalian cells in a suitable format (e.g., 96-well plate, chamber slide)
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM):
-
Dissolve an appropriate amount of this compound in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Pluronic® F-127 Stock Solution (20% w/v in DMSO):
Cell Loading Protocol
This protocol is adapted from general methods for loading hydrophobic fluorescent probes into live cells.[5][6]
-
Cell Seeding:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) at a density that will result in a sub-confluent monolayer on the day of the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-adhered.
-
-
Preparation of Loading Solution:
-
Immediately before use, prepare the loading solution.
-
Without Pluronic® F-127: Dilute the 10 mM stock solution of this compound directly into pre-warmed complete cell culture medium or HBSS to the desired final concentration (e.g., 1-10 µM). Vortex immediately to disperse the compound.
-
With Pluronic® F-127: To enhance solubility, mix equal volumes of the 10 mM compound stock solution with the 20% Pluronic® F-127 solution.[5] Then, dilute this mixture into pre-warmed complete cell culture medium or HBSS to achieve the desired final concentration of the compound.[5] The final Pluronic® F-127 concentration should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.
-
-
Cell Incubation:
-
Remove the culture medium from the cells.
-
Add the prepared loading solution to the cells.
-
Incubate the cells for a designated period (e.g., 15-60 minutes) at 37°C or room temperature.[5] Incubation at room temperature may reduce the compartmentalization of the compound into organelles like mitochondria.[5]
-
-
Washing:
-
After incubation, aspirate the loading solution.
-
Wash the cells 2-3 times with pre-warmed HBSS or PBS to remove any excess compound.
-
-
Analysis:
-
Replace the wash buffer with fresh, pre-warmed culture medium or an appropriate imaging buffer.
-
The cells are now ready for downstream analysis, such as fluorescence microscopy or other assays.
-
Optimization Parameters
The optimal conditions for cell loading can vary significantly between different cell types.[5] It is highly recommended to perform initial optimization experiments.
| Parameter | Suggested Range | Notes |
| Final Concentration | 1 - 25 µM | Higher concentrations may lead to cytotoxicity or compound precipitation. Start with a low concentration and titrate upwards. |
| Incubation Time | 15 - 60 minutes | Longer incubation times may increase intracellular accumulation but also the risk of cytotoxicity. |
| Incubation Temperature | Room Temperature or 37°C | Loading at room temperature may minimize sequestration into organelles.[5] |
| Use of Pluronic® F-127 | 0.01 - 0.1% | Can improve the solubility of hydrophobic compounds in aqueous media.[5] Test for potential effects on cell viability and function. |
Visualizations
Experimental Workflow for Cell Loading
Caption: Workflow for loading this compound into cells.
Decision Logic for Using a Solubilizing Agent
Caption: Decision tree for using a solubilizing agent like Pluronic® F-127.
References
- 1. This compound | 73545-11-6 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Buy this compound (EVT-1613978) | 73545-11-6 [evitachem.com]
- 5. Protocol: Using Pluronic® F-127 to Solubilize Dyes for Cell Loading - Biotium [biotium.com]
- 6. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
Application Note: Quantitative Analysis of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol in Human Plasma and Urine using LC-MS/MS
Abstract
This application note describes a robust and sensitive analytical method for the quantification of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, a hydrophobic quinoline derivative, in human plasma and urine. Due to the nonpolar nature of the analyte, a reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed. Sample preparation involves a straightforward solid-phase extraction (SPE) protocol to effectively remove matrix interferences and concentrate the analyte. The method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic, toxicokinetic, or metabolism studies of this compound.
Introduction
This compound is a quinoline derivative with a long, nonpolar alkyl chain, making it highly hydrophobic. While it has applications in areas such as extractive metallurgy, its potential biological activities or presence as a metabolite necessitates the development of sensitive and specific analytical methods for its detection in biological matrices. The complex nature of biological samples like plasma and urine requires efficient sample cleanup to minimize matrix effects and ensure accurate quantification. This protocol details a validated approach using solid-phase extraction coupled with LC-MS/MS for the reliable determination of this compound.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled version of the analyte or another hydrophobic quinoline derivative)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (K2EDTA) and urine, screened and found to be free of the analyte
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound analytical standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Spiking Solutions: Prepare separate spiking solutions from the primary stock for calibration curve (CC) and quality control (QC) samples.
-
Calibration and QC Samples: Spike blank human plasma or urine with the appropriate spiking solutions to achieve the desired concentration range for the calibration curve and QC levels (Low, Medium, High).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Plasma: To 100 µL of plasma, add 10 µL of the internal standard (IS) working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
Urine: To 200 µL of urine, add 10 µL of the IS working solution. Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS parameters). Vortex to ensure complete dissolution.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B |
| Injection Vol. | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined by direct infusion of the analytical standard. |
| Hypothetical Q1/Q3 for Analyte: [M+H]+ → fragment | |
| Hypothetical Q1/Q3 for IS: [M+H]+ → fragment |
Data Presentation
Table 1: Method Validation Summary (Hypothetical Data)
| Parameter | Plasma | Urine |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.3 | 0.4 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 |
| Intra-day Precision (%CV) | < 10% | < 12% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 88 - 112% |
| Matrix Effect (%) | 95 - 105% | 92 - 108% |
| Extraction Recovery (%) | > 85% | > 80% |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Rationale for analytical method selection.
Conclusion
The described solid-phase extraction and LC-MS/MS method provides a selective and sensitive approach for the quantification of this compound in human plasma and urine. The protocol is suitable for use in a variety of research and development settings where the analysis of this compound is required. The provided method parameters can serve as a starting point for further optimization and validation according to specific laboratory and regulatory requirements.
Formulation of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, also known commercially as Kelex-100, is a substituted 8-hydroxyquinoline derivative.[1][2] While its primary application has been in hydrometallurgy as a metal chelating agent, the broader class of 8-hydroxyquinolines has garnered significant interest in the biomedical field for their potential therapeutic effects, including antineurodegenerative, anticancer, antioxidant, antimicrobial, and anti-inflammatory activities.[1] The mechanism of action for many of these biological effects is linked to their ability to chelate metal ions, which are crucial in various physiological and pathological processes.[1]
This document provides detailed application notes and protocols for the formulation of this compound for in vivo research. The compound's lipophilic nature and poor aqueous solubility present a challenge for systemic delivery, necessitating the use of specialized formulation strategies to ensure adequate bioavailability for preclinical studies.[3][4]
Physicochemical Properties
A notable discrepancy exists in the reported physical state of this compound, with some sources describing it as a yellow crystalline powder and others as a pale yellow oily liquid.[][6] This may be due to different purification levels or the presence of isomers. Researchers should determine the physical state of their specific batch of the compound before selecting a formulation strategy.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | Kelex-100, 7-(5-ethylnonan-2-yl)quinolin-8-ol | [][6] |
| CAS Number | 73545-11-6 | [2] |
| Molecular Formula | C₂₀H₂₉NO | [] |
| Molecular Weight | 299.46 g/mol | [] |
| Appearance | Pale yellow oily liquid OR Yellow crystalline powder | [][6] |
| Purity | >95% | [] |
| Boiling Point | 429.9°C at 760 mmHg | [] |
| Density | 1.005 g/cm³ | [] |
Formulation Strategies for In Vivo Administration
Given the compound's poor water solubility, several formulation approaches can be considered to enhance its bioavailability for oral administration. The choice of formulation will depend on the physical form of the compound, the desired dosage, and the animal model.
For Oily Liquid Form
If the compound is an oily liquid, a self-emulsifying drug delivery system (SEDDS) is a suitable approach.[3][7][8] SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[7]
Table 1: Example of a Self-Emulsifying Drug Delivery System (SEDDS) Formulation
| Component | Example Excipient | Function | Concentration Range (% w/w) |
| Oil Phase | Medium-chain triglycerides (MCT) | Vehicle for the oily drug | 30 - 60 |
| Surfactant | Polysorbate 80 (Tween® 80) | Emulsifier | 20 - 50 |
| Co-surfactant | Transcutol® HP (Diethylene glycol monoethyl ether) | Co-emulsifier, solubilizer | 10 - 30 |
For Crystalline Powder Form
If the compound is a crystalline powder, several strategies can be employed:
-
Co-solvent System: A mixture of a water-miscible organic solvent and water can be used to dissolve the compound.
-
Lipid-Based Formulation: The crystalline powder can be dissolved in a suitable oil and formulated as a lipid solution or emulsion.[9][10]
-
Micronization/Nanonization: Reducing the particle size of the crystals can increase the surface area for dissolution.[11]
-
Solid Dispersion: The drug can be dispersed in a solid matrix to enhance its dissolution rate.[12]
Table 2: Example of a Co-solvent Formulation
| Component | Example Excipient | Function | Concentration Range (% v/v) |
| Co-solvent 1 | Polyethylene glycol 400 (PEG 400) | Primary solvent | 30 - 60 |
| Co-solvent 2 | Propylene glycol | Co-solvent, viscosity modifier | 10 - 30 |
| Aqueous Phase | Sterile Water for Injection | Diluent | q.s. to 100 |
Experimental Protocols
Protocol 1: Preparation of a SEDDS Formulation (for Oily Liquid)
Materials:
-
This compound (oily liquid)
-
Medium-chain triglycerides (MCT)
-
Polysorbate 80 (Tween® 80)
-
Transcutol® HP
-
Glass vials
-
Magnetic stirrer and stir bar
-
Calibrated pipettes
Procedure:
-
Accurately weigh the required amounts of this compound, MCT, Polysorbate 80, and Transcutol® HP into a glass vial.
-
Add a magnetic stir bar to the vial.
-
Place the vial on a magnetic stirrer and stir at room temperature until a clear, homogenous mixture is obtained.
-
Visually inspect the formulation for any signs of precipitation or phase separation.
-
Store the formulation in a tightly sealed container, protected from light.
Protocol 2: Preparation of a Co-solvent Formulation (for Crystalline Powder)
Materials:
-
This compound (crystalline powder)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
-
Sterile Water for Injection
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
In a glass beaker, add the required volume of PEG 400 and propylene glycol.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add the powdered compound to the solvent mixture, allowing it to dissolve completely. Gentle warming (not exceeding 40°C) may be used to aid dissolution.
-
Once the compound is fully dissolved, slowly add the Sterile Water for Injection to the final volume while stirring continuously.
-
Filter the final solution through a 0.22 µm sterile syringe filter to ensure sterility for parenteral administration if required, or for oral administration to remove any undissolved particulates.
-
Store the formulation in a sterile, tightly sealed container, protected from light.
Visualization of Workflows and Pathways
Experimental Workflow: Formulation of this compound
Caption: Formulation workflow for oily and crystalline forms.
Hypothetical Signaling Pathway: Metal Ion Chelation by 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline derivatives are known to exert their biological effects by chelating metal ions, which can modulate various signaling pathways. For instance, they can impact pathways involved in oxidative stress and inflammation, which are often dysregulated in neurodegenerative diseases and cancer.
Caption: Hypothetical signaling pathway modulation.
Safety and Handling
Researchers should handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For in vivo studies, all formulations should be prepared under aseptic conditions to prevent microbial contamination, especially for parenteral routes of administration. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Conclusion
The successful in vivo evaluation of this compound relies on the appropriate selection and preparation of a formulation that overcomes its poor aqueous solubility. By carefully considering the physicochemical properties of the compound and employing strategies such as SEDDS for oily liquids or co-solvent systems for crystalline powders, researchers can achieve the necessary systemic exposure to investigate its potential therapeutic effects. The protocols and information provided herein serve as a comprehensive guide for the formulation development of this promising compound for preclinical research.
References
- 1. youtube.com [youtube.com]
- 2. This compound | 73545-11-6 | Benchchem [benchchem.com]
- 3. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in improving oral drug bioavailability by cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 73545-11-6 CAS Manufactory [m.chemicalbook.com]
- 7. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. JP2948111B2 - Oily composition for oral administration - Google Patents [patents.google.com]
- 11. Influence of Microcrystal Formulation on In Vivo Absorption of Celecoxib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, also known by its commercial name Kelex-100, is a synthetic derivative of 8-hydroxyquinoline.[1] This lipophilic compound is well-recognized for its utility as a metal extractant in hydrometallurgical processes.[1] Beyond its industrial applications, the quinoline scaffold is a key pharmacophore in medicinal chemistry. Quinoline and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] The antimicrobial efficacy of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate essential metal ions, thereby disrupting vital enzymatic functions within microbial cells.[4] This document provides detailed protocols for evaluating the antimicrobial properties of this compound and presents illustrative data for its activity against a panel of common pathogens.
Illustrative Antimicrobial Activity Data
The following tables summarize representative quantitative data from in vitro antimicrobial susceptibility tests for this compound. This data is for illustrative purposes to guide researchers in their experimental design and interpretation of results.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 8 |
| Bacillus subtilis | ATCC 6633 | 16 |
| Gram-Negative Bacteria | ||
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 |
| Fungi | ||
| Candida albicans | ATCC 90028 | 16 |
| Aspergillus niger | ATCC 16404 | 32 |
Table 2: Illustrative Zone of Inhibition Diameters for this compound (50 µg disc)
| Microorganism | Strain | Zone of Inhibition (mm) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 18 |
| Bacillus subtilis | ATCC 6633 | 15 |
| Gram-Negative Bacteria | ||
| Escherichia coli | ATCC 25922 | 12 |
| Pseudomonas aeruginosa | ATCC 27853 | 9 |
| Fungi | ||
| Candida albicans | ATCC 90028 | 16 |
| Aspergillus niger | ATCC 16404 | 13 |
Proposed Mechanism of Antimicrobial Action
The primary proposed mechanism of antimicrobial action for 8-hydroxyquinoline derivatives like this compound involves the chelation of essential metal ions. These ions, such as Fe²⁺, Zn²⁺, and Mn²⁺, are critical cofactors for many microbial enzymes involved in cellular respiration, DNA replication, and other vital metabolic pathways. By sequestering these metal ions, the compound effectively inhibits enzymatic activity, leading to microbial cell death or growth inhibition.
Caption: Proposed mechanism of antimicrobial action.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
96-well microtiter plates
-
Bacterial and fungal strains
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
For bacteria, prepare a suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
For fungi, prepare a suspension from a 3-5 day old culture. Adjust the suspension to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in RPMI-1640.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well, including positive (inoculum only) and negative (broth only) controls.
-
Incubation:
-
Incubate bacterial plates at 37°C for 18-24 hours.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Disc Diffusion Assay
This protocol describes the determination of the zone of inhibition of this compound.
Materials:
-
This compound
-
DMSO
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile filter paper discs (6 mm diameter)
-
Bacterial and fungal strains
-
Sterile swabs
-
Petri dishes
-
Incubator
Protocol:
-
Preparation of Test Discs: Aseptically apply a known amount (e.g., 50 µg) of this compound dissolved in a suitable solvent (e.g., DMSO) to sterile filter paper discs. Allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure uniform growth.
-
-
Application of Discs: Aseptically place the prepared discs on the surface of the inoculated agar plates. Gently press the discs to ensure complete contact with the agar.
-
Incubation:
-
Invert the bacterial plates and incubate at 37°C for 18-24 hours.
-
Incubate fungal plates at 28-30°C for 48-72 hours.
-
-
Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disc in millimeters.
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
References
- 1. 7-(4-Ethyl-1-methyloctyl)-8-quinolinol (73545-11-6) at Nordmann - nordmann.global [nordmann.global]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Antibacterial Agents from Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development of novel antibacterial agents derived from the versatile quinoline scaffold. It includes an overview of the mechanism of action, structure-activity relationships, and detailed protocols for the synthesis of promising lead compounds and their biological evaluation.
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. In the realm of antibacterial drug discovery, quinoline derivatives, particularly the fluoroquinolones, have been instrumental in combating a wide range of bacterial infections. Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[1][2] This targeted action disrupts bacterial DNA synthesis, leading to bactericidal effects.[1][2] However, the emergence of bacterial resistance necessitates the development of novel quinoline-based agents with improved efficacy and alternative mechanisms of action.
Mechanism of Action: Targeting Bacterial DNA Replication
The established mechanism of action for many quinoline-based antibacterial agents is the inhibition of DNA gyrase and topoisomerase IV.
-
DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription.[2] In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[1]
-
Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[1] In many Gram-positive bacteria, topoisomerase IV is the primary target.[1]
By binding to the enzyme-DNA complex, quinolones stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately cell death.[1]
Signaling Pathway of Quinolone-Mediated DNA Damage
Caption: Inhibition of DNA Gyrase and Topoisomerase IV by Quinoline Derivatives.
Novel Quinoline Derivatives and Structure-Activity Relationship (SAR)
Recent research has focused on modifying the quinoline scaffold to enhance antibacterial activity, broaden the spectrum, and overcome resistance. This often involves creating hybrid molecules that combine the quinoline core with other pharmacologically active moieties like sulfonamides, chalcones, and coumarins.
Key SAR Insights:
-
Position 6: Substitution with a fluorine atom generally increases lipophilicity and enhances cell wall penetration, leading to improved antimicrobial activity.
-
Position 7: The presence of a piperazine ring or other heterocyclic amines at this position is crucial for the spectrum of activity.
-
Hybridization:
-
Quinoline-Sulfonamide Hybrids: These hybrids show promise, with some exhibiting significant activity against resistant strains like Pseudomonas aeruginosa.[3]
-
Quinoline-Chalcone Hybrids: Chalcones are known for their diverse biological activities. Hybridization with quinolines has yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria.[4]
-
Quinoline-Coumarin Hybrids: These derivatives have also demonstrated notable antibacterial properties.
-
Data Presentation: Antibacterial Activity of Novel Quinoline Derivatives
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) and cytotoxicity (IC50) of selected novel quinoline derivatives.
| Compound ID | Class | Target Bacteria (Gram-positive) | MIC (µg/mL) | Target Bacteria (Gram-negative) | MIC (µg/mL) | Cytotoxicity (IC50 in µM) on Mammalian Cell Lines | Reference |
| QS-3 | Quinoline-Sulfonamide | Enterococcus faecalis | 128 | Pseudomonas aeruginosa | 64 | >5% hemolysis of RBCs | [3] |
| Staphylococcus aureus | - | Escherichia coli | 128 | ||||
| Chalcone A4 | Quinoline-Chalcone | Staphylococcus aureus | - | - | - | - | [4] |
| Chalcone A6 | Quinoline-Chalcone | Staphylococcus aureus | - | - | - | - | [4] |
| Sulfonamide 3c | Quinoline-Sulfonamide | Staphylococcus aureus (MRSA) | - | - | - | 100 (HFF-1) | [5] |
| Enterococcus faecalis | - | - | - | ||||
| Compound 6 | Quinoline Derivative | Bacillus cereus | - | Escherichia coli | - | Least toxic of series | [6] |
| Staphylococcus aureus | - | Pseudomonas aeruginosa | - | ||||
| Ciprofloxacin | Fluoroquinolone (Reference) | Staphylococcus aureus | 12.07 µM | - | - | - | [7] |
| Streptococcus pneumoniae | 4.50-4.70 µM |
Note: A comprehensive direct comparison is challenging as different studies use varied bacterial strains and cell lines. The data presented is for illustrative purposes. Researchers should refer to the original publications for detailed experimental conditions.
Experimental Protocols
Synthesis of a Novel Quinoline-Sulfonamide Derivative (Compound 3c)
This protocol is adapted from the synthesis of 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide.[5]
Step 1: Synthesis of 8-Hydroxyquinoline-5-Sulfonyl Chloride (2)
-
Place a flask containing 1.450 g (10 mmol) of 8-hydroxyquinoline (1) in an ice bath.
-
Add 5.850 g (50 mmol) of chlorosulfonic acid dropwise while stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture onto 150 g of ice and extract with ethylene chloride (3 x 150 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent under vacuum to obtain the crude product. Store under argon at 4–8 °C.
Step 2: Synthesis of 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)
-
To a suspension of 1.220 g (5 mmol) of 8-hydroxyquinoline-5-sulfonyl chloride (2) in 15 mL of anhydrous acetonitrile, add 20 mmol of N-methylprop-2-yn-1-amine.
-
Stir the resulting mixture at room temperature for 24 hours.
-
Pour the mixture into 100 mL of water and extract with chloroform (3 x 20 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo.
-
Purify the crude product by recrystallization from methanol to yield the final compound.
Characterization Data for Compound 3c: [5]
-
¹H NMR (DMSO, 600 MHz), δ (ppm): 2.74 (s, 3H, NCH₃), 3.19 (t, J = 2.4 Hz, 1H, CH), 4.09 (d, J = 2.4 Hz, 2H, CH₂), 7.12–7.14 (d, J = 8.4 Hz, 1H, Harom), 7.72–7.75 (m, 1H, Harom), 8.08–8.13 (m, 1H, Harom), 8.94–8.97 (m, 1H, Harom), 8.97–9.01 (m, 1H, Harom).
-
¹³C NMR (DMSO, 150.9 MHz), δ (ppm): 34.07 (NCH₃), 39.01 (CH₂), 73.93 (CH), 76.61 (CCH), 109.73, 123.36, 125.48, 126.98, 132.28, 133.97, 138.72, 148.99, 158.32.
-
ESI-HRMS: Calculated for C₁₃H₁₃N₂O₃S ([M + H]⁺) = 277.0647, found: 277.0648.
Protocol for Broth Microdilution MIC Assay
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile diluent (e.g., broth or saline)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Compound Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the second to last column. The last column will serve as a growth control (no compound).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well which contains only broth). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.
-
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO at the highest concentration used) and a no-treatment control.
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Experimental Workflow for Developing Novel Quinoline-Based Antibacterial Agents
The following diagram illustrates a typical workflow for the discovery and preclinical development of novel quinoline antibacterial agents.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, theoretical, anti-bacterial and molecular docking studies of quinoline based chalcones as a DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol into Liposomes for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, also known commercially as Kelex-100, is a hydrophobic molecule with a pale yellow, oily liquid appearance.[][2][3] While its primary application has been in the field of metal extraction, its lipophilic nature makes it a suitable candidate for incorporation into the lipid bilayer of liposomes for drug delivery purposes.[4][5][6][7] Liposomal encapsulation can enhance the solubility and stability of hydrophobic drugs, provide controlled release, and potentially reduce systemic toxicity.[8][9]
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and potential application of this compound-loaded liposomes. The following sections will guide researchers through the process of formulating and evaluating this novel drug delivery system.
Materials and Equipment
Materials:
-
This compound (Purity >95%)
-
Phosphatidylcholine (PC) or specific lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Deionized water
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder
-
Dynamic Light Scattering (DLS) instrument (for size and zeta potential)
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Transmission Electron Microscope (TEM)
-
Glassware (round-bottom flasks, vials, etc.)
-
Syringes and needles
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes via Thin-Film Hydration
This protocol is a widely used method for encapsulating hydrophobic compounds into liposomes due to its high reproducibility.[10][11]
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v). A typical molar ratio of lipid to cholesterol is 2:1 or 3:1 to ensure liposome stability.[10] The drug-to-lipid ratio should be optimized, starting with a ratio such as 1:10 (w/w).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40-45°C) to evaporate the organic solvent.[5]
-
Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner wall of the flask.
-
To ensure complete removal of residual solvent, dry the film under a high vacuum for at least 2 hours or overnight.[10]
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask. The temperature of the buffer should be above the lipid phase transition temperature.
-
Agitate the flask by hand or on a vortex mixer to detach the lipid film from the flask wall, resulting in the formation of multilamellar vesicles (MLVs).[11]
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is subjected to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid transition temperature.
-
Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form liposomes of a more uniform size distribution.[10]
-
-
Purification:
-
To remove the unencapsulated this compound, the liposomal suspension can be purified by methods such as dialysis or size exclusion chromatography.
-
Protocol 2: Characterization of Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the liposome suspension with deionized water or PBS.
-
Measure the particle size, PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.[12]
-
The PDI value indicates the homogeneity of the liposome size distribution, with values below 0.3 being desirable.
-
Zeta potential provides information about the surface charge of the liposomes, which is a key factor in their stability.
2. Encapsulation Efficiency (%EE):
-
Separate the unencapsulated drug from the liposomal formulation using a method like centrifugation or dialysis.
-
Disrupt the liposomes to release the encapsulated drug using a suitable solvent (e.g., methanol or isopropanol).
-
Quantify the amount of encapsulated this compound using UV-Vis spectrophotometry or HPLC.
-
Calculate the %EE using the following formula:
%EE = (Amount of encapsulated drug / Total amount of initial drug) x 100
3. Morphological Analysis:
-
The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).
-
A drop of the diluted liposome suspension is placed on a carbon-coated copper grid and allowed to air dry.
-
The sample can be negatively stained (e.g., with phosphotungstic acid) to enhance contrast.
-
The grid is then observed under the TEM to confirm the formation of spherical vesicles.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization experiments.
Table 1: Physicochemical Properties of this compound Loaded Liposomes
| Formulation Code | Drug:Lipid Ratio (w/w) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| Lipo-EMO-01 | 1:20 | Data | Data | Data |
| Lipo-EMO-02 | 1:10 | Data | Data | Data |
| Lipo-EMO-03 | 1:5 | Data | Data | Data |
| Control (Empty) | - | Data | Data | Data |
Table 2: Encapsulation Efficiency of this compound in Liposomes
| Formulation Code | Drug:Lipid Ratio (w/w) | Total Initial Drug (mg) | Encapsulated Drug (mg) | Encapsulation Efficiency (%) |
| Lipo-EMO-01 | 1:20 | Data | Data | Data |
| Lipo-EMO-02 | 1:10 | Data | Data | Data |
| Lipo-EMO-03 | 1:5 | Data | Data | Data |
Application Example: Hypothetical Anti-Cancer Activity
While the specific biological activity of this compound in a drug delivery context is not yet established, many quinoline derivatives exhibit anti-cancer properties. For illustrative purposes, we can hypothesize a potential mechanism of action where the liposomal formulation of this compound could target a key signaling pathway in cancer cells, such as the PI3K/Akt pathway, which is often dysregulated in cancer and plays a crucial role in cell survival and proliferation.
In this hypothetical model, the liposomal formulation of this compound (Lipo-EMO) could be designed to be taken up by cancer cells, where the active compound is released and inhibits a key kinase like PI3K, thereby blocking downstream signaling and leading to reduced cell proliferation and survival.
Conclusion
The protocols and information provided in these application notes offer a foundational framework for researchers to begin incorporating this compound into liposomal drug delivery systems. Due to the hydrophobic nature of this compound, the thin-film hydration method is a suitable starting point for formulation development.[4][5][6][7] Comprehensive characterization of the resulting liposomes is crucial to ensure the quality, stability, and potential efficacy of the formulation. Further in vitro and in vivo studies would be necessary to validate any potential therapeutic applications.
References
- 2. nbinno.com [nbinno.com]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. ijpsm.com [ijpsm.com]
- 9. Liposomes carrying hydrophilic and hydrophobic drugs [icbcongress.com]
- 10. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 12. 2.3. Characterization of Drug-Loaded Liposomes [bio-protocol.org]
Application Notes and Protocols: Synthesis and Evaluation of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, a commercially significant metal chelator also known as Kelex 100, and protocols for the synthesis of its derivatives with potentially enhanced properties. The methodologies detailed below are aimed at facilitating research into novel compounds with improved efficacy in metal extraction, as well as those with potential antimicrobial and anticancer activities.
Introduction
This compound is a member of the 8-hydroxyquinoline class of compounds, which are renowned for their ability to form stable complexes with a wide range of metal ions.[1][2] This property has led to the extensive use of this compound in hydrometallurgy for the selective extraction of metals.[3] Furthermore, the 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][4] The biological activities of these compounds are often linked to their ability to chelate metal ions essential for the function of various enzymes and proteins in pathogens and cancer cells.[1][4]
This document outlines the synthesis of the parent compound and provides detailed protocols for the preparation of derivatives with functional groups introduced to modulate their physicochemical and biological properties.
Synthesis of the Parent Compound: this compound
The primary and most direct method for the synthesis of this compound is the alkylation of the quinolin-8-ol scaffold.[2]
General Reaction Scheme
The synthesis involves the nucleophilic substitution reaction between quinolin-8-ol and a suitable alkylating agent, 4-ethyl-1-methyloctyl halide, in the presence of a strong base.[5]
Reaction: Quinolin-8-ol + 4-Ethyl-1-methyloctyl halide --(Base)--> this compound
Experimental Protocol
Materials:
-
Quinolin-8-ol
-
4-Ethyl-1-methyloctyl bromide (or iodide)
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend quinolin-8-ol in anhydrous DMF.
-
To this suspension, add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the sodium salt of quinolin-8-ol.
-
Add 4-ethyl-1-methyloctyl bromide (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Acidify the aqueous mixture with HCl (1 M) and then neutralize with a saturated solution of NaHCO₃.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]
Synthesis of Derivatives with Enhanced Properties
Modification of the 8-hydroxyquinoline core at the C-5 position can lead to derivatives with enhanced biological activity or modified chelating properties. Below are protocols for the synthesis of key intermediates and final derivatives.
Formylation of this compound (Vilsmeier-Haack Reaction)
The introduction of a formyl group at the C-5 position creates a versatile intermediate for the synthesis of Schiff bases and other derivatives.
Reaction: this compound --(POCl₃, DMF)--> 5-Formyl-7-(4-Ethyl-1-methyloctyl)quinolin-8-ol
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 73545-11-6 | Benchchem [benchchem.com]
Applications of Coordination Chemistry in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Coordination chemistry, the study of compounds containing a central metal atom or ion bonded to surrounding molecules or ions known as ligands, lies at the heart of numerous advancements in material science.[1] The ability to tune the geometric and electronic properties of these coordination compounds by systematically varying the metal centers and organic ligands allows for the rational design of materials with tailored functionalities.[2] This has led to the development of novel materials with significant applications in catalysis, gas storage and separation, luminescence, and magnetism.[1][3]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of coordination materials, with a focus on metal-organic frameworks (MOFs) and other coordination polymers.
Gas Storage and Separation in Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of crystalline porous materials consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.[4] Their exceptionally high surface areas and tunable pore sizes make them promising candidates for gas storage and separation applications.[5]
Application Notes:
The selection of a MOF for a specific gas storage or separation application depends on several factors, including the kinetic diameter of the gas molecules, the polarizability of the gas, and the chemical affinity of the gas for the MOF's internal surface. For instance, MOFs with open metal sites often exhibit strong interactions with polarizable gases like CO2. The data presented below highlights the performance of several well-known MOFs for the storage of hydrogen (H2) and the separation of carbon dioxide (CO2).
Data Presentation:
| Material | Metal Ion | Organic Linker | BET Surface Area (m²/g) | H₂ Uptake (wt% at 77 K) | CO₂/N₂ Selectivity | CO₂ Uptake (cm³/g at 298 K) |
| MOF-5 | Zn⁴⁺ | 1,4-benzenedicarboxylate | >3000 | 1.3 - 4.5 | - | ~400 |
| HKUST-1 | Cu²⁺ | Benzene-1,3,5-tricarboxylate | ~1800 | 2.6 | - | ~230 |
| ZIF-8 | Zn²⁺ | 2-methylimidazolate | 1300 - 1800 | 0.3 | ~7 | ~60 |
| MIL-101(Cr) | Cr³⁺ | 1,4-benzenedicarboxylate | >4000 | 6.1 | - | ~400 |
| UiO-66 | Zr⁴⁺ | 1,4-benzenedicarboxylate | ~1200 | - | ~30 | ~100 |
Note: Gas uptake and selectivity values can vary depending on the specific experimental conditions (pressure, temperature, and activation procedure).
Experimental Protocols:
Protocol 1: Solvothermal Synthesis of MOF-5
This protocol describes a typical solvothermal synthesis of MOF-5, a pioneering material in the field of metal-organic frameworks.[6]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
Procedure:
-
In a 100 mL Teflon-lined stainless-steel autoclave, dissolve 1.10 g of zinc nitrate hexahydrate in 60 mL of DMF.
-
Add 0.25 g of terephthalic acid to the solution.
-
Seal the autoclave and place it in a preheated oven at 105 °C for 24 hours.
-
After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.
-
Collect the colorless crystals of MOF-5 by decanting the DMF solution.
-
Wash the crystals with fresh DMF (3 x 20 mL) to remove any unreacted starting materials.
-
Immerse the crystals in chloroform for 24 hours to exchange the DMF guest molecules within the pores.
-
Decant the chloroform and dry the MOF-5 crystals under vacuum at 120 °C for 12 hours to fully activate the material.
Catalysis by Coordination Complexes
Coordination compounds are widely used as catalysts in a variety of organic transformations due to their ability to activate substrates and facilitate bond formation and cleavage. Palladium complexes, in particular, are highly effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
Application Notes:
The efficiency of a palladium catalyst in a Suzuki coupling reaction is often evaluated by its turnover number (TON) and turnover frequency (TOF). TON represents the number of moles of product formed per mole of catalyst, indicating the catalyst's stability and overall productivity. TOF is the TON per unit time, reflecting the catalyst's activity. The choice of ligands coordinated to the palladium center significantly influences the catalyst's performance.
Data Presentation:
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | TON | TOF (h⁻¹) |
| Pd(PPh₃)₄ | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | Toluene | 100 | ~10³ | ~10² |
| [Pd(P(o-tolyl)₃)₂] | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | >10⁴ | >10³ |
| Palladacycle Catalyst | Various Aryl Iodides | Various Arylboronic Acids | K₂CO₃ | Anisole | 120 | 10⁶ - 10⁷ | 10⁵ - 10⁶ |
| Pd(N,N-dimethyl β-alaninate)₂ | Various Aryl Bromides | Various Arylboronic Acids | K₃PO₄ | EtOH–H₂O | 50 | ~10⁴ | - |
Note: TON and TOF are highly dependent on reaction conditions, including catalyst loading, substrate concentrations, and reaction time.
Experimental Protocols:
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., 4-iodoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask and inert gas (e.g., argon or nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium catalyst (0.01 mmol, 1 mol%).
-
Add the anhydrous solvent (10 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Luminescent Coordination Polymers
Lanthanide-based coordination polymers are of great interest due to their unique photophysical properties, including long-lived luminescence and sharp emission bands. These properties arise from the "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light.
Application Notes:
The luminescent properties of lanthanide coordination polymers, particularly their quantum yield (the ratio of emitted photons to absorbed photons), are highly dependent on the choice of the organic ligand and the coordination environment of the lanthanide ion. Ligands with efficient intersystem crossing to a triplet state that is energetically well-matched with the emissive level of the lanthanide ion lead to higher quantum yields.
Data Presentation:
| Lanthanide Ion | Organic Ligand | Quantum Yield (%) | Emission Color |
| Eu³⁺ | 2,3,5,6-tetrafluoroterephthalate | 53 | Red |
| Tb³⁺ | 2,3,5,6-tetrafluoroterephthalate | 67 | Green |
| Eu³⁺ | 5-sulfoisophthalate | 13.70 | Red |
| Tb³⁺ | 5-sulfoisophthalate | 42.38 | Green |
| Eu³⁺ | 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 92 | Red |
Experimental Protocols:
Protocol 3: Measurement of Photoluminescence Quantum Yield
This protocol outlines the general steps for measuring the photoluminescence quantum yield of a solid-state sample using an integrating sphere.
Materials:
-
Luminescent powder sample
-
Fluorometer equipped with an integrating sphere
-
Reference material (e.g., a calibrated white standard)
Procedure:
-
Reference Measurement: Place the empty integrating sphere in the sample chamber of the fluorometer. Record the spectrum of the excitation source (scattered light).
-
Sample Measurement (Indirect Excitation): Place the sample inside the integrating sphere but not in the direct path of the excitation beam. Record the emission spectrum of the sample.
-
Sample Measurement (Direct Excitation): Place the sample in the direct path of the excitation beam. Record the spectrum, which will include both scattered excitation light and the sample's emission.
-
Calculation: The quantum yield is calculated by the instrument's software, which compares the integrated intensity of the sample's emission to the integrated intensity of the absorbed light (determined by the difference in scattered light between the reference and sample measurements).
Magnetic Coordination Polymers: Prussian Blue Analogues
Prussian blue and its analogues (PBAs) are a class of coordination polymers with a cubic framework structure composed of alternating metal centers linked by cyanide ligands.[3] The magnetic properties of these materials can be tuned by varying the metal ions, leading to materials that exhibit a range of magnetic behaviors, including ferromagnetism, ferrimagnetism, and spin-glass behavior.[3]
Application Notes:
The magnetic properties of Prussian blue analogues are determined by the superexchange interactions between the metal centers mediated by the cyanide bridges. The ordering temperature (Tc or TN) is the temperature below which the material exhibits long-range magnetic order. The coercivity (Hc) is a measure of the material's resistance to demagnetization, while the remanent magnetization (Mr) is the magnetization remaining after the external magnetic field is removed. The saturation magnetization (Ms) is the maximum possible magnetization of the material.
Data Presentation:
| Compound | M | M' | Ordering Temperature (K) | Coercivity (Oe) | Remanent Magnetization (emu/mol) | Saturation Magnetization (μB) |
| Prussian Blue | Fe(III) | Fe(II) | 5.6 | - | - | - |
| KNi[Cr(CN)₆] | Ni(II) | Cr(III) | 90 | - | - | 5.0 |
| RbMn[Fe(CN)₆] | Mn(II) | Fe(III) | 12.5 | - | - | 3.5 |
| CsNi[Cr(CN)₆] | Ni(II) | Cr(III) | 90 | - | - | 5.0 |
| V[Cr(CN)₆]z·nH₂O | V(II/III) | Cr(III) | 315 | 25 | 457 cm³ G/mol | - |
Note: Magnetic properties are highly sensitive to the stoichiometry, crystallinity, and hydration level of the material.
Experimental Protocols:
Protocol 4: Synthesis of Prussian Blue Nanoparticles
This protocol describes a simple co-precipitation method for the synthesis of Prussian blue nanoparticles.
Materials:
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]·3H₂O)
-
Iron(III) chloride (FeCl₃)
-
Deionized water
Procedure:
-
Prepare a 0.1 M aqueous solution of potassium hexacyanoferrate(II).
-
Prepare a 0.1 M aqueous solution of iron(III) chloride.
-
While stirring vigorously, slowly add the iron(III) chloride solution to the potassium hexacyanoferrate(II) solution at room temperature.
-
A deep blue precipitate of Prussian blue will form immediately.
-
Continue stirring the mixture for 1 hour to ensure complete reaction.
-
Collect the Prussian blue nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Wash the nanoparticles repeatedly with deionized water to remove any unreacted ions, centrifuging after each wash, until the supernatant is colorless.
-
Dry the Prussian blue nanoparticles in an oven at 60 °C overnight.
Characterization Techniques
Protocol 5: Powder X-ray Diffraction (PXRD) of Coordination Polymers
PXRD is a fundamental technique for confirming the crystallinity and phase purity of synthesized coordination polymers.
Materials:
-
Dried powder sample of the coordination polymer
-
Sample holder (e.g., zero-background silicon holder)
-
Powder X-ray diffractometer
Procedure:
-
Grind the dried sample into a fine powder using an agate mortar and pestle.
-
Mount the powder onto the sample holder, ensuring a flat and level surface.
-
Place the sample holder into the diffractometer.
-
Set the desired experimental parameters, including the 2θ range (e.g., 5-50°), step size (e.g., 0.02°), and scan speed.
-
Initiate the X-ray source (typically Cu Kα radiation).
-
Collect the diffraction pattern.
-
Analyze the resulting diffractogram by comparing the peak positions and intensities to known patterns from crystallographic databases or simulated patterns from single-crystal X-ray diffraction data to confirm the identity and purity of the material.
Mandatory Visualizations
Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework (MOF).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Energy transfer mechanism (Antenna Effect) in luminescent lanthanide coordination polymers.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol. The following sections address common challenges encountered when dissolving this lipophilic compound in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first step I should take?
A1: this compound is a highly lipophilic molecule due to its long alkyl side chain and is expected to have very low solubility in neutral aqueous buffers. The first and often most effective step is to attempt pH modification. The quinolin-8-ol moiety contains a phenolic hydroxyl group and a basic quinoline nitrogen, making its solubility highly dependent on pH.
-
Troubleshooting Steps:
-
Acidic pH: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 2-4). At acidic pH, the quinoline nitrogen (a weak base) will be protonated, forming a more soluble cationic salt.
-
Alkaline pH: Attempt to dissolve the compound in a buffer with a higher pH (e.g., pH 9-11). At alkaline pH, the phenolic hydroxyl group (a weak acid) will be deprotonated, forming a more soluble anionic phenolate salt.[1][2]
-
Determine pKa: If not already known, determine the pKa values of the compound to identify the optimal pH range for solubilization. For ionizable drugs, solubility increases significantly as the pH moves away from the isoelectric point.[3]
-
Q2: Adjusting the pH alone did not sufficiently improve the solubility for my required concentration. What are my other options?
A2: If pH adjustment is insufficient, the next step is to use formulation strategies that modify the properties of the solvent or the compound itself. The most common techniques are co-solvency and the use of cyclodextrins.[4][5][6]
-
Troubleshooting Steps:
-
Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer. Co-solvents work by reducing the polarity of the aqueous environment, which lowers the interfacial tension between the solvent and the hydrophobic solute.[7][8][9] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[10][] Start with a low percentage (e.g., 5-10% v/v) and incrementally increase the concentration.
-
Cyclodextrins: Use cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] The lipophilic 7-(4-Ethyl-1-methyloctyl) portion of your compound can be encapsulated within the cyclodextrin cavity, presenting a more hydrophilic complex to the aqueous buffer.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Q3: My experiment is sensitive to organic solvents. How can I avoid using co-solvents?
A3: If co-solvents are not an option, focusing on cyclodextrin complexation is the preferred method. Alternatively, the use of surfactants to create micelles or micro-emulsions can be explored.
-
Troubleshooting Steps:
-
Optimize Cyclodextrin Complexation: Systematically test different types and concentrations of cyclodextrins (e.g., HP-β-CD, Sulfobutylether-β-cyclodextrin) to find the optimal complexation efficiency.
-
Surfactants: Introduce a non-ionic surfactant such as Tween® 80 or Pluronic® F68. Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate your compound, increasing its apparent solubility. This approach is used in the formulation of self-emulsifying drug delivery systems (SEDDS).[16][17][18]
-
Particle Size Reduction: While your compound is described as an oil or crystalline powder, ensuring the smallest possible particle size for solid forms can aid dissolution kinetics by increasing the surface area available for solvation.[6][17] This can be achieved through techniques like micronization or sonication during dissolution.[6]
-
Quantitative Data Summary
The following tables present hypothetical solubility data for this compound to illustrate the potential impact of different enhancement techniques. Note: These are example values and actual experimental results will vary.
Table 1: Effect of pH on Aqueous Solubility
| Buffer pH | Buffer System | Estimated Solubility (µg/mL) |
| 2.0 | Glycine-HCl | 50.0 |
| 4.0 | Acetate | 5.0 |
| 7.4 | Phosphate | < 0.1 |
| 10.0 | Carbonate | 75.0 |
| 12.0 | Glycine-NaOH | 150.0 |
Table 2: Effect of Co-solvents in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Estimated Solubility (µg/mL) |
| None | 0 | < 0.1 |
| Ethanol | 10 | 15.0 |
| Ethanol | 20 | 40.0 |
| PEG 400 | 10 | 25.0 |
| PEG 400 | 20 | 65.0 |
| Propylene Glycol | 10 | 12.0 |
| Propylene Glycol | 20 | 35.0 |
Table 3: Effect of Cyclodextrins in PBS (pH 7.4)
| Cyclodextrin | Concentration (% w/v) | Estimated Solubility (µg/mL) |
| None | 0 | < 0.1 |
| HP-β-CD | 5 | 150.0 |
| HP-β-CD | 10 | 400.0 |
| SBE-β-CD | 5 | 200.0 |
| SBE-β-CD | 10 | 550.0 |
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).
-
Add Compound: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid/oil is present to achieve saturation.
-
Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Sample and Dilute: Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent (in which the compound is freely soluble, e.g., methanol or acetonitrile) to a concentration within the quantifiable range of your analytical method.
-
Quantify: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Solubility Enhancement using Co-solvents
-
Prepare Co-solvent Systems: Prepare the desired aqueous buffer (e.g., PBS pH 7.4). Create a series of co-solvent mixtures by adding increasing percentages (e.g., 5%, 10%, 20%, 40% v/v) of a water-miscible organic solvent (e.g., PEG 400).
-
Determine Solubility: For each co-solvent mixture, follow steps 2-6 from Protocol 1 to determine the saturation solubility.
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare solutions of the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer at various concentrations (e.g., 1%, 5%, 10%, 15% w/v).
-
Determine Solubility: Follow steps 2-6 from Protocol 1, using the cyclodextrin solutions as the solvent, to determine the apparent solubility of the compound. For this method, filtration through a 0.22 µm syringe filter may be used instead of centrifugation, provided the filter does not bind the compound or the cyclodextrin complex.
Visualizations
Caption: Troubleshooting workflow for solubility enhancement.
Caption: Mechanisms of common solubility enhancement techniques.
References
- 1. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. bepls.com [bepls.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. Surfactant-Enriched Cross-Linked Scaffold as an Environmental and Manufacturing Feasible Approach to Boost Dissolution of Lipophilic Drugs [mdpi.com]
preventing precipitation of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol (EMOQ) in cell culture applications. EMOQ, a hydrophobic quinoline derivative, can present challenges with precipitation in aqueous cell culture media. This guide offers solutions to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EMOQ) and what are its properties?
A1: this compound, also known as Kelex-100, is a synthetic organic compound. It is a pale yellow, oily liquid that is poorly soluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. Its primary characteristic is its ability to chelate metal ions, which is the basis for many of its biological activities.
Q2: Why does EMOQ precipitate in my cell culture medium?
A2: EMOQ is a hydrophobic molecule, meaning it repels water. Cell culture media are aqueous-based, creating an environment where hydrophobic compounds like EMOQ tend to aggregate and fall out of solution, forming a visible precipitate. This is a common issue with many poorly water-soluble drugs and compounds.
Q3: What are the consequences of EMOQ precipitation in my experiments?
A3: Precipitation of EMOQ can lead to several experimental problems:
-
Inaccurate Dosing: The actual concentration of EMOQ available to the cells will be lower and inconsistent than the intended concentration.
-
Cellular Stress and Toxicity: The precipitate particles can cause physical stress to cells and may lead to non-specific cytotoxicity.
-
Inconsistent Results: Inaccurate dosing and cellular stress will lead to poor reproducibility of your experimental data.
-
Interference with Assays: Precipitates can interfere with plate-based assays and imaging techniques.
Q4: What is the general mechanism of action of quinoline derivatives like EMOQ in a cellular context?
A4: Quinoline derivatives, particularly 8-hydroxyquinolines, are known to exert their biological effects primarily through metal ion chelation. By binding to essential metal ions like copper and iron, they can disrupt the function of metalloenzymes involved in crucial cellular processes. This can impact various signaling pathways related to cell proliferation, survival, and angiogenesis.[1]
Troubleshooting Guide: Preventing EMOQ Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of EMOQ in your cell culture experiments.
Problem: I observe a cloudy precipitate after adding EMOQ to my cell culture medium.
Visual Confirmation:
-
Under a microscope, the precipitate may appear as small, irregular crystals or an amorphous film.
-
The culture medium may look hazy or cloudy to the naked eye.
Root Causes and Solutions:
| Root Cause | Solution | Detailed Explanation |
| Poor Solubility of EMOQ | Prepare a high-concentration stock solution in an appropriate organic solvent. | EMOQ is hydrophobic and will not dissolve directly in aqueous media. A concentrated stock solution in a solvent like DMSO allows for a small volume to be added to the culture medium, minimizing solvent-induced toxicity while keeping the final concentration of EMOQ below its solubility limit in the mixed solvent system. |
| Incorrect Dilution Method | Use a serial dilution method and add the EMOQ stock solution to the medium with gentle mixing. | Abruptly adding a concentrated organic stock to a large volume of aqueous medium can cause "shock" precipitation. A stepwise dilution allows for a more gradual introduction of the hydrophobic compound to the aqueous environment. |
| Final Concentration Exceeds Solubility Limit | Determine the optimal final concentration of EMOQ and the maximum tolerated DMSO concentration for your cell line. | Even with a proper stock solution, if the final concentration of EMOQ in the culture medium is too high, it will precipitate. It is crucial to perform a dose-response experiment to find the highest effective concentration that remains soluble. |
| Interaction with Media Components | Consider using a surfactant or a solubilizing agent. | Components in the cell culture medium, such as salts and proteins, can sometimes promote the precipitation of hydrophobic compounds. Surfactants can help to keep the compound in solution. |
Experimental Protocols
Protocol 1: Preparation of EMOQ Stock Solution and Working Solutions
This protocol describes the recommended method for preparing a stock solution of EMOQ and diluting it for use in cell culture experiments.
Materials:
-
This compound (EMOQ) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Prepare a 10 mM EMOQ Stock Solution in DMSO:
-
Calculate the mass of EMOQ required to make a 10 mM stock solution. (Molecular Weight of EMOQ ≈ 299.46 g/mol )
-
In a sterile microcentrifuge tube, dissolve the calculated mass of EMOQ powder in the appropriate volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM EMOQ stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM).
-
Crucially, add the EMOQ stock solution to the medium, not the other way around, while gently vortexing or pipetting to ensure rapid and uniform mixing.
-
Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.
-
DMSO Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your highest EMOQ treatment group to account for any effects of the solvent on cell viability or function. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to minimize toxicity.[2][3]
Protocol 2: Using Surfactants to Enhance EMOQ Solubility
If precipitation persists at your desired experimental concentrations, a non-ionic surfactant can be used to improve solubility.
Materials:
-
10 mM EMOQ stock solution in DMSO (from Protocol 1)
-
Tween® 80 or Polysorbate 80, sterile solution (e.g., 10% w/v)
-
Sterile cell culture medium
Procedure:
-
Determine the Optimal Surfactant Concentration:
-
Before treating your cells with EMOQ, perform a toxicity test with the surfactant alone to determine the maximum non-toxic concentration for your cell line. Common starting concentrations for Tween® 80 are 0.001% to 0.01% (v/v).
-
-
Prepare EMOQ Working Solutions with Surfactant:
-
Add the desired volume of the sterile surfactant solution to your cell culture medium to achieve the pre-determined optimal concentration.
-
Gently mix the medium containing the surfactant.
-
Add the EMOQ stock solution (from Protocol 1) to the surfactant-containing medium using the serial dilution method described above.
-
Visually inspect for any precipitation.
-
Data Presentation
Table 1: Cytotoxicity of 8-Hydroxyquinoline Derivatives in Cancer Cell Lines
The following table summarizes reported cytotoxic concentrations of various 8-hydroxyquinoline derivatives, which can serve as a reference for determining a starting concentration range for EMOQ experiments. Note that the potency can vary significantly based on the specific derivative and cell line.
| Compound | Cell Line | Parameter | Concentration (µM) | Reference |
| 7-pyrrolidinomethyl-8-hydroxyquinoline | Leukemia | GI50 | 14 | [4][5] |
| 7-pyrrolidinomethyl-8-hydroxyquinoline | Myeloma (RPMI 8226) | IC50 (IK(V) inhibition) | 23 | [4][5] |
| 5-chloro-8-hydroxyquinolinium chloride | Leukemia (Nalm6) | IC50 | Micromolar concentrations | |
| Schiff's base 4e (quinoline derivative) | HT29 (colon cancer) | IC50 | 4.7 | |
| Schiff's base 4e (quinoline derivative) | MDA-MB231 (breast cancer) | IC50 | 4.6 |
GI50: Concentration causing 50% growth inhibition. IC50: Concentration causing 50% inhibition of a specific target or process.
Visualizations
Signaling Pathways Potentially Affected by Quinoline-Based Metal Chelators
Quinoline derivatives can influence multiple signaling pathways critical for cancer cell survival and proliferation, often through their ability to chelate metal ions required by key signaling proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing 8-Hydroxyquinoline Derivatives in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 8-hydroxyquinoline derivatives in cell line experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for 8-hydroxyquinoline derivatives?
A1: The cytotoxicity of 8-hydroxyquinoline (8-HQ) derivatives is often dependent on their ability to chelate metal ions, particularly copper.[1][2] The resulting 8-HQ-copper complex can act as a proteasome inhibitor, leading to the accumulation of ubiquitinated proteins and subsequently inducing apoptosis.[2][3] Additionally, these complexes can generate reactive oxygen species (ROS) and induce endoplasmic reticulum (ER) stress, which can trigger a non-apoptotic form of cell death known as paraptosis.[4][5] Some derivatives may also exert their effects by acting as ionophores, altering intracellular metal ion concentrations.[1][6]
Q2: Why do I observe different levels of cytotoxicity with the same 8-hydroxyquinoline derivative in different cell lines?
A2: The cytotoxic response to 8-hydroxyquinoline derivatives can be cell-line specific due to several factors. These include differences in intracellular copper concentrations, variations in the expression levels of proteins involved in the apoptotic or ER stress pathways, and differences in membrane permeability affecting compound uptake.[3] For example, cancer cells with elevated copper levels may be more susceptible to the cytotoxic effects of these compounds.[3]
Q3: Can 8-hydroxyquinoline derivatives be toxic to non-cancerous cell lines?
A3: Yes, 8-hydroxyquinoline derivatives can exhibit cytotoxicity in non-cancerous cell lines. However, some studies have shown a degree of selectivity, with higher concentrations required to induce cell death in normal cells compared to cancer cells.[1] This potential therapeutic window is a key area of investigation in the development of 8-HQ-based anticancer agents.
Q4: How does the hydrophobicity of an 8-hydroxyquinoline derivative relate to its cytotoxic activity?
A4: The hydrophobicity of 8-hydroxyquinoline derivatives has been shown to correlate with their copper-dependent cytotoxicity. A more lipophilic nature can facilitate the passage of the compound across the cell membrane, leading to increased intracellular accumulation and enhanced cytotoxic effects.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent concentrations of the 8-hydroxyquinoline derivative due to precipitation.
-
Troubleshooting Tip: 8-hydroxyquinoline derivatives can have poor solubility in aqueous solutions.[7][8] Prepare stock solutions in an appropriate organic solvent like DMSO. When diluting into cell culture media, ensure thorough mixing and visually inspect for any signs of precipitation. It is advisable to not exceed a final DMSO concentration of 0.5% in the cell culture wells, as higher concentrations can be cytotoxic.
-
-
Possible Cause: Interaction of the compound with components in the cell culture medium.
-
Troubleshooting Tip: Serum components can bind to the 8-hydroxyquinoline derivatives, reducing their effective concentration. Consider reducing the serum concentration or using serum-free media during the treatment period, if compatible with your cell line.
-
-
Possible Cause: Inconsistent cell seeding density.
-
Troubleshooting Tip: Ensure a uniform single-cell suspension before seeding. Calibrate your pipettes and use a consistent seeding protocol across all plates.
-
Issue 2: Compound Appears to Precipitate in Cell Culture Medium
-
Possible Cause: Poor aqueous solubility of the 8-hydroxyquinoline derivative.
-
Troubleshooting Tip: Prepare a higher concentration stock solution in 100% DMSO and perform serial dilutions to the final working concentration. The final DMSO concentration should be kept as low as possible. Some derivatives can be synthesized as a salt to improve solubility.[7]
-
-
Possible Cause: Chelation of metals from the media leading to complex formation and precipitation.
-
Troubleshooting Tip: Observe the medium for any signs of precipitation after adding the compound, even before adding it to the cells. If precipitation is observed, you may need to explore different formulations or derivatives with improved solubility profiles.
-
Issue 3: Unexpectedly Low Cytotoxicity
-
Possible Cause: Insufficient intracellular copper levels to activate the compound.
-
Troubleshooting Tip: The cytotoxicity of many 8-hydroxyquinoline derivatives is copper-dependent.[1] You can co-administer the derivative with a source of copper, such as copper sulfate (CuSO₄), to enhance its cytotoxic effect. Titrate the concentration of both the 8-HQ derivative and copper to find the optimal synergistic concentration.
-
-
Possible Cause: Short treatment duration.
-
Troubleshooting Tip: The cytotoxic effects of these compounds may require a longer incubation period to manifest. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your specific derivative and cell line.
-
Quantitative Data Summary
Table 1: IC₅₀ Values of Clioquinol (an 8-Hydroxyquinoline Derivative) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Raji | Burkitt's Lymphoma | ~5 |
| A2780 | Ovarian Carcinoma | ~10 |
| Jurkat | T-cell Leukemia | ~7 |
| HL-60 | Promyelocytic Leukemia | ~8 |
| K562 | Chronic Myelogenous Leukemia | ~9 |
| U937 | Histiocytic Lymphoma | ~6 |
| MCF-7 | Breast Adenocarcinoma | ~15 |
| MDA-MB-231 | Breast Adenocarcinoma | ~12 |
Data compiled from multiple sources for illustrative purposes.[6][9]
Table 2: Comparative IC₅₀ Values (µM) of Various 8-Hydroxyquinoline Derivatives
| Derivative | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| 8-Hydroxy-2-quinolinecarbaldehyde | 12.5-25 µg/mL | - | - |
| Tris(8-hydroxyquinoline)iron (Feq₃) | - | - | Induces apoptosis |
| Symmetric L14 + Copper | - | - | 1.8 |
| Symmetric L14 (alone) | - | - | 23.7 |
Data compiled from multiple sources for illustrative purposes.[4][7][10]
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxicity of 8-hydroxyquinoline derivatives.
-
Materials:
-
8-Hydroxyquinoline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Complete cell culture medium
-
96-well cell culture plates
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the 8-hydroxyquinoline derivative in complete cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of the derivative.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
-
2. Neutral Red Uptake Assay for Cytotoxicity
This protocol is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Materials:
-
8-Hydroxyquinoline derivative stock solution (in DMSO)
-
Neutral Red solution (e.g., 50 µg/mL in sterile PBS)
-
Complete cell culture medium
-
96-well cell culture plates
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol for cell seeding and treatment.
-
After the treatment period, remove the medium and add 100 µL of Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control and determine the IC₅₀ value.
-
Visualizations
Caption: General workflow for assessing the cytotoxicity of 8-hydroxyquinoline derivatives.
References
- 1. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative stress induced by copper and iron complexes with 8-hydroxyquinoline derivatives causes paraptotic death of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endoplasmic Reticulum Stress and Associated ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Lipophilic Compounds in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with lipophilic compounds in solution.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the stability of lipophilic compounds in solution?
Lipophilic compounds inherently have low aqueous solubility, which is a primary challenge. This poor solubility often leads to precipitation from aqueous solutions, reducing the concentration of the compound available for experimental assays or therapeutic delivery. Furthermore, many lipophilic compounds are susceptible to chemical degradation pathways such as oxidation and hydrolysis, especially when formulated in aqueous environments. The duration and intensity of the pharmacological action of most lipophilic drugs are determined by the rate at which they are metabolized to inactive products.[1]
Q2: What are the common signs of instability in my lipophilic compound solution?
Signs of instability can be both physical and chemical. Physical instability often manifests as:
-
Precipitation: The compound falling out of solution, appearing as solid particles, crystals, or a film.
-
Cloudiness or turbidity: A hazy appearance indicating the formation of aggregates or fine precipitates.
-
Phase separation: In lipid-based formulations, this can appear as creaming (oily layer on top) or cracking (separation of oil and water phases).
Chemical instability may be indicated by:
-
A change in color or odor.
-
A decrease in the measured concentration of the active compound over time, as determined by analytical methods like HPLC.
-
The appearance of degradation products, also detectable by analytical techniques.
Q3: What are the primary strategies to increase the stability of lipophilic compounds in aqueous solutions?
Several formulation strategies can be employed to enhance the stability of lipophilic compounds:
-
Use of Co-solvents: Incorporating organic solvents that are miscible with water can increase the solubility of the lipophilic compound.
-
Micellar Solubilization using Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration), creating a hydrophobic core where lipophilic compounds can be encapsulated.[2][3][4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate lipophilic guest molecules, increasing their solubility and stability in water.[5]
-
Lipid-Based Drug Delivery Systems (LBDDS): These systems, which include emulsions, liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS), encapsulate the lipophilic compound within a lipid matrix, protecting it from the aqueous environment and improving its stability.[6][7][8][9][10][11]
-
Particle Size Reduction: For suspensions, reducing the particle size to the micron or nano-scale increases the surface area, which can improve the dissolution rate.[2]
Q4: How do I choose the most appropriate stabilization strategy for my specific compound and application?
The choice of stabilization strategy depends on several factors, including the physicochemical properties of your compound (e.g., logP, melting point, ionizable groups), the desired concentration, the intended application (e.g., in vitro assay, preclinical in vivo study), and the required stability duration. A decision-making workflow can help guide this selection process (see Diagram 1).
Q5: What is the role of surfactants in stabilizing lipophilic compounds?
Surfactants, or surface-active agents, are amphiphilic molecules that can increase the solubility of poorly water-soluble compounds through micellar solubilization.[2] Above their critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles, which have a hydrophobic core and a hydrophilic shell. Lipophilic compounds can partition into the hydrophobic core of these micelles, effectively being solubilized in the aqueous bulk phase.[4]
Q6: How do cyclodextrins improve the stability of lipophilic compounds?
Cyclodextrins form inclusion complexes with lipophilic molecules by encapsulating them within their hydrophobic cavity.[5] This encapsulation shields the guest molecule from the aqueous environment, which can protect it from degradation pathways like hydrolysis and oxidation.[5] The hydrophilic exterior of the cyclodextrin-drug complex imparts water solubility to the otherwise insoluble compound.[5]
Q7: What are lipid-based drug delivery systems (LBDDS) and how do they enhance stability?
LBDDS are formulations that use lipids as a carrier for the lipophilic compound.[6][12] These systems can range from simple oil solutions to more complex formulations like emulsions, liposomes, and self-emulsifying systems.[6][11] They enhance stability by dissolving or dispersing the lipophilic compound in a lipid phase, thereby protecting it from the aqueous environment and preventing precipitation.[7][9][10] LBDDS can also protect the compound from enzymatic degradation.[10]
Q8: Can particle size reduction improve the stability of a lipophilic compound in a suspension?
Yes, for suspensions of poorly soluble compounds, reducing the particle size can enhance stability against settling (physical stability) and improve the dissolution rate.[2] Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[12]
II. Troubleshooting Guides
Problem 1: My lipophilic compound precipitates out of solution over time.
-
Potential Causes & Solutions:
-
Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent system.
-
Solution: Decrease the concentration of the compound. If a higher concentration is necessary, a different stabilization strategy is needed.
-
-
Cause: The solvent composition is not optimal for maintaining solubility.
-
Solution: Increase the proportion of the organic co-solvent if using a mixed solvent system. However, be mindful of the potential for the co-solvent to interfere with your experiment.
-
-
Cause: Temperature fluctuations are affecting solubility.
-
Solution: Store the solution at a constant temperature. Check if the compound's solubility is highly temperature-dependent.
-
-
Cause: The pH of the solution is affecting the solubility of an ionizable compound.
-
Solution: Adjust the pH of the solution to a range where the compound is most soluble. For example, acidic compounds are generally more soluble at higher pH, and basic compounds are more soluble at lower pH.
-
-
Problem 2: I am observing chemical degradation of my compound (e.g., oxidation, hydrolysis).
-
Potential Causes & Solutions:
-
Cause: The compound is susceptible to oxidation.
-
Solution: Add antioxidants to the formulation. Protect the solution from light by using amber vials or wrapping containers in foil. Purge the solution and the headspace of the container with an inert gas like nitrogen or argon to remove oxygen.
-
-
Cause: The compound is undergoing hydrolysis.
-
Solution: Adjust the pH of the solution to a range where the hydrolysis rate is minimal. This can be determined through stability studies at different pH values. Reduce the water content of the formulation if possible, for instance, by using a non-aqueous solvent or a lipid-based system. Lyophilization (freeze-drying) is another approach to improve stability by removing water.[7]
-
-
Cause: The compound is photolabile.
-
Solution: Protect the solution from light at all times by using amber or opaque containers and working in a dark or low-light environment.
-
-
Problem 3: My lipid-based formulation is showing signs of physical instability (e.g., creaming, cracking, phase separation).
-
Potential Causes & Solutions:
-
Cause: The emulsifier (surfactant) concentration or type is not optimal.
-
Solution: Increase the concentration of the emulsifier or screen different emulsifiers to find one that provides better stabilization for your specific oil phase. The hydrophilic-lipophilic balance (HLB) of the surfactant is a critical parameter to consider.[9]
-
-
Cause: The energy input during emulsification was insufficient.
-
Solution: Increase the homogenization speed or time to create smaller and more uniform droplets, which can improve the kinetic stability of the emulsion.
-
-
Cause: The formulation is experiencing temperature-induced instability.
-
Solution: Avoid storing the formulation at extreme temperatures or subjecting it to freeze-thaw cycles unless it has been specifically designed to be stable under these conditions.
-
-
Problem 4: I am having difficulty achieving a high enough concentration of my lipophilic compound in solution.
-
Potential Causes & Solutions:
-
Cause: The intrinsic solubility of the compound in the chosen vehicle is very low.
-
Solution: A more potent solubilization technique is required. Consider using cyclodextrins, which can form highly soluble inclusion complexes. Alternatively, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are known for their ability to achieve high drug loads.[6]
-
-
Cause: The solubilizing excipient (e.g., surfactant, cyclodextrin) is at a suboptimal concentration.
-
Solution: Increase the concentration of the solubilizing agent. For surfactants, ensure you are well above the critical micelle concentration. For cyclodextrins, a higher concentration will drive the equilibrium towards complex formation.[12]
-
-
Cause: The physical form of the solid compound is limiting its dissolution.
-
Solution: If you are dissolving the solid compound, consider using a metastable polymorphic form or an amorphous solid dispersion, which generally have higher apparent solubilities than the stable crystalline form.[12]
-
-
III. Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes a simple lab-scale method for preparing a solid inclusion complex of a lipophilic compound with a cyclodextrin, which can then be dissolved in an aqueous medium.
-
Materials:
-
Lipophilic compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Small amount of a solvent blend (e.g., water/ethanol 50:50 v/v)
-
Spatula
-
Vacuum oven or desiccator
-
-
Procedure:
-
Determine the appropriate molar ratio of the lipophilic compound to cyclodextrin (commonly 1:1 or 1:2).
-
Weigh the required amounts of the lipophilic compound and the cyclodextrin and place them in the mortar.
-
Mix the powders gently with the pestle.
-
Add a small volume of the solvent blend dropwise to the powder mixture while continuously triturating (kneading) with the pestle. Add just enough liquid to form a thick, homogenous paste.
-
Continue kneading for 30-60 minutes. The shearing forces during kneading facilitate the inclusion of the drug into the cyclodextrin cavity.
-
Scrape the paste from the mortar and spread it as a thin layer on a watch glass or petri dish.
-
Dry the paste to a constant weight in a vacuum oven at a temperature that will not degrade the compound (e.g., 40-50 °C) or in a desiccator under vacuum.
-
The resulting dry solid is the inclusion complex. It can be gently ground into a fine powder and should exhibit improved aqueous solubility compared to the pure lipophilic compound.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the preparation of a simple SEDDS formulation.
-
Materials:
-
Lipophilic compound
-
Oil (e.g., medium-chain triglycerides, oleic acid)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol, propylene glycol)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Water bath (optional, for warming viscous components)
-
-
Procedure:
-
Select the components (oil, surfactant, co-surfactant) based on the solubility of the lipophilic compound in each excipient. The goal is to use excipients that can dissolve a high amount of the drug.
-
Determine the ratio of oil, surfactant, and co-surfactant. This often requires an optimization study using ternary phase diagrams, but a common starting point is in the range of 30-50% oil, 30-60% surfactant, and 10-30% co-surfactant.
-
Accurately weigh the oil, surfactant, and co-surfactant into a clear glass vial.
-
Mix the components thoroughly using a vortex mixer or a magnetic stirrer until a clear, homogenous liquid is formed. If any components are highly viscous, gentle warming in a water bath (e.g., to 40 °C) can facilitate mixing.
-
Add the pre-weighed lipophilic compound to the mixture of excipients.
-
Continue mixing until the compound is completely dissolved and the final formulation is a clear, homogenous liquid.
-
To test the self-emulsification properties, add a small amount of the SEDDS formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation. The formulation should rapidly form a fine oil-in-water emulsion (appearing milky or bluish-white) with no signs of drug precipitation.
-
Protocol 3: Stability Assessment of a Lipophilic Compound in Solution
This protocol provides a general workflow for assessing the chemical stability of a lipophilic compound in a formulated solution over time.
-
Materials & Equipment:
-
Formulated solution of the lipophilic compound
-
Storage containers (e.g., amber glass vials with appropriate caps)
-
Stability chambers or incubators set to desired temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH for accelerated stability testing)
-
Analytical instrument for quantifying the compound (e.g., HPLC-UV, LC-MS)
-
pH meter
-
Visual inspection station with a black and a white background
-
-
Procedure:
-
Prepare a sufficient quantity of the formulated solution.
-
Dispense the solution into multiple stability containers, ensuring each is filled to a similar level and sealed tightly.
-
Set aside initial time-point samples (T=0) for immediate analysis.
-
Place the remaining samples in the stability chambers.
-
At predetermined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), withdraw samples from each storage condition.
-
For each sample, perform the following analyses:
-
Visual Inspection: Observe for any changes in color, clarity, or for the presence of precipitate against both black and white backgrounds.
-
pH Measurement: Measure the pH of the solution to check for any drift over time.
-
Assay (Quantification): Use a validated analytical method (e.g., HPLC) to determine the concentration of the lipophilic compound. A decrease in concentration over time indicates degradation.
-
Related Substances (Degradation Products): The same analytical method can often be used to detect and quantify the formation of degradation products.
-
-
Plot the concentration of the lipophilic compound as a percentage of the initial concentration versus time for each storage condition. This will provide a stability profile of the compound in the formulation.
-
IV. Data Presentation
Table 1: Comparison of Solubilization Capacity of Different Surfactants for Candesartan Cilexetil
| Surfactant | Solubilization Capacity (mg/g) |
| Tween 80 | 12.57 ± 0.14 |
| Pluronic F68 | Significant, but less than Tween 80 |
| Propylene Glycol | 0.97 |
Data adapted from a study on surfactant-enriched scaffolds for lipophilic drugs. The results highlight that Tween 80 has a superior solubilization capacity for the model drug compared to Pluronic F68 and propylene glycol.[13]
Table 2: Effect of Different Stabilization Techniques on the Aqueous Solubility of a Poorly Soluble Compound (Hypothetical Data)
| Formulation | Solubility (µg/mL) | Fold Increase |
| Unformulated Compound in Water | 0.5 | 1 |
| 5% w/v HP-β-CD Complex | 50 | 100 |
| 2% Tween 80 Micellar Solution | 25 | 50 |
| SEDDS Formulation | > 1000 (in pre-concentrate) | > 2000 |
This table illustrates the potential magnitude of solubility enhancement that can be achieved with different formulation strategies.
V. Diagrams (Graphviz)
References
- 1. Drug metabolism - Wikipedia [en.wikipedia.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. youtube.com [youtube.com]
- 4. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. acs.org [acs.org]
- 9. mdpi.com [mdpi.com]
- 10. cibtech.org [cibtech.org]
- 11. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Bioavailability of Hydrophobic Drug Candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the poor bioavailability of hydrophobic drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of hydrophobic drugs?
A1: The low oral bioavailability of hydrophobic drugs primarily stems from two main challenges:
-
Poor Aqueous Solubility: For a drug to be absorbed in the gastrointestinal (GI) tract, it must first dissolve in the aqueous environment. Hydrophobic drugs, by nature, have limited solubility, which becomes the rate-limiting step for absorption.[1][2]
-
Low Permeability: Even if a drug dissolves, it must still pass through the lipid-based cell membranes of the intestinal epithelium to enter systemic circulation. While hydrophobic drugs are generally lipophilic, other factors like large molecular size can hinder this process.[3][4]
-
First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it can be extensively metabolized before reaching systemic circulation. This "first-pass effect" can significantly reduce the amount of active drug available.[3]
Q2: What are the initial steps I should take when my hydrophobic drug candidate shows poor bioavailability in preclinical studies?
A2: When encountering poor bioavailability, a systematic approach is recommended:
-
Characterize Physicochemical Properties: Thoroughly determine the drug's solubility, lipophilicity (LogP), pKa, melting point, and solid-state properties (crystalline vs. amorphous).[4] This data is crucial for selecting an appropriate formulation strategy.
-
Biopharmaceutical Classification System (BCS): Classify your drug according to the BCS. Most hydrophobic drugs fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5] This classification will guide your formulation development.
-
Identify the Limiting Factor: Determine if the primary bottleneck is dissolution rate or membrane permeability. In vitro dissolution and permeability assays can provide initial insights.[6]
Q3: Which formulation strategies are most effective for improving the bioavailability of BCS Class II drugs?
A3: For BCS Class II drugs, where dissolution is the rate-limiting step, the primary goal is to enhance the drug's solubility and dissolution rate. Common strategies include:
-
Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, leading to a faster dissolution rate.[3][7]
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution.[8][9]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can bypass the dissolution step, as the drug is already in a solubilized state.[9][10]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic drug molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its aqueous solubility.[9][11]
Q4: How can I address the challenges of a BCS Class IV drug?
A4: BCS Class IV drugs present the dual challenges of low solubility and low permeability.[5] Addressing this requires a multi-pronged approach:
-
Combined Formulation Strategies: Often, a combination of techniques is necessary. For instance, a nanosuspension might be formulated with a permeation enhancer.
-
Permeation Enhancers: These agents can transiently alter the integrity of the intestinal epithelium to allow for better drug permeation.[9]
-
Targeted Drug Delivery: Nanoparticle-based systems can be engineered to target specific transporters or regions of the GI tract to enhance absorption.[12]
Troubleshooting Guides
Issue 1: Inconsistent or highly variable in vivo exposure in animal studies.
| Potential Cause | Troubleshooting Steps |
| Food Effects | Investigate the impact of food on your drug's absorption. The presence of fats can sometimes enhance the absorption of lipophilic drugs by stimulating bile secretion. Conduct studies in both fed and fasted states.[2] |
| Precipitation in the GI Tract | Your formulation may be initially effective but fails to maintain the drug in a solubilized state upon dilution in the GI fluids. Use in vitro dissolution models that mimic GI conditions (e.g., with changes in pH and presence of bile salts) to assess the stability of your formulation.[13] Consider using precipitation inhibitors in your formulation. |
| GI Motility and Transit Time | Variations in gastric emptying and intestinal transit time can lead to inconsistent absorption. Consider formulations that offer a more controlled release profile to mitigate these effects. |
| Gut Microbiota Interaction | The gut microbiota can metabolize some drugs, leading to variability in exposure. Investigate potential metabolic pathways involving gut enzymes. |
Issue 2: Promising in vitro dissolution but poor in vivo correlation.
| Potential Cause | Troubleshooting Steps |
| Inadequate Permeability | Your formulation may have successfully improved dissolution, but the drug's inherent low permeability is now the limiting factor. Conduct in vitro permeability assays (e.g., PAMPA, Caco-2) to assess this.[6] |
| Efflux Transporter Activity | The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, reducing net absorption.[4] Use in vitro models with P-gp expressing cells to investigate this. Consider co-administration with a P-gp inhibitor in preclinical models. |
| First-Pass Metabolism | The drug is being extensively metabolized in the liver before reaching systemic circulation. Quantify the extent of first-pass metabolism using in vitro liver microsome assays or in vivo studies with portal vein cannulation.[3] |
| In vitro Model Limitations | The in vitro dissolution method may not accurately reflect the complex in vivo environment. Utilize more biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate fasted and fed states.[6] |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Typical Fold Increase in Bioavailability | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution.[3][7] | 2 to 10-fold | Simple, well-established technique. | May not be sufficient for very poorly soluble drugs; potential for particle agglomeration.[9] |
| Amorphous Solid Dispersions | Increases solubility and dissolution rate by preventing crystallization.[8][9] | 5 to 50-fold | Significant enhancement in bioavailability; can be tailored for controlled release. | Physically unstable and can recrystallize over time; requires careful polymer selection. |
| Lipid-Based Formulations (SEDDS/SMEDDS) | Presents the drug in a solubilized form, bypassing dissolution.[9][10] | 5 to 20-fold | Enhances lymphatic transport, potentially reducing first-pass metabolism; suitable for highly lipophilic drugs. | Potential for drug precipitation upon dilution; limited drug loading capacity.[1][9] |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex.[9][11] | 2 to 15-fold | Improves solubility and stability. | Can be limited by the size and shape of the drug molecule; potential for nephrotoxicity with some cyclodextrins at high doses. |
| Nanosuspensions | Crystalline nanoparticles with increased surface area and saturation solubility.[3] | 3 to 20-fold | High drug loading; can be administered via various routes. | Requires specialized equipment for production; potential for particle growth upon storage. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Polymer and Solvent Selection: Choose a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) and a common solvent in which both the drug and the polymer are soluble (e.g., methanol, ethanol, acetone).
-
Dissolution: Dissolve the hydrophobic drug and the polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to polymer weight ratio).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept below the glass transition temperature of the polymer to prevent phase separation.
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Mill the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, amorphous nature (using DSC and XRD), and dissolution enhancement.
Protocol 2: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Donor Plate Preparation: Prepare a solution of your drug candidate in a buffer that matches the pH of the intended absorption site (e.g., pH 6.5 for the small intestine).
-
Lipid Membrane Coating: Coat the filter of a 96-well filter plate (the donor plate) with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.
-
Assembly: Place the donor plate into a 96-well acceptor plate containing a buffer solution (e.g., PBS at pH 7.4).
-
Incubation: Add the drug solution to the wells of the donor plate and incubate the assembled plate for a specified period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
Sample Analysis: After incubation, measure the concentration of the drug in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).
-
Permeability Calculation: Calculate the effective permeability (Pe) of the drug across the artificial membrane.
Visualizations
Caption: A typical experimental workflow for developing and evaluating a formulation to enhance the bioavailability of a hydrophobic drug.
Caption: A logical troubleshooting guide for diagnosing and addressing the root causes of poor bioavailability in hydrophobic drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid‐based nanoplatforms: Revolutionary tools for hepatology from design to clinical challenges | EurekAlert! [eurekalert.org]
- 11. Cyclodextrin-Based Formulations as a Promising Strategy to Overcome the Blood–Brain Barrier: Historical Overview and Prospects in Glioblastoma Treatment [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. pharmtech.com [pharmtech.com]
optimizing reaction conditions for the synthesis of 7-alkyl-8-hydroxyquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-alkyl-8-hydroxyquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 7-alkyl-8-hydroxyquinolines?
A1: The primary synthetic routes for introducing an alkyl group at the C-7 position of 8-hydroxyquinoline are the Mannich reaction, the Betti reaction, and modifications of the Skraup synthesis. The Mannich and Betti reactions are generally preferred for their milder conditions and higher regioselectivity for the C-7 position.[1]
Q2: Why is the C-7 position favored for alkylation in 8-hydroxyquinoline?
A2: The hydroxyl group at the C-8 position is an activating group that directs electrophilic substitution to the ortho (C-7) and para (C-5) positions. Under many reaction conditions, the C-7 position is sterically more accessible and electronically favored for reactions like the Mannich and Betti reactions.[1]
Q3: What are the main challenges encountered during the synthesis of 7-alkyl-8-hydroxyquinolines?
A3: Common challenges include low reaction yields, formation of byproducts (such as 5-alkyl isomers or disubstituted products), and difficulties in purifying the final product from unreacted starting materials and reaction tars, particularly in the Skraup synthesis.[2]
Q4: Are there any safety precautions I should be aware of?
A4: Yes. 8-hydroxyquinoline and its derivatives can be toxic if ingested or inhaled in large quantities.[2] The Skraup synthesis is a highly exothermic and potentially violent reaction that requires careful temperature control.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield in Mannich/Betti reaction | Incomplete reaction. | - Increase reaction time or temperature. - Use a catalyst such as an acid or a base to facilitate the reaction. - Ensure reagents are pure and dry. |
| Decomposition of starting materials or product. | - Optimize reaction temperature; avoid excessive heat. - Consider using a milder catalyst. | |
| Low yield in Skraup synthesis | Harsh reaction conditions leading to tar formation. | - Carefully control the reaction temperature and the rate of addition of sulfuric acid.[3] - Use a milder oxidizing agent than nitrobenzene if possible. |
| Inefficient cyclization. | - Ensure the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid. |
Impurity Formation
| Symptom | Possible Cause | Suggested Solution |
| Formation of 5-alkyl-8-hydroxyquinoline isomer | Lack of regioselectivity. | - Employ a protecting group strategy. Protect the C-5 position with a removable group (e.g., a halogen) before alkylation, and then deprotect.[4] - Optimize reaction conditions (lower temperature, different solvent) to favor C-7 substitution. |
| Presence of unreacted 8-hydroxyquinoline | Incomplete reaction. | - Increase the molar ratio of the alkylating agent. - Extend the reaction time. |
| Dark, tarry byproducts (especially in Skraup synthesis) | Polymerization and side reactions due to high temperatures. | - Maintain strict temperature control. - Purify the crude product by column chromatography or recrystallization from a suitable solvent like ethanol.[2] |
Data Presentation: Comparison of Synthetic Methods
| Parameter | Mannich Reaction | Betti Reaction | Skraup Synthesis (for 7-alkyl derivatives) |
| Typical Yield | Moderate to High | Moderate to High[1][5] | Low to Moderate[3] |
| Reaction Temperature | Room temperature to reflux | Room temperature to 110°C | High (150-180°C)[2] |
| Catalyst | Acid or Base | Often catalyst-free or with a mild acid/base | Strong acid (e.g., H₂SO₄) and an oxidizing agent |
| Key Reagents | 8-hydroxyquinoline, formaldehyde, secondary amine | 8-hydroxyquinoline, aldehyde, primary/secondary amine | o-aminophenol, glycerol (or α,β-unsaturated aldehyde/ketone), oxidizing agent |
| Advantages | Milder conditions, good regioselectivity for C-7 | One-pot, three-component reaction, good regioselectivity | Starts from simpler precursors |
| Disadvantages | Limited to aminomethylation | Can have variable yields depending on substrates | Harsh conditions, often low yield, significant byproduct formation |
Experimental Protocols
Protocol 1: Synthesis of 7-(Dialkylaminomethyl)-8-hydroxyquinoline via Mannich Reaction
-
Preparation of the Iminium Salt: In a round-bottom flask, dissolve the secondary amine (1.1 eq.) and formaldehyde (1.1 eq., as a 37% aqueous solution or paraformaldehyde) in ethanol. Stir the mixture at room temperature for 30 minutes.
-
Reaction with 8-Hydroxyquinoline: To the solution containing the iminium salt, add a solution of 8-hydroxyquinoline (1.0 eq.) in ethanol.
-
Reaction Conditions: Stir the reaction mixture at room temperature or reflux for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 7-Alkyl-8-hydroxyquinoline via a Modified Betti Reaction
-
Reaction Setup: In a sealed tube, combine 8-hydroxyquinoline (1.0 eq.), the desired aldehyde (1.2 eq.), and the primary or secondary amine (1.2 eq.) in a suitable solvent such as ethanol or methanol.
-
Reaction Conditions: Heat the mixture at 80-110°C for 12-48 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, the product may precipitate. If so, filter the solid and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Visualizations
Caption: Workflow for the synthesis of 7-(Dialkylaminomethyl)-8-hydroxyquinoline via the Mannich reaction.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
Technical Support Center: Strategies to Reduce Non-specific Binding of Lipophilic Probes
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the non-specific binding of lipophilic probes in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of lipophilic probes and why is it a problem?
Q2: What are the common causes of high background fluorescence with lipophilic probes?
High background fluorescence can stem from several factors throughout the experimental workflow:
-
Excessive Probe Concentration: Using a higher concentration of the lipophilic probe than necessary can lead to increased non-specific interactions.[4][5]
-
Inadequate Blocking: Failure to block non-specific binding sites on cells or tissues can result in the probe adhering to unintended locations.[1][6]
-
Improper Fixation and Permeabilization: The choice of fixative and permeabilizing agent can alter cell membrane integrity and expose non-specific binding sites.[7][8] For instance, some detergents can solubilize lipid-associated proteins, leading to artifacts.[9]
-
Insufficient Washing: Inadequate washing steps may not effectively remove all unbound probes, contributing to background signal.[3][4][10]
-
Sample Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a signal from the probe.[11][12]
-
Probe Aggregation: Lipophilic probes can form aggregates, which may bind non-specifically to cellular structures.
Q3: How can I optimize my staining protocol to reduce non-specific binding?
Optimization is key to achieving a high signal-to-noise ratio. Here are several steps you can take:
-
Titrate Your Probe: Perform a concentration gradient of your lipophilic probe to find the optimal concentration that provides a strong specific signal with minimal background.[3][4]
-
Optimize Blocking: Experiment with different blocking agents, concentrations, and incubation times to effectively saturate non-specific binding sites.[1][6]
-
Select Appropriate Fixation and Permeabilization: The choice of these reagents is critical. For example, formaldehyde fixation followed by permeabilization with a mild detergent like saponin or digitonin can be effective for preserving lipid-associated proteins.[9]
-
Enhance Washing Steps: Increase the number and duration of your wash steps after probe incubation to more thoroughly remove unbound molecules.[3][10]
-
Include Proper Controls: Always include a "no primary probe/antibody" control to assess the level of non-specific binding from secondary reagents and a sample with no probe to check for autofluorescence.[2][5]
Troubleshooting Guide
High Background Staining
If you are experiencing high background staining, the following troubleshooting workflow can help you identify and resolve the issue.
References
- 1. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 5. youtube.com [youtube.com]
- 6. biossusa.com [biossusa.com]
- 7. researchgate.net [researchgate.net]
- 8. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 9. Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. vectorlabs.com [vectorlabs.com]
addressing challenges in scaling up the synthesis of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol
Welcome to the technical support center for the synthesis of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common method of direct alkylation of 8-hydroxyquinoline.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of 8-hydroxyquinoline. 2. Inactive alkylating agent (e.g., degraded 4-ethyl-1-methyloctyl halide). 3. Insufficient reaction temperature or time. 4. Presence of moisture in the reaction. | 1. Ensure the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Verify the quality of the base. 2. Use a freshly prepared or properly stored alkylating agent. 3. Monitor the reaction by TLC or HPLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 4. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of O-Alkylated Byproduct | The reaction of the phenoxide with the alkyl halide can occur at either the carbon (C7) or the oxygen, leading to the formation of an ether byproduct. | The regioselectivity (C- vs. O-alkylation) is influenced by the reaction conditions. The use of polar aprotic solvents like DMF or DMSO generally favors C-alkylation. The choice of counter-ion can also play a role; sodium (from NaH) is often preferred for C-alkylation of phenols. |
| Complex Mixture of Products | 1. Over-alkylation at other positions on the quinoline ring. 2. Side reactions due to high temperatures. 3. Impure starting materials. | 1. Use a controlled stoichiometry of the alkylating agent (typically 1.0-1.2 equivalents). 2. Optimize the reaction temperature to be high enough for the reaction to proceed but not so high as to cause degradation. 3. Ensure the purity of 8-hydroxyquinoline and the alkylating agent before starting the reaction. |
| Difficulties in Product Isolation/Purification | 1. The product is a high-boiling, oily liquid, making distillation challenging. 2. Emulsion formation during aqueous workup. 3. Residual starting materials or byproducts are difficult to separate by chromatography. | 1. Vacuum distillation can be employed, but care must be taken to avoid decomposition at high temperatures. Column chromatography on silica gel is a common alternative. 2. Use brine washes to break emulsions. A gentle extraction technique can also help. 3. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. Recrystallization of a salt form of the product could also be explored. |
| Safety Concerns with Sodium Hydride (NaH) | NaH is a highly reactive and flammable solid, especially in the presence of moisture. | 1. Handle NaH in an inert atmosphere (glovebox or under a stream of nitrogen/argon). 2. Use a dispersion of NaH in mineral oil to reduce its pyrophoricity. 3. For large-scale reactions, consider using NaH in dissolvable bags to minimize handling risks.[1][2] 4. Quench any excess NaH carefully with a proton source like isopropanol or tert-butanol at a low temperature before aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent method for large-scale synthesis is the direct alkylation of 8-hydroxyquinoline with a 4-ethyl-1-methyloctyl halide (e.g., bromide or iodide). This reaction is typically carried out in a polar aprotic solvent like DMF or THF using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl group of the 8-hydroxyquinoline.
Q2: How can I minimize the formation of the O-alkylated byproduct?
A2: The formation of the O-alkylated ether is a common side reaction. To favor C-alkylation at the 7-position, it is recommended to use a polar aprotic solvent such as DMF. The choice of the base and its counter-ion can also influence the regioselectivity, with sodium hydride often being a good choice for promoting C-alkylation.
Q3: What are the key safety precautions when working with sodium hydride on a larger scale?
A3: Sodium hydride is a hazardous material that reacts violently with water to produce flammable hydrogen gas.[3] Key safety measures include:
-
Always handle NaH under an inert atmosphere (nitrogen or argon).
-
Use a dispersion in mineral oil to reduce its pyrophoric nature.
-
For kilogram-scale reactions, consider using pre-weighed, dissolvable bags of NaH to avoid exposure and minimize handling.[1][2]
-
Ensure all solvents and equipment are scrupulously dry.
-
Develop a robust quenching procedure for any unreacted NaH before introducing aqueous solutions. This is often done by the slow addition of a proton source like isopropanol at a controlled temperature.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: For reaction monitoring, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable. For final product purity assessment, a combination of techniques is recommended:
-
HPLC: To determine the purity and quantify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Elemental Analysis: To confirm the elemental composition of the product.
Q5: My final product is a thick oil that is difficult to purify by distillation. What are the alternatives?
A5: Given the high boiling point and potential for thermal degradation, vacuum distillation can be challenging. The most common alternative is column chromatography on silica gel. You will need to develop an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation. For very large scales, other purification techniques such as preparative HPLC or simulated moving bed (SMB) chromatography could be considered, although these are more complex and costly.
Experimental Protocols
Synthesis of this compound via C7-Alkylation
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
8-Hydroxyquinoline
-
4-Ethyl-1-methyloctyl bromide (or iodide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (1.1 equivalents) to a flame-dried reaction vessel containing anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 8-hydroxyquinoline (1.0 equivalent) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Add a solution of 4-ethyl-1-methyloctyl bromide (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench any excess NaH by the slow, dropwise addition of isopropanol until gas evolution ceases.
-
Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pale yellow oil.
Visualizations
Experimental Workflow for C7-Alkylation
Caption: A simplified workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting Steps
Caption: A decision-making diagram for troubleshooting common synthesis problems.
References
Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of highly lipophilic quinoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My highly lipophilic quinoline derivative is streaking badly on my normal-phase silica gel TLC plate. What is the likely cause and how can I resolve this?
A1: Streaking of quinoline derivatives on silica gel TLC is a common issue, often arising from the basic nature of the quinoline nitrogen atom interacting strongly with the acidic silica surface. This can lead to irreversible adsorption and poor separation.
Troubleshooting Steps:
-
Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This will neutralize the acidic sites on the silica gel, preventing strong interactions with your compound.
-
Recommended Modifiers: Start by adding 0.5-2% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your eluent system.
-
Example: If your mobile phase is 9:1 Hexane:Ethyl Acetate, modify it to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.
-
-
Use a Different Stationary Phase: If a basic modifier does not resolve the issue, consider using a less acidic or a deactivated stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for basic compounds.
-
Deactivated Silica: You can prepare deactivated silica gel by treating it with a solution of triethylamine.
-
-
Consider Reverse-Phase Chromatography: If streaking persists, your compound may be better suited for reverse-phase chromatography where the stationary phase is nonpolar (e.g., C18).
Q2: I am struggling to separate my target lipophilic quinoline derivative from nonpolar impurities using normal-phase column chromatography. What strategies can I employ for better separation?
A2: Separating highly lipophilic compounds from other nonpolar impurities is a significant challenge in normal-phase chromatography due to their similar affinities for the nonpolar mobile phase.
Strategies for Improved Separation:
-
Optimize the Mobile Phase:
-
Reduce Eluent Strength: Use a less polar solvent system to increase the retention time of all compounds and potentially improve separation. For example, switch from a hexane/ethyl acetate system to a hexane/dichloromethane or hexane/toluene system.
-
Utilize an Isocratic Elution with a Very Low Polarity: Sometimes a very nonpolar mobile phase run isocratically for an extended period can resolve closely eluting nonpolar compounds.
-
-
Switch to Reverse-Phase Chromatography: This is often the most effective solution. In reverse-phase chromatography, your lipophilic compound will be more retained than less lipophilic impurities, and the separation is based on hydrophobicity.
-
Typical System: A C18-functionalized silica gel column with a mobile phase of methanol/water or acetonitrile/water is a good starting point.
-
-
Employ Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations, Prep-HPLC offers significantly higher resolution than standard column chromatography. Both normal-phase and reverse-phase Prep-HPLC can be used.
Q3: How do I choose between normal-phase and reverse-phase chromatography for my lipophilic quinoline derivative?
A3: The choice between normal-phase and reverse-phase chromatography depends on the polarity of your target compound and the impurities you need to remove. The following workflow can guide your decision:
Caption: Decision workflow for selecting the appropriate chromatography mode.
Q4: My purified lipophilic quinoline derivative "oils out" instead of crystallizing. How can I induce crystallization?
A4: "Oiling out" is a common problem for highly lipophilic compounds where the compound separates as a liquid phase rather than a solid crystalline lattice.
Techniques to Induce Crystallization:
-
Solvent Selection:
-
Use a Solvent Pair: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) and slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or pentane) until turbidity persists.
-
Avoid High Boiling Point Solvents: Solvents with high boiling points can be difficult to remove and may contribute to oiling out.
-
-
Control the Rate of Supersaturation:
-
Slow Evaporation: Allow the solvent to evaporate slowly over several days from a loosely covered vial.
-
Slow Cooling: If crystallizing from a hot solution, allow it to cool to room temperature slowly, and then transfer to a refrigerator or freezer.
-
-
Introduce a Nucleation Site:
-
Seed Crystals: If you have a small amount of solid material, add a tiny crystal to the supersaturated solution to initiate crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide a nucleation site.
-
-
Trituration: If all else fails, dissolve the oil in a small amount of a good solvent and then add a large excess of a poor, non-polar solvent like pentane. Stir vigorously. This can sometimes cause the compound to precipitate as an amorphous solid, which can then be filtered and further purified.
Quantitative Data & Method Comparison
The following table provides a comparison of typical parameters for different purification techniques for a model highly lipophilic quinoline derivative.
| Parameter | Normal-Phase Flash Chromatography | Reverse-Phase Flash Chromatography | Preparative HPLC (Reverse-Phase) |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18-functionalized Silica (60 Å, 40-63 µm) | C18-functionalized Silica (100 Å, 5-10 µm) |
| Typical Mobile Phase | Hexane:Ethyl Acetate (95:5) + 0.5% NEt₃ | Acetonitrile:Water (80:20 to 100:0 gradient) | Acetonitrile:Water with 0.1% TFA (gradient) |
| Sample Loading | 1-5% of column weight | 0.5-2% of column weight | < 0.5% of column weight |
| Typical Recovery | 85-95% | 90-98% | > 95% |
| Resolution | Moderate | Good | Very High |
| Cost per Sample | Low | Moderate | High |
Detailed Experimental Protocols
Protocol 1: Reverse-Phase Flash Chromatography of a Lipophilic Quinolone Derivative
This protocol outlines a general procedure for purifying a lipophilic quinoline derivative using an automated flash chromatography system with a C18 column.
Caption: Workflow for reverse-phase flash chromatography purification.
Methodology:
-
Sample Preparation: Dissolve the crude lipophilic quinoline derivative (e.g., 100 mg) in a minimal volume of dichloromethane (DCM) or the initial mobile phase.
-
Column and Solvents:
-
Column: Select a pre-packed C18 flash column appropriately sized for your sample amount.
-
Solvent A: Deionized Water
-
Solvent B: Acetonitrile (ACN)
-
-
Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 80% Solvent B in Solvent A) for at least 3-5 column volumes.
-
Loading: Load the dissolved sample onto the column. If dissolved in DCM, ensure the volume is small to avoid poor peak shape.
-
Elution Gradient:
-
Initial Hold: Hold at 80% B for 2 column volumes.
-
Gradient: Linearly increase from 80% B to 100% B over 15-20 column volumes.
-
Final Hold: Hold at 100% B for 3-5 column volumes to elute all nonpolar compounds.
-
-
Detection and Fractionation: Monitor the elution profile using a UV detector (typically at 254 nm and/or a wavelength specific to your compound). Collect fractions based on the observed peaks.
-
Analysis and Work-up: Analyze the collected fractions using TLC (on a C18 plate) or LC-MS to identify the pure fractions. Combine the pure fractions and remove the solvent in vacuo to yield the purified compound.
Technical Support Center: Controlling for Off-Target Effects of Metal Ion Chelators
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments using metal ion chelators, with a focus on identifying and controlling for their off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of commonly used metal ion chelators?
A1: Metal ion chelators can exert effects independent of their primary function of binding metal ions. These off-target effects can lead to misinterpretation of experimental results. Common examples include:
-
Direct Protein Inhibition: Chelators can directly bind to and inhibit the activity of enzymes that are not metal-dependent. For instance, EDTA has been shown to inhibit dNTP hydrolyzing enzymes like Taq polymerase, dUTPase, and MutT, independent of its metal ion chelation properties.[1]
-
Alteration of Signaling Pathways: Chelators can interfere with cellular signaling cascades through mechanisms other than depleting metal ion cofactors. BAPTA, a calcium chelator, has been observed to induce cytoskeleton disassembly in a calcium-independent manner.
-
Changes in Membrane Properties: Some chelators can affect the integrity and function of cellular membranes.
-
Redox Activity: Certain chelators can participate in redox reactions, potentially altering the cellular redox state.
Q2: How can I be sure that the observed effect in my experiment is due to the chelation of a specific metal ion and not an off-target effect?
A2: To confirm the specificity of a chelator's effect, it is crucial to perform rigorous control experiments. The two most important controls are:
-
Metal Rescue Experiment: This involves adding back the specific metal ion that is presumed to be chelated to see if it reverses the observed effect. If the effect is reversed, it strongly suggests that the chelator's action was due to the sequestration of that particular metal ion.
Q3: What are some common pitfalls to avoid when using metal ion chelators?
A3:
-
Assuming Specificity: Never assume a chelator is perfectly specific for a single metal ion. Most chelators have varying affinities for multiple divalent and trivalent cations. Consult stability constant tables to understand the potential for chelating other metal ions present in your experimental system.[2]
-
Ignoring pH Effects: The chelating ability of many common chelators, such as EDTA, is highly pH-dependent. Ensure your experimental buffer is at a pH where the chelator is effective for your target ion.
-
Using Inappropriate Concentrations: Use the minimum concentration of the chelator required to achieve the desired effect to minimize the risk of off-target effects.
Troubleshooting Guide
Problem: My enzyme, which is not known to be a metalloenzyme, is inhibited by EDTA.
-
Possible Cause: EDTA can directly inhibit certain enzymes, such as Taq polymerase, independent of its chelating activity.[1] It may be binding to the enzyme at a site other than the metal cofactor binding site.
-
Troubleshooting Steps:
-
Perform a Metal Rescue Experiment: Add back a molar excess of various divalent cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺) to the reaction. If the inhibition is not reversed, it is likely a metal-independent off-target effect.
-
Use a Different Chelator: Try a structurally different chelator with a similar affinity for the target metal ion. If the inhibition persists, it points towards a non-specific effect of that class of molecules.
-
Test a Non-Chelating Analog: If available, use a non-chelating analog of EDTA as a negative control.
-
-
Possible Cause: BAPTA has known calcium-independent off-target effects, including disruption of the cytoskeleton. The acetoxymethyl (AM) ester form, used for cell loading, can also have its own biological effects.
-
Troubleshooting Steps:
-
Compare BAPTA-AM with Intracellularly Loaded BAPTA: If possible, introduce the non-AM form of BAPTA directly into the cells (e.g., via microinjection) to distinguish effects of the chelator itself from the AM ester.
-
Use a Structurally Different Calcium Chelator: Test another high-affinity calcium chelator, such as EGTA, to see if it reproduces the same phenotype. Be aware that EGTA has a slower Ca²⁺ binding rate than BAPTA, which can be a useful tool to dissect the role of rapid calcium signaling.[3]
-
Perform a Calcium Rescue Experiment: Increase the extracellular calcium concentration or use a calcium ionophore to try and overcome the chelating effect of BAPTA. If the phenotype is not rescued, it is likely a calcium-independent effect.
-
Quantitative Data on Chelator-Metal Ion Interactions
Understanding the binding affinities of chelators for various metal ions is crucial for designing specific experiments. The following table summarizes the stability constants (Log K) for common chelators with several physiologically relevant metal ions. A higher Log K value indicates a stronger interaction.
| Chelator | Ca²⁺ | Mg²⁺ | Zn²⁺ | Fe²⁺ | Fe³⁺ | Cu²⁺ |
| EDTA | 10.6 | 8.7 | 16.5 | 14.3 | 25.1 | 18.8 |
| EGTA | 11.0 | 5.2 | 12.8 | - | - | 17.8 |
| BAPTA | 7.0 | 1.8 | 8.1 | 5.9 | - | 12.3 |
| DTPA | 10.8 | 9.0 | 18.3 | 16.5 | 28.6 | 21.1 |
| NTA | 6.4 | 5.4 | 10.7 | 8.8 | 15.9 | 13.0 |
Data compiled from various sources. The exact values can vary with experimental conditions such as pH, temperature, and ionic strength.
Experimental Protocols
Protocol 1: Metal Rescue Experiment in Cell Culture
This protocol is designed to determine if the effect of a chelator is due to the depletion of a specific metal ion.
Materials:
-
Cells of interest cultured in appropriate media
-
Metal ion chelator of interest (e.g., EDTA, BAPTA-AM)
-
Stock solutions of the metal salt to be tested (e.g., CaCl₂, MgCl₂, ZnCl₂) in sterile, deionized water.
-
Appropriate assay to measure the experimental endpoint (e.g., cell viability assay, Western blot for a signaling protein).
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with the metal ion chelator at a concentration known to produce the effect of interest. Include a vehicle-only control group.
-
In a separate set of wells, co-treat the cells with the chelator and a range of concentrations of the metal salt. It is recommended to start with a concentration of the metal salt that is equimolar to the chelator and test up to a 10-fold molar excess.
-
Incubate the cells for the desired period.
-
Perform the assay to measure the experimental endpoint.
-
Data Analysis: Compare the results from the chelator-only treatment group to the chelator plus metal salt co-treatment groups. A reversal of the chelator's effect by the addition of the metal salt indicates that the effect was due to the chelation of that specific metal.
Protocol 2: Preparation of a Metal-Saturated Chelator Control
This protocol describes how to prepare a metal-saturated chelator solution to be used as a negative control. This control helps to distinguish between effects caused by ion chelation and off-target effects of the chelator molecule itself.
Materials:
-
Metal ion chelator (e.g., EDTA)
-
Metal salt of the ion to be chelated (e.g., ZnCl₂)
-
Deionized water
-
pH meter and solutions for pH adjustment (e.g., NaOH, HCl)
Procedure:
-
Prepare a stock solution of the chelator at the desired concentration in deionized water. For EDTA, it may be necessary to adjust the pH to ~8.0 with NaOH to fully dissolve it.[4]
-
Prepare a stock solution of the metal salt at a concentration equimolar to the chelator stock solution.
-
Slowly add the metal salt solution to the chelator solution while stirring.
-
Monitor the pH of the solution and adjust as necessary to maintain the desired pH for your experiment. The binding of metal ions to the chelator can release protons and lower the pH.
-
After adding the full volume of the metal salt solution, continue to stir for at least 30 minutes to ensure complete complexation.
-
This metal-saturated chelator solution can now be used as a control in your experiments at the same final concentration as the unsaturated chelator.
Visualizing Experimental Logic and Pathways
Logical Workflow for Investigating Chelator Effects
The following diagram illustrates a logical workflow for designing experiments to investigate the effects of a metal ion chelator and to control for off-target effects.
Simplified Calcium Signaling Pathway and Points of Chelator Interference
This diagram shows a simplified representation of a calcium signaling pathway and illustrates how different chelators might interfere with it.
References
Technical Support Center: Optimizing Drug-Target Interactions for Quinoline-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-based compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. My quinoline-based compound is showing poor solubility in aqueous buffers. How can I improve this for my binding assays?
Poor aqueous solubility is a common challenge with quinoline derivatives. Here are several strategies to enhance solubility:
-
Co-solvents: The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of hydrophobic compounds. Dimethyl sulfoxide (DMSO) is a common choice, but others like ethanol, methanol, or polyethylene glycol (PEG) can also be effective. It is crucial to keep the final concentration of the organic solvent low (typically <1-5%) to avoid impacting your biological assay.[1][2]
-
pH Adjustment: For quinoline compounds with ionizable groups, adjusting the pH of the buffer can improve solubility. The basic nitrogen on the quinoline ring can be protonated at acidic pH, increasing aqueous solubility.
-
Use of Excipients: Cyclodextrins can encapsulate the hydrophobic quinoline core, forming inclusion complexes with enhanced water solubility.[3]
-
Prodrug Approach: Chemical modification of the quinoline scaffold to create a more soluble prodrug that is later metabolized to the active compound can be a viable strategy.[1]
-
Solid Dispersions: Preparing solid dispersions of your compound with a carrier like poloxamer 407 can improve its dissolution rate and apparent solubility.[4]
2. I am observing high background noise or a drifting baseline in my Isothermal Titration Calorimetry (ITC) experiment. What are the possible causes and solutions?
A stable baseline is critical for accurate ITC data. Here are common causes of noise and drift, along with troubleshooting tips:
-
Buffer Mismatch: Even small differences in buffer composition (pH, salt concentration) between the sample in the cell and the titrant in the syringe can lead to significant heats of dilution, masking the true binding isotherm. Always dialyze both the protein and the ligand against the same buffer stock.[5][6]
-
DMSO Mismatch: If your compound is dissolved in DMSO, ensure the final DMSO concentration in both the cell and the syringe are identical. Mismatched DMSO concentrations produce large heats of dilution.[7]
-
Air Bubbles: Air bubbles in the cell or syringe can cause large, spurious peaks in the data. Ensure all solutions are thoroughly degassed before loading.[7][8]
-
Compound Precipitation: If the compound precipitates upon injection into the cell, it can cause erratic baseline drift. Visually inspect the sample after the experiment and consider reducing the compound concentration.
-
Contamination or Bent Syringe: A dirty sample cell or a bent syringe can also lead to a poor baseline. Ensure thorough cleaning between experiments and inspect the syringe for any damage.[9]
3. My Surface Plasmon Resonance (SPR) sensorgram shows non-specific binding. How can I minimize this?
Non-specific binding of your quinoline compound to the sensor surface can obscure the true binding kinetics. Here’s how to address it:
-
Increase Salt Concentration: Increasing the salt concentration (e.g., NaCl) in the running buffer can reduce non-specific electrostatic interactions.
-
Add Surfactants: Including a non-ionic surfactant like Tween 20 (P20) in the running buffer is a standard practice to minimize non-specific hydrophobic interactions.
-
Use a Reference Flow Cell: Always use a reference flow cell with an immobilized control protein to subtract any non-specific binding signal.
-
Optimize Ligand Density: High densities of the immobilized target protein can sometimes promote non-specific binding. Try immobilizing a lower amount of your target protein.
-
Add Bovine Serum Albumin (BSA): Including BSA in the running buffer can help to block non-specific binding sites on the sensor surface.[10]
4. My quinoline compound is fluorescent. How can I account for this in my cell-based fluorescence assays?
The aromatic nature of the quinoline scaffold can lead to intrinsic fluorescence, which can interfere with fluorescence-based assays.
-
Run a Compound-Only Control: Always include wells with your compound but without the fluorescent reporter dye to quantify the compound's intrinsic fluorescence at the assay's excitation and emission wavelengths.[5] This background can then be subtracted from your experimental wells.
-
Shift to Red-Shifted Dyes: Autofluorescence from small molecules is often more pronounced at shorter (blue/green) wavelengths. If possible, use fluorescent probes that excite and emit at longer (red) wavelengths to minimize interference.[11]
-
Use an Orthogonal Assay: Confirm your findings with a non-fluorescence-based method, such as a colorimetric assay (like MTT or MTS) or a label-free technique.[4]
-
Washing Steps: While not always completely effective for intracellular compounds, incorporating washing steps after compound incubation and before reading the fluorescence can help remove some of the interfering compound.[4]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell-Based Assays
Question: I'm observing a precipitate in the wells of my cell culture plate after adding my quinoline compound, which is dissolved in DMSO. What should I do?
Answer:
| Probable Cause | Solution |
| Low Aqueous Solubility of the Compound | The compound is crashing out of solution when the DMSO stock is diluted into the aqueous cell culture medium. |
| 1. Decrease Compound Concentration: Determine the highest concentration at which your compound remains soluble in the final assay medium.[12] | |
| 2. Optimize DMSO Concentration: While you want to minimize DMSO, ensure the final concentration is sufficient to maintain solubility without causing cellular toxicity (typically <0.5%).[13] | |
| 3. Gentle Warming and Mixing: After adding the compound to the medium, gently warm the plate to 37°C and place it on a shaker for a few minutes to aid dissolution.[12] | |
| 4. Pre-mix with Serum-Containing Medium: If your final assay medium contains serum, pre-mixing your compound with this medium before adding it to the cells can sometimes improve solubility due to protein binding. | |
| Interaction with Medium Components | Components in the cell culture medium (e.g., salts, proteins) may be causing the compound to precipitate. |
| 1. Test Solubility in Different Media: Assess the solubility of your compound in various types of cell culture media to identify a more suitable one. | |
| 2. Use Serum-Free Medium for Dilution: In some cases, proteins in serum can contribute to precipitation. Try making serial dilutions in serum-free medium.[12] |
Issue 2: Low or No Signal in Isothermal Titration Calorimetry (ITC)
Question: I'm not observing a significant heat change in my ITC experiment when titrating my quinoline compound into my target protein solution. What could be the reason?
Answer:
| Probable Cause | Solution |
| No Binding or Very Weak Binding | The interaction between your compound and the target protein may be too weak to detect under the current experimental conditions. |
| 1. Increase Concentrations: Increase the concentration of both the protein in the cell and the compound in the syringe to generate a larger heat signal per injection.[8] | |
| 2. Check Protein Activity: Ensure that your protein is correctly folded and active. | |
| Low Enthalpy of Binding (ΔH) | The binding event may be primarily driven by entropy, resulting in a very small or negligible enthalpy change that is difficult to detect. |
| 1. Change Buffer: The observed enthalpy includes contributions from buffer ionization. Screening different buffers (e.g., phosphate vs. Tris) can sometimes reveal a larger heat signal. | |
| 2. Vary the Temperature: The enthalpy of binding can be temperature-dependent. Running the experiment at different temperatures may yield a more measurable signal.[14] | |
| Incorrect Concentration Determination | Inaccurate measurement of the protein or compound concentration can lead to a misleadingly low signal. |
| 1. Verify Concentrations: Use reliable methods (e.g., UV-Vis spectroscopy with a known extinction coefficient, amino acid analysis) to accurately determine the concentrations of your stock solutions.[15] |
Quantitative Data Summary
The following tables summarize the in vitro activity of various quinoline derivatives against different cancer cell lines and kinases.
Table 1: Cytotoxicity (GI₅₀, µM) of Quinoline Derivatives in Cancer Cell Lines [6]
| Compound | Leukemia (RPMI-8226) | Non-Small Cell Lung Cancer (HOP-92) | CNS Cancer (SNB-75) | Renal Cancer (RXF 393) | Breast Cancer (HS 578T) |
| 4c | 5.16 | 2.37 | 2.38 | 2.21 | 2.38 |
Table 2: Antiproliferative Activity (IC₅₀, µM) of Quinoline-Chalcone Derivatives [16]
| Compound | MGC-803 (Gastric Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| 12e | 1.38 | 5.34 | 5.21 |
| 5-Fu (Control) | 6.22 | 10.4 | 11.1 |
Table 3: EGFR Kinase Inhibitory Activity (IC₅₀) of Quinoline Derivatives
| Compound | EGFR IC₅₀ (nM) |
| 45 | 5 |
| 47 | 490 |
| 50 | 120 |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Immobilization of Target Protein:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the target protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.
-
Deactivate any remaining active esters using ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the quinoline compound (analyte) in a suitable running buffer (e.g., HBS-EP+ containing a small percentage of DMSO).
-
Inject the analyte solutions over the ligand and reference flow cells at a constant flow rate.
-
Monitor the change in resonance units (RU) over time to generate a sensorgram.
-
After each injection, allow for a dissociation phase where only running buffer flows over the sensor surface.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
-
Sample Preparation:
-
Dialyze the target protein and dissolve the quinoline compound in the exact same buffer to minimize heats of dilution.[5]
-
Thoroughly degas both solutions to prevent air bubbles.
-
Accurately determine the concentrations of both the protein and the compound.
-
-
Experiment Setup:
-
Load the target protein into the sample cell (typically at a concentration of 10-50 µM).
-
Load the quinoline compound into the injection syringe at a concentration 10-20 times that of the protein.[15]
-
Set the experimental temperature and stirring speed.
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to reach equilibrium between each injection.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two binding partners.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).[15]
-
MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add a small volume of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the crystals.
-
Measure the absorbance of the purple solution using a plate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ or GI₅₀ value.
-
Visualizations
Caption: A typical experimental workflow for characterizing quinoline-based compounds.
Caption: A logical troubleshooting guide for compound precipitation issues.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline-based compounds.
References
- 1. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Table 2. [Frequently asked questions about HCS artifacts and interferences]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of azaquinazoline-based inhibitors of KRAS G12C - American Chemical Society [acs.digitellinc.com]
- 11. sinobiological.com [sinobiological.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Bigel Performance for Lipophilic Compound Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and characterization of bigels for the delivery of lipophilic compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during bigel preparation and experimentation, offering potential causes and solutions.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| BG-TS-01 | Why is my bigel exhibiting phase separation? | - Unfavorable interactions between the hydrophilic and lipophilic phases.[1] - Water evaporation from the hydrogel phase.[2] - Crystallization of components in the oleogel, leading to destabilization.[2] - High interfacial tension between the aqueous and oil phases.[2] - Inadequate mixing speed or time. | - Optimize Gelator and Surfactant Ratios: Ensure precise ratios of gelling agents and surfactants to improve compatibility between the two phases.[1] The addition of surfactants like Polysorbate 80 or lecithin can help stabilize the bigel.[1] - Incorporate Humectants: Add a humectant such as propylene glycol (PPG) to the hydrogel phase to enhance water retention and improve stability.[2] - Select Appropriate Lipids: Choose lipids for the oleogel that are less prone to crystallization at storage temperatures.[2] - Adjust Oleogel-to-Hydrogel Ratio: Modifying the volume ratio of the oleogel and hydrogel can alter the bigel's microstructure, potentially preventing phase separation.[2] - Optimize Mixing Parameters: Adjust the speed and duration of homogenization to ensure proper dispersion of the phases. |
| BG-TS-02 | The viscosity of my bigel is too high/low. How can I adjust it? | - Inappropriate concentration of the gelling agent in either the hydrogel or oleogel phase. - The oleogel-to-hydrogel ratio is not optimal.[2][3] - The choice of oil and polymer can significantly impact rheological properties.[2] | - Modify Gelling Agent Concentration: Increasing the concentration of the hydrogelator (e.g., hydroxyethylcellulose - HEC) generally increases viscosity.[2] - Adjust Phase Ratio: The viscosity of bigels is often dominated by the external phase. In organogel-in-hydrogel (o/h) bigels, the hydrogel matrix primarily governs the mechanical properties.[2] Increasing the oleogel content does not necessarily increase viscosity.[2][3] - Lipid and Polymer Selection: The choice of lipids and excipients is a critical factor that directly influences viscosity.[2] |
| BG-TS-03 | My lipophilic drug shows poor release from the bigel. | - The drug has poor solubility in the oleogel phase.[1] - The bigel structure is too dense, hindering diffusion. - The drug is too strongly partitioned within the oleogel phase. | - Enhance Drug Solubility: Incorporate co-solvents or solubilizing agents into the oleogel phase to improve the solubility of the lipophilic drug.[1] - Modify Bigel Microstructure: Adjusting the oleogel-to-hydrogel ratio can transition the structure from oleogel-in-hydrogel to a bicontinuous or hydrogel-in-oleogel system, which can modulate the release profile.[2] - Incorporate Release Enhancers: The inclusion of certain surfactants can alter the sol-gel temperature and slow down drug release.[4] |
| BG-TS-04 | The spreadability of my bigel is not suitable for topical application. | - High viscosity due to excessive gelling agent. - The external phase composition is not optimized. | - Adjust Hydrogelator Concentration: The concentration of the hydrogelator, such as HEC, is a key determinant of bigel spreadability.[2] - Optimize Phase Ratio: Generally, bigels with increasing oleogel-to-hydrogel (O:H) ratios exhibit decreasing firmness and spreadability.[4] |
| BG-TS-05 | How can I improve the stability of my bigel against temperature fluctuations? | - Some bigels are not thermo-reversible and can be unstable at high temperatures.[5] - Freeze-thaw cycles can disrupt the bigel structure. | - Increase Oleogel Content: A higher proportion of oleogel can enhance the thermomechanical stability of the bigel.[6] Bigels with a high concentration of organogels have shown better thermal stability.[6] - Optimize Microstructure: Transitioning to a bicontinuous structure can enhance control over freeze-thaw stability.[2] - Incorporate Stabilizers: The addition of certain surfactants can improve freeze-thaw stability.[4] |
Frequently Asked Questions (FAQs)
This section provides answers to general questions about bigel formulations for lipophilic drug delivery.
1. What are bigels and why are they suitable for delivering lipophilic compounds?
Bigels are semi-solid formulations created by mixing a hydrogel and an oleogel.[5][7] This biphasic nature allows for the incorporation of both hydrophilic and lipophilic substances, making them versatile delivery systems.[7][8] For lipophilic compounds, the oleogel phase provides a compatible environment, enhancing their solubility and stability within the formulation.[1] Furthermore, bigels can improve the skin penetration of drugs by hydrating the stratum corneum.[4]
2. What are the different types of bigels?
Bigels can be classified into three main types based on the arrangement of the two phases[7][8]:
-
Oleogel-in-Hydrogel (O/H): The oleogel is dispersed as droplets within a continuous hydrogel matrix.[8]
-
Hydrogel-in-Oleogel (H/O): The hydrogel is dispersed within a continuous oleogel matrix.[8]
-
Bicontinuous: Both the hydrogel and oleogel phases are continuous throughout the system.[8]
3. How does the oleogel-to-hydrogel ratio affect the properties of the bigel?
The ratio of oleogel to hydrogel is a critical parameter that influences several properties of the bigel:
-
Microstructure: The ratio determines whether the bigel is O/H, H/O, or bicontinuous.[2]
-
Mechanical Properties: Increasing the oleogel-to-hydrogel ratio can lead to decreased firmness and spreadability, and increased adhesiveness and cohesiveness.[4] However, the rheological properties are often dominated by the continuous phase.[4]
-
Stability: A higher proportion of oleogel can improve the thermal stability of the bigel.[6]
-
Drug Release: The microstructure, dictated by the phase ratio, can impact the release profile of the incorporated drug.[2]
4. What are the key characterization techniques for bigels?
Several techniques are used to characterize the physicochemical properties of bigels:
-
Microscopy: Optical microscopy is used to observe the microstructure and morphology of the bigel, confirming the phase distribution (O/H, H/O, or bicontinuous).[2]
-
Rheological Analysis: Cone and plate viscometers or rheometers are used to determine the viscosity and viscoelastic properties (G' and G''), which relate to the gel's structure and stability.[5]
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of the bigels.[2][6]
-
Texture Analysis: This is used to measure mechanical properties such as firmness, adhesiveness, and cohesiveness.[3]
-
Spreadability Test: A simple plate method can be used to evaluate the spreadability of the bigel.[2]
5. Can surfactants be used in bigel formulations?
Yes, surfactants can be incorporated into bigel formulations. They can act as emulsifiers to improve the compatibility and stability of the two phases, preventing phase separation.[1] The choice of surfactant and its hydrophilic-lipophilic balance (HLB) value can also be used to modulate the rheological properties of the bigel.[4]
Experimental Protocols
Protocol 1: Preparation of an Oleogel-in-Hydrogel (O/H) Bigel
This protocol describes a general method for preparing an O/H bigel. The specific components and concentrations should be optimized for the desired application.
Materials:
-
Hydrogelator (e.g., Carbopol, Hydroxypropyl Methylcellulose, Sodium Alginate)[9]
-
Purified Water
-
Neutralizing agent (if required for the hydrogelator, e.g., Triethanolamine for Carbopol)[9]
-
Oleogelator (e.g., Sorbitan Monostearate, Stearic Acid)[1][9]
-
Oil (e.g., Almond Oil, Olive Oil, Fish Oil)[9]
-
Lipophilic active pharmaceutical ingredient (API)
Procedure:
-
Hydrogel Preparation: a. Disperse the hydrogelator in purified water with continuous stirring until a homogenous mixture is obtained. b. If necessary, add a neutralizing agent dropwise to form a stable hydrogel. The pH should be adjusted to the desired range (e.g., 5.5-6.5).[9]
-
Oleogel Preparation: a. Dissolve the oleogelator in the oil. This may require heating (e.g., 60-70°C) with gentle stirring until the gelator is completely dissolved.[9] b. If incorporating a lipophilic API, dissolve it in the heated oil phase.
-
Bigel Formation: a. While the oleogel is still warm (if heated), add it portion-wise to the hydrogel under continuous high-shear mixing (e.g., 500-10,000 rpm).[2][9] b. Continue homogenization for a set time (e.g., 10 minutes) to ensure the formation of a uniform dispersion.[10] c. Allow the bigel to cool to room temperature while stirring gently.
Protocol 2: Characterization of Bigel Microstructure using Optical Microscopy
Equipment:
-
Optical Microscope with a camera
-
Glass microscope slides and coverslips
Procedure:
-
Place a small amount of the bigel sample on a clean microscope slide.
-
Carefully place a coverslip over the sample, avoiding the formation of air bubbles.
-
Observe the sample under the microscope at different magnifications (e.g., 40x).[2]
-
Capture images of the bigel's microstructure. The images should clearly show the dispersed phase within the continuous phase, allowing for the identification of an O/H or H/O structure.[2]
Visualizations
Caption: Experimental workflow for bigel preparation and characterization.
References
- 1. ijrpr.com [ijrpr.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Effect of hydrogel/oleogel ratio, speed and time of mixing, on the mechanical properties of bigel materials and the application of Cox-Merz rule [agris.fao.org]
- 4. Bigels as Delivery Systems: Potential Uses and Applicability in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Development and Characterization of Bigels for the Topical Delivery of Curcumin [mdpi.com]
- 7. Bigels: Dual-Phase Formulations for Drug Delivery Applications [wisdomlib.org]
- 8. wjpls.org [wjpls.org]
- 9. dovepress.com [dovepress.com]
- 10. isfcppharmaspire.com [isfcppharmaspire.com]
Validation & Comparative
validating the ionophore activity of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol in vitro
structure-activity relationship of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol analogs
The core 8-hydroxyquinoline scaffold is a well-established pharmacophore, with its biological activity often attributed to its ability to chelate metal ions essential for microbial enzyme function.[1][2] Modifications at the C7 position, in particular, have been shown to significantly modulate the potency and spectrum of activity.
The Influence of C7 Substituents on Biological Activity
The nature of the substituent at the C7 position of the 8-hydroxyquinoline ring is a critical determinant of biological activity. Studies on a variety of 7-substituted analogs have demonstrated that modifications to the size, lipophilicity, and electronic properties of this substituent can lead to substantial changes in antimicrobial and antifungal efficacy.
For instance, the introduction of hydrophilic heterocyclic substituents at the C7 position has been shown to be important for antifungal activity.[3] In contrast, the long, lipophilic (4-Ethyl-1-methyloctyl) side chain of the title compound suggests a different mechanism of interaction, likely involving enhanced membrane permeability or interaction with hydrophobic pockets of target enzymes.
While direct experimental data for analogs of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol is lacking, a hypothetical SAR study would involve systematically altering this C7 side chain. Key modifications would include:
-
Varying the length of the alkyl chain: To determine the optimal lipophilicity for cell penetration and target engagement.
-
Altering the degree of branching: To probe the steric requirements of the binding site.
-
Introducing polar functional groups: Such as hydroxyl or amino groups, to investigate the potential for additional hydrogen bonding interactions.
-
Replacing the alkyl chain with cyclic or aromatic moieties: To explore different conformational and electronic effects.
Comparative Analysis of 7-Substituted 8-Hydroxyquinoline Analogs
To illustrate the structure-activity relationships within the broader class of 7-substituted 8-hydroxyquinolines, the following table summarizes hypothetical but representative data based on published findings for various C7-modified analogs against common microbial strains.
| Analog | C7-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |
| 1 | H | >128 | >128 |
| 2 | -(CH₂)₇CH₃ (n-octyl) | 16 | 32 |
| 3 | -CH₂-N-morpholino | 8 | 16 |
| 4 | -CH₂-N-piperidino | 4 | 8 |
| 5 | -(4-Ethyl-1-methyloctyl) | Data not available | Data not available |
This table presents hypothetical data based on general trends observed in the literature for 7-substituted 8-hydroxyquinolines to illustrate potential SAR, as specific comparative data for analogs of this compound is not available.
Experimental Protocols
The evaluation of the antimicrobial and antifungal activity of 8-hydroxyquinoline analogs typically involves the following key experiments:
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Determination of Lipophilicity (Log P)
Lipophilicity is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. It is often expressed as the logarithm of the partition coefficient (Log P) between octanol and water. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for the experimental determination of lipophilicity.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used as the mobile phase.
-
Stationary Phase: A nonpolar stationary phase, such as a C18 column, is used.
-
Injection and Elution: The test compound is injected into the HPLC system, and its retention time is measured as it passes through the column.
-
Calculation of Log P: The retention time is correlated with the known Log P values of a series of standard compounds to calculate the Log P of the test compound.
Visualizing Structure-Activity Relationships and Workflows
To better understand the relationships between chemical structure and biological activity, as well as the experimental processes involved, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Efficacy of Quoline Derivatives as Antimicrobial Agents: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the antimicrobial efficacy of various quinoline derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of antimicrobial drug discovery.
Data Summary: Antimicrobial Efficacy of Quoline Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected quinoline derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key indicator of antimicrobial efficacy.
| Quinoline Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Indolizinoquinoline-5,12-dione derivative 7 | Escherichia coli ATCC25922 | 2 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [1] | |
| Ciprofloxacin derivative 1 | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC33591 | 8 | [2] |
| Benzofuroquinolinium derivative 2 | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | 1 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) BAA-41 | 1 | [2] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) 33591 | 1 | [2] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) BAA-1720 | 1 | [2] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) 33592 | 0.5 | [2] | |
| Indolizinoquinoline-5,12-dione derivative 8 | Methicillin-resistant Staphylococcus aureus (MRSA) (clinical strains) | MIC₅₀: 0.063, MIC₉₀: 0.125 | [2] |
| Quinolone-based dihydrotriazine 93a-c | Staphylococcus aureus | 2 | [3] |
| Escherichia coli | 2 | [3] | |
| Quinoline-thiazole hybrid | Staphylococcus aureus | 3.125 | [3] |
| Escherichia coli | 3.125 | [3] | |
| Quinoline-based amide 3c | Staphylococcus aureus | 2.67 | [4] |
| Candida albicans | 5.6 | [4] | |
| HT61 | Staphylococcus aureus UAMS-1 (planktonic) | 16 | [5] |
| Staphylococcus aureus UAMS-1 (biofilm) | 32 (MBC) | [5] | |
| Quinolidene-rhodanine conjugates (27-32) | Various bacterial strains | 1.66 - 9.57 | [6] |
| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids (16, 17, 18) | Streptococcus pneumoniae ATCC 49619 | ≤ 0.008 | [6] |
| Quinolone derivative 9 | Staphylococcus aureus | 0.12 | [6] |
| Escherichia coli | 0.12 | [6] | |
| Quinolone derivative 10 | Staphylococcus aureus | 0.24 | [6] |
| Escherichia coli | 0.12 | [6] | |
| Quinolone derivative 11 | Staphylococcus aureus | 0.12 | [6] |
| Escherichia coli | 0.12 | [6] | |
| Quinolone derivative 12 | Staphylococcus aureus | 0.24 | [6] |
| Escherichia coli | 0.12 | [6] | |
| Quinolone derivative 13 | Staphylococcus aureus | 0.12 | [6] |
| Escherichia coli | 0.12 | [6] | |
| Quinolone derivative 14 | Staphylococcus aureus | 0.12 | [6] |
| Escherichia coli | 0.12 | [6] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent. The following protocol provides a general framework for this assay.
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO) at a high concentration.
-
Growth Medium: Use a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microorganism: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
96-Well Microtiter Plate: Sterile, U- or flat-bottom plates.
2. Serial Dilution of the Test Compound:
-
Dispense a fixed volume of growth medium into all wells of the microtiter plate.
-
Add a specific volume of the stock solution of the test compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring a fixed volume of the solution from the first well to the second, and so on, across the plate. Discard the excess volume from the last well.
3. Inoculation:
-
Dilute the standardized microbial suspension in the growth medium to the final desired inoculum concentration.
-
Add a fixed volume of the diluted inoculum to all wells containing the test compound dilutions.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.
4. Incubation:
-
Incubate the microtiter plates at an appropriate temperature and for a specific duration (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).
5. Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental process and the mechanism of action of quinoline derivatives, the following diagrams are provided.
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: Antibacterial mechanism of quinoline derivatives.
Concluding Remarks
The data and methodologies presented in this guide highlight the significant potential of quinoline derivatives as a source of new antimicrobial agents. The diverse range of MIC values observed underscores the importance of structure-activity relationship studies in optimizing the efficacy of these compounds. The provided experimental protocol for MIC determination offers a standardized approach for researchers to evaluate the potency of novel derivatives. Furthermore, understanding the mechanism of action, such as the inhibition of bacterial DNA gyrase and topoisomerase IV, is crucial for the rational design of next-generation quinoline-based antimicrobials that can combat resistant pathogens. Further research into the antifungal mechanisms and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular target engagement of the investigational compound 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol. Due to the current lack of a defined biological target for this compound in human cells, this document presents a hypothetical scenario wherein this compound is an inhibitor of Matrix Metalloproteinase-9 (MMP-9), a well-characterized metalloenzyme implicated in various diseases.
This guide will compare the hypothetical target engagement of this compound with a known, broad-spectrum MMP inhibitor, Marimastat. The methodologies detailed herein provide a robust template for assessing the direct interaction and functional inhibition of a compound with its intended target in a cellular environment.
Introduction to Target Engagement
Target engagement is the critical first step in the mechanism of action of any drug, confirming that the compound physically interacts with its intended biological target within the complex milieu of a cell. Validating target engagement is paramount in early-stage drug discovery to ensure that the observed cellular phenotype is a direct consequence of the compound's interaction with the target, thereby reducing the risk of late-stage failures due to off-target effects or lack of efficacy.
Comparative Analysis of Target Engagement Validation Methods
Two orthogonal methods are presented to provide a comprehensive validation of target engagement: the Cellular Thermal Shift Assay (CETSA), which confirms direct target binding, and an In-Cell Enzyme Activity Assay, which measures the functional consequence of that binding.
Hypothetical Compound and Comparators
| Compound | Target(s) | In Vitro IC50 (MMP-9) | Notes |
| This compound | MMP-9 (Hypothetical) | Not Determined | Investigational compound with known metal-chelating properties. |
| Marimastat | Broad-spectrum MMP inhibitor (including MMP-1, -2, -7, -9, -14) | 3 nM[1][2] | Well-characterized MMP inhibitor; serves as a positive control for assay development and a benchmark for comparison. |
Method Comparison
| Method | Principle | Endpoint | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Quantification of soluble protein after heat shock. | Label-free; confirms direct physical interaction in a cellular context. | Requires a specific antibody for detection; may not be suitable for all targets. |
| In-Cell MMP-9 Activity Assay | Measures the enzymatic activity of MMP-9 within intact cells using a fluorogenic substrate. | Fluorescence intensity. | Provides a functional readout of target inhibition; high-throughput compatible. | Indirect measure of target binding; substrate accessibility can be a factor. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies and optimized for assessing the target engagement of small molecule inhibitors with MMP-9 in a human cancer cell line (e.g., HT1080, which expresses high levels of MMP-9).
Materials:
-
HT1080 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound, Marimastat) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-MMP-9 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
PCR tubes
-
Thermocycler
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed HT1080 cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with varying concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Lysis:
-
Wash cells with PBS and scrape into 1 ml of PBS.
-
Transfer cell suspensions to microcentrifuge tubes.
-
Pellet the cells by centrifugation (300 x g for 5 minutes) and resuspend in 100 µl of lysis buffer.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Heat Shock:
-
Clear the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to PCR tubes.
-
Heat the lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler. A no-heat control should be kept on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
-
Western Blot Analysis:
-
Transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform western blotting using an anti-MMP-9 antibody to detect the amount of soluble MMP-9 at each temperature.
-
Data Analysis:
-
Quantify the band intensities from the western blot.
-
Plot the percentage of soluble MMP-9 as a function of temperature for each compound concentration.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.
In-Cell MMP-9 Activity Assay
This protocol utilizes a cell-permeable fluorogenic substrate to measure the enzymatic activity of MMP-9 directly within living cells.
Materials:
-
HT1080 cells
-
Black, clear-bottom 96-well plates
-
Cell-permeable fluorogenic MMP-9 substrate (e.g., (Mca-PLGL-Dpa-AR-NH₂))
-
Test compounds (this compound, Marimastat) dissolved in DMSO
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed HT1080 cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Substrate Loading:
-
Add the cell-permeable fluorogenic MMP-9 substrate to each well at a final concentration of 10 µM.
-
-
Kinetic Measurement of Fluorescence:
-
Immediately begin measuring the fluorescence intensity every 5 minutes for 1-2 hours using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 328/393 nm for Mca/Dpa).
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (increase in fluorescence over time) for each compound concentration.
-
Plot the rate of reaction against the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
-
Visualization of Workflows and Pathways
Signaling Pathway of MMP-9 Inhibition
Caption: Simplified signaling pathway of MMP-9 and its inhibition.
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
In-Cell MMP-9 Activity Assay Workflow
References
Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results
For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental validation is paramount in accelerating the discovery of novel therapeutics. This guide provides a comprehensive comparison of in-silico molecular docking studies with in-vitro experimental data, using the inhibition of Human Neutrophil Elastase (HNE), a key therapeutic target in inflammatory diseases, as a case study.
This guide will delve into the detailed methodologies for both computational and experimental protocols, present a clear comparison of their results, and visualize the integrated workflow, offering a robust framework for cross-validation in drug discovery projects.
Data Presentation: Computational Predictions vs. Experimental Observations
The following table summarizes the cross-validation of predicted binding affinities from molecular docking with experimentally determined inhibitory concentrations (IC50) for a selection of natural compounds against Human Neutrophil Elastase (HNE). The docking scores, representing the predicted binding energy in kcal/mol, are compared with the IC50 values, which indicate the concentration of the compound required to inhibit 50% of the HNE enzyme activity in vitro. A lower docking score suggests a more favorable binding interaction, while a lower IC50 value indicates a more potent inhibitor.
| Compound | Computational Docking Score (kcal/mol) | Experimental IC50 (μM) |
| Quercetin | -8.5 | 46.42[1] |
| Troxerutin | -9.2 | 52.3 |
| Oleuropein | -8.9 | 65.8 |
| Scutellarin | -8.8 | 78.2 |
| Hesperidin | -8.7 | 91.5 |
| Gossypin | -8.6 | 102.7 |
| Sivelestat (Control) | -7.9 | 0.045 |
| Chlorogenic Acid | Not Available in direct comparison | 203.3[1] |
| Isochlorogenic Acid A | Not Available in direct comparison | 171.3[1] |
Note: The docking scores for Troxerutin, Oleuropein, Scutellarin, Hesperidin, and Gossypin are indicative values based on studies showing their binding efficacy[2]. The IC50 values for these compounds are also from in-vitro validation assays[2]. Sivelestat is a known HNE inhibitor included for reference.
Experimental and Computational Protocols
Computational Docking Protocol: Virtual Screening of HNE Inhibitors
This protocol outlines the steps for performing a structure-based virtual screening to identify potential inhibitors of Human Neutrophil Elastase (HNE).
-
Receptor Preparation:
-
The three-dimensional crystal structure of HNE is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure, and charges are assigned using a force field (e.g., Kollman charges).
-
The prepared protein structure is saved in the PDBQT format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
The 3D structures of the ligands (natural compounds) are obtained from a chemical database (e.g., PubChem).
-
Ligand structures are optimized to their lowest energy conformation.
-
Gasteiger charges are assigned to the ligand atoms.
-
The prepared ligand structures are saved in the PDBQT format.
-
-
Molecular Docking using AutoDock Vina:
-
A grid box is defined to encompass the active site of HNE. The active site residues (e.g., His57, Asp102, Ser195) are used as a reference for centering the grid box.
-
AutoDock Vina is used to perform the molecular docking simulations. The program explores various conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation.
-
The Lamarckian Genetic Algorithm is typically employed for the conformational search.
-
The docking results are generated as a series of binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.
-
-
Analysis of Docking Results:
-
The docking pose with the lowest binding energy is selected for each ligand.
-
The interactions between the ligand and the active site residues of HNE (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio or PyMOL.[3]
-
Experimental Protocol: In-Vitro HNE Inhibition Assay
This protocol describes a fluorogenic assay to measure the inhibitory activity of the selected compounds against HNE.
-
Materials:
-
Purified Human Neutrophil Elastase
-
Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Sivelestat (a known HNE inhibitor, as a positive control)
-
384-well black microplate
-
Fluorescence microplate reader
-
-
Assay Procedure:
-
A solution of HNE enzyme is prepared in the assay buffer.
-
The test compounds are serially diluted to various concentrations.
-
In the microplate, the HNE enzyme solution is added to each well, followed by the addition of the test compounds or control (DMSO for no inhibition, Sivelestat for positive control).
-
The plate is incubated at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to bind to the enzyme.
-
The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over time using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm). The rate of increase in fluorescence is proportional to the HNE activity.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated for each compound concentration.
-
The percentage of HNE inhibition is determined by comparing the reaction rate in the presence of the compound to the rate of the uninhibited control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of HNE activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process, from computational screening to experimental validation.
Caption: Workflow for cross-validating computational and experimental results.
This comprehensive approach, integrating computational predictions with robust experimental validation, provides a powerful strategy for identifying and characterizing novel enzyme inhibitors, ultimately accelerating the drug discovery pipeline.
References
Quantitative Analysis of 8-Hydroxyquinoline Derivatives on Cell Signaling: A Comparative Guide
Disclaimer: As of October 2025, there is a notable absence of publicly available scientific literature detailing the quantitative effects of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol on mammalian cell signaling pathways. Research on this specific compound, commercially known as Kelex-100, has predominantly focused on its application in hydrometallurgy as a metal chelating agent.
Given this information gap, this guide will focus on a well-researched structural analog, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) . Clioquinol shares the core 8-hydroxyquinoline structure and has been extensively studied for its effects on various cell signaling cascades, particularly in the contexts of neurodegenerative diseases and oncology. This guide will provide a comparative analysis of Clioquinol's effects, supported by experimental data and detailed protocols, to serve as a valuable resource for researchers interested in the broader class of 8-hydroxyquinoline compounds.
Introduction to Clioquinol
Clioquinol is a metal-binding compound that was formerly used as an oral antiparasitic and antifungal agent.[1] Its ability to chelate and transport divalent metal ions such as copper and zinc allows it to modulate the activity of various metalloenzymes and signaling pathways.[2][3] This has led to its investigation as a potential therapeutic for conditions characterized by metal dyshomeostasis, including Alzheimer's disease, Parkinson's disease, and various cancers.[1][2][3]
Quantitative Data on Cell Viability
Clioquinol has demonstrated cytotoxic effects across a range of human cancer cell lines, with IC50 values typically falling in the low micromolar range.[3] The following table summarizes these findings from various studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU-145 | Prostate Cancer | 3.5 | (Ding et al., 2005)[3] |
| PC-3 | Prostate Cancer | 4.2 | (Ding et al., 2005)[3] |
| LNCaP | Prostate Cancer | 2.8 | (Ding et al., 2005)[3] |
| MCF-7 | Breast Cancer | 5.1 | (Ding et al., 2005)[3] |
| MDA-MB-231 | Breast Cancer | 4.8 | (Ding et al., 2005)[3] |
| U-87 MG | Glioblastoma | 3.9 | (Ding et al., 2005)[3] |
| HCT-116 | Colon Cancer | 6.2 | (Ding et al., 2005)[3] |
| K-562 | Leukemia | 1.9 | (Ding et al., 2005)[3] |
Effects on Key Cell Signaling Pathways
Clioquinol's modulation of metal ion homeostasis has significant downstream consequences for several critical cell signaling pathways. The table below outlines its primary effects.
| Signaling Pathway | Key Proteins Affected | Observed Effect of Clioquinol | Potential Outcome |
| VEGFR2 Signaling | VEGFR2, ERK | Binds to VEGFR2, promotes its degradation, and inhibits ERK phosphorylation.[4] | Anti-angiogenesis |
| PI3K/AKT Signaling | AKT | Promotes AKT phosphorylation.[4] | Pro-survival (context-dependent) |
| MAPK Signaling | EGFR, MMP2, MMP3 | Can activate the EGFR/MAPK cascade, upregulating MMPs.[1] | Tissue remodeling, Aβ degradation |
| Calcium Signaling | SERCA2 | Elevates intracellular calcium ([Ca2+]i), potentially by affecting SERCA2 expression.[5] | S-phase cell cycle arrest |
| Apoptosis | Caspases | Induces apoptosis through pathways requiring caspase activity.[3] | Cancer cell death |
Signaling Pathway Visualizations
The following diagrams illustrate the points of intervention for Clioquinol in key signaling cascades.
Caption: Clioquinol's inhibition of the VEGFR2 signaling pathway.
Caption: Overview of the canonical MAPK/ERK signaling cascade.
Experimental Protocols
To quantitatively assess the impact of a compound like Clioquinol on cell signaling, standard biochemical assays are employed. Below are detailed protocols for two key techniques.
Western Blotting for Protein Phosphorylation
This protocol is used to determine the relative phosphorylation status of key signaling proteins (e.g., p-ERK, p-AKT) following compound treatment.
A. Solutions and Reagents
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (e.g., 4-20% Tris-Glycine).
-
Transfer Buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking Buffer (e.g., 5% nonfat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
B. Procedure
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with various concentrations of the test compound (and vehicle control) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer, scrape cells, and transfer to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysate at 14,000 rpm for 15 min at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6][7]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle shaking.[6]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.
Dual-Luciferase® Reporter Assay for Transcription Factor Activity
This protocol is used to measure the activity of a specific transcription factor (e.g., NF-κB, AP-1) that is a downstream effector of a signaling pathway.
A. Materials
-
HEK293T or other suitable cell line.
-
Reporter Plasmid: Contains the firefly luciferase gene downstream of a promoter with binding sites for the transcription factor of interest (e.g., pGL3-NF-κB-Luc).[8]
-
Control Plasmid: Contains the Renilla luciferase gene driven by a constitutive promoter (e.g., pRL-TK) for normalization.
-
Transfection Reagent.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
B. Procedure
-
Cell Plating: Seed cells in a 96-well plate the day before transfection.
-
Co-transfection: Transfect cells with the firefly reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations. Include a positive control (e.g., TNF-α for NF-κB activation) and a vehicle control.
-
Incubation: Incubate for an appropriate duration (e.g., 6-24 hours) to allow for transcription factor activation and luciferase expression.[8]
-
Cell Lysis: Remove the medium and add Passive Lysis Buffer to each well.
-
Luciferase Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.[9]
-
-
Data Analysis:
-
Calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Express the results as fold change relative to the vehicle-treated control.
-
General Experimental Workflow
The diagram below illustrates a typical workflow for investigating a compound's effect on a cell signaling pathway.
Caption: A typical workflow for quantitative cell signaling analysis.
Comparison with Alternatives
When studying the effects of 8-hydroxyquinoline derivatives, several alternative or comparative compounds can provide valuable context.
-
PBT2: Another well-characterized 8-hydroxyquinoline derivative and metal ionophore that has been investigated for neurodegenerative diseases.[10] Comparing the effects of Clioquinol and PBT2 can help elucidate structure-activity relationships.
-
Specific Kinase Inhibitors: For pathways like the MAPK or VEGFR2 cascade, comparing Clioquinol's effects to highly specific inhibitors (e.g., Lenvatinib for VEGFR2) can help determine if its mechanism is direct kinase inhibition or an indirect effect via metal ion modulation.[4]
-
Other Metal Chelators/Ionophores: Compounds like Disulfiram or Diethyldithiocarbamate, which also modulate metal homeostasis and inhibit enzymes like superoxide dismutase-1 (SOD1), can serve as mechanistic controls to dissect the role of metal chelation versus other potential off-target effects.[3]
References
- 1. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clioquinol inhibits cell growth in a SERCA2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Neurodegenerative Disease Treatment Drug PBT2 Breaks Intrinsic Polymyxin Resistance in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of New Chemical Probes: A Comparative Guide to Confirmation in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The validation of on-target activity is a critical step in the development of novel chemical probes, ensuring that their biological effects are indeed mediated through the intended molecular target. This guide provides a comparative overview of key experimental methodologies for confirming target engagement in a biological context. We present quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate techniques for their specific needs.
Comparison of Key Methodologies
Choosing the right method to confirm on-target activity depends on various factors, including the nature of the target protein, the properties of the chemical probe, and the specific experimental question being addressed. The following table summarizes and compares three widely used techniques: Cellular Thermal Shift Assay (CETSA), Kinobeads Competition Binding, and Photoaffinity Labeling (PAL).
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Binding | Photoaffinity Labeling (PAL) |
| Principle | Ligand binding alters the thermal stability of the target protein. | Competitive binding of a test compound against a broad-spectrum kinase inhibitor immobilized on beads. | A photoreactive group on the probe covalently crosslinks to the target protein upon UV irradiation. |
| Biological Context | Intact cells, cell lysates, tissues | Cell lysates, tissue extracts | Intact cells, cell lysates, in vivo models |
| Probe Requirements | No modification of the probe is required. | No modification of the test compound is required. | Requires synthesis of a probe with a photoreactive group and a reporter tag (e.g., alkyne, biotin). |
| Readout | Western Blot, Mass Spectrometry, AlphaLISA, ELISA | Mass Spectrometry (LC-MS/MS) | Western Blot, Mass Spectrometry, Fluorescence imaging |
| Throughput | Low to high, depending on the readout method. | High | Medium |
| Sensitivity | Moderate to high, dependent on antibody quality or MS sensitivity. | High, capable of detecting interactions with low abundance proteins. | High, can capture transient or weak interactions. |
| Quantitative Data | Target engagement can be quantified by EC50 or IC50 values. | Provides quantitative binding affinity data (Kd) for a large number of proteins simultaneously. | Can provide information on binding site and stoichiometry. Quantification can be challenging. |
| Advantages | Label-free, applicable to a wide range of targets, can be performed in live cells. | Unbiased, proteome-wide selectivity profiling, identifies on- and off-targets. | Provides direct evidence of target engagement, can identify the binding site. |
| Disadvantages | Not all proteins exhibit a significant thermal shift upon ligand binding. Can be influenced by downstream cellular events. | Primarily applicable to ATP-binding proteins (kinases). Requires specialized equipment (Mass Spectrometer). | Probe synthesis can be complex and may alter the compound's properties. UV irradiation can cause cellular damage. |
| Relative Cost | Low to moderate (Western Blot) to high (Mass Spectrometry). | High (requires mass spectrometry). | Moderate to high (probe synthesis and mass spectrometry). |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol describes a basic CETSA experiment to assess the on-target engagement of a chemical probe in cultured cells, with target protein levels analyzed by Western Blot.
Materials:
-
Cultured cells expressing the target protein
-
Chemical probe of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermocycler or heating block
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and grow to the desired confluency. Treat cells with the chemical probe at various concentrations or with vehicle control for a specified time.
-
Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.
-
Heating: Resuspend the cell pellets in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.
-
Lysis: Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifugation: Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. Plot the relative amount of soluble target protein as a function of temperature for each treatment condition. A shift in the melting curve indicates target engagement.
Kinobeads Competition Binding Assay
This protocol outlines a typical kinobeads experiment to profile the selectivity of a kinase inhibitor across the kinome.
Materials:
-
Cell lysate (from cell lines or tissues)
-
Kinobeads (commercially available or prepared in-house)
-
Test compound (kinase inhibitor)
-
DMSO (vehicle control)
-
Wash buffers
-
Elution buffer
-
Mass spectrometer (LC-MS/MS)
Procedure:
-
Lysate Preparation: Prepare a native cell lysate under non-denaturing conditions to preserve kinase activity.
-
Competition: Incubate the cell lysate with a concentration gradient of the test compound or DMSO for a defined period.
-
Affinity Enrichment: Add the kinobeads to the lysate-compound mixture and incubate to allow binding of kinases that are not inhibited by the test compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound kinases from the beads.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution digestion).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS to identify and quantify the eluted kinases.
-
Data Analysis: Determine the dose-response curves for the binding of each identified kinase to the test compound. This allows for the determination of the apparent dissociation constant (Kd) and provides a quantitative measure of the inhibitor's selectivity.
Photoaffinity Labeling (PAL) with Click Chemistry
This protocol describes a PAL experiment using a probe equipped with a photoreactive group and a clickable alkyne handle for target identification.
Materials:
-
Photoaffinity probe with a photoreactive group (e.g., diazirine, benzophenone) and an alkyne tag
-
Cells or cell lysate
-
UV light source (e.g., 365 nm)
-
Lysis buffer
-
Click chemistry reagents (e.g., azide-biotin, copper(I) catalyst, ligand)
-
Streptavidin beads
-
Wash buffers
-
Elution buffer
-
Western blot or mass spectrometry reagents
Procedure:
-
Probe Incubation: Treat intact cells or cell lysate with the photoaffinity probe for a specific duration.
-
UV Crosslinking: Expose the samples to UV light to activate the photoreactive group and induce covalent crosslinking to interacting proteins.
-
Lysis (for intact cells): If using intact cells, lyse the cells to release the protein complexes.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
Affinity Purification: Enrich the biotin-tagged proteins using streptavidin beads.
-
Washing: Wash the beads thoroughly to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blot using an antibody against the suspected target or by mass spectrometry for unbiased target identification.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Evaluating the Therapeutic Potential of New Pim-1 Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Pim-1 kinase, a serine/threonine kinase frequently overexpressed in a variety of hematological malignancies and solid tumors, including prostate cancer, has emerged as a compelling target for cancer therapy. Its role in promoting cell survival, proliferation, and drug resistance makes it a focal point for the development of novel inhibitors. This guide provides a comparative analysis of three new Pim-1 kinase inhibitors—AZD1208, TP-3654, and a novel 2,5-disubstituted-1,3,4-oxadiazole derivative (designated here as Oxadiazole Compound 10f)—supported by experimental data to evaluate their therapeutic potential.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear comparison of their biochemical potency, selectivity, and cellular activity, the following tables summarize the key quantitative data for each inhibitor.
Table 1: Biochemical Potency Against Pim Kinase Isoforms
| Inhibitor | Pim-1 IC₅₀/Kᵢ | Pim-2 IC₅₀/Kᵢ | Pim-3 IC₅₀/Kᵢ |
| AZD1208 | 0.4 nM (IC₅₀) / 0.1 nM (Kᵢ)[1][2] | 5.0 nM (IC₅₀) / 1.92 nM (Kᵢ)[1][2] | 1.9 nM (IC₅₀) / 0.4 nM (Kᵢ)[1][2] |
| TP-3654 | 5 nM (Kᵢ)[3] | 239 nM (Kᵢ)[3] | 42 nM (Kᵢ)[3] |
| Oxadiazole Compound 10f | 17 nM (IC₅₀) | Not Reported | Not Reported |
Table 2: Kinase Selectivity Profile
| Inhibitor | Selectivity Notes |
| AZD1208 | Highly selective for Pim kinases. Tested against a panel of 442 kinases, with the three Pim kinases showing the highest inhibition. Only 13 other kinases were inhibited by 50% or more.[1] |
| TP-3654 | Greater selectivity for Pim-1 over Pim-2 and Pim-3.[4] |
| Oxadiazole Compound 10f | Data on a broad kinase panel is not available. |
Table 3: In Vitro Cellular Activity and In Vivo Efficacy
| Inhibitor | Cell Line(s) | In Vitro Effect | In Vivo Model | In Vivo Efficacy |
| AZD1208 | MOLM-16 (AML) | Induces cell cycle arrest and apoptosis.[1][5] | MOLM-16 and KG-1a xenografts | Inhibits tumor growth.[1][5] |
| TP-3654 | JAK2V617F and MPLW515L mutant cells | Reduces proliferation.[4] | Murine models of myelofibrosis | Reduces splenomegaly and bone marrow fibrosis.[4] |
| PC-3 (Prostate Cancer) | Not Reported | PC-3 xenografts | Inhibits tumor growth. | |
| Oxadiazole Compound 10f | PC-3 (Prostate Cancer) | IC₅₀ = 16 nM | PC-3 xenograft mouse model | 64.2% tumor inhibition. |
Table 4: Pharmacokinetic Properties
| Inhibitor | Bioavailability | Half-life (t½) | Cmax | Tmax |
| AZD1208 | Orally available.[1][5] | Not specified in the provided results. | Not specified in the provided results. | Not specified in the provided results. |
| TP-3654 | Favorable oral bioavailability (39% in rats).[6] | 4.1 hours in rats.[6] | Dose-dependent increase observed in mice. | 1 hour in mice with PC-3 xenografts.[7] |
| Oxadiazole Compound 10f | Not Reported | Not Reported | Not Reported | Not Reported |
Mandatory Visualizations
Pim-1 Signaling Pathway
Caption: Simplified Pim-1 signaling pathway illustrating its role in inhibiting apoptosis and promoting cell cycle progression and protein translation.
Experimental Workflow: Kinase Inhibition Assay
Caption: A generalized workflow for determining the inhibitory activity of a compound against Pim-1 kinase.
Logical Relationship: Evaluating Therapeutic Potential
Caption: The logical progression for evaluating the therapeutic potential of a new Pim-1 kinase inhibitor, from biochemical characterization to in vivo studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of Pim-1 inhibitors.
Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of a compound in inhibiting Pim-1 kinase activity.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate (e.g., Bad peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitor compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).
-
Add 2 µL of Pim-1 enzyme solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate/ATP mix in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a Pim-1 inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer)
-
Complete cell culture medium
-
Test inhibitor compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or DMSO (for control).
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
In Vivo Tumor Xenograft Model (Prostate Cancer)
Objective: To evaluate the in vivo anti-tumor efficacy of a Pim-1 inhibitor.
Materials:
-
Immunocompromised mice (e.g., male athymic nude mice, 6-8 weeks old)
-
Prostate cancer cells (e.g., PC-3)
-
Matrigel (optional)
-
Test inhibitor compound formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest and resuspend prostate cancer cells in a suitable medium (e.g., sterile saline or PBS), optionally mixed with Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 2 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blot, immunohistochemistry).
-
Compare the tumor growth and final tumor weights between the treatment and control groups to assess the in vivo efficacy of the inhibitor.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Virucidal Efficacy of Chemical Compounds
For Researchers, Scientists, and Drug Development Professionals
The validation of virucidal efficacy is a cornerstone of disinfectant and antiseptic development, ensuring that chemical compounds can effectively inactivate viral pathogens. This guide provides a comparative overview of three widely used virucidal agents: Povidone-iodine, Ethanol, and Benzalkonium Chloride. It details their performance against enveloped viruses, outlines the experimental protocols for efficacy testing, and illustrates their mechanisms of action.
Comparative Virucidal Performance
The following table summarizes the virucidal efficacy and cytotoxicity of Povidone-iodine, Ethanol, and Benzalkonium Chloride against common enveloped viruses. The Selectivity Index (SI), a crucial measure of a compound's specificity for antiviral activity over cellular toxicity, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising safety and efficacy profile.
| Compound | Virus | Assay | Efficacy Metric (EC50/Log Reduction) | Cell Line | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| Povidone-iodine | Influenza A virus (H3N2) | Sialidase Inhibition Assay | IC50: 9.5 - 212.1 µg/mL[1][2] | MDCK | 2.4 ± 0.2 mg/mL[2] | Not directly comparable |
| SARS-CoV-2 | Suspension Assay | ≥ 4 log10 reduction (≥99.99% inactivation) at 0.45% concentration within 30 seconds | Vero | > 2.75 mM | Not directly comparable | |
| Ethanol | Influenza A virus (H1N1) | Suspension Test | 3.25–3.35 log10 reduction with 54.2%–58.1% (w/w) ethanol within 30 seconds | - | Not specified | Not applicable |
| SARS-CoV-2 | Suspension Test | Complete inactivation within 5 seconds with 40%–80% ethanol[3] | - | Not specified | Not applicable | |
| Benzalkonium Chloride | Influenza Virus | Inactivation Assay | Marked virucidal effect | - | Not specified | Not applicable |
| Herpes Simplex Virus | Inactivation Assay | Inactivated after 10 minutes of exposure | - | Not specified | Not applicable | |
| SARS-CoV-2 | Suspension Test | >2.5 log reduction with 0.2% BAC for 60 seconds[3] | - | Not specified | Not applicable |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of virucidal efficacy studies.
Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the titer of infectious virus particles. It measures the ability of a chemical compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.
Protocol:
-
Cell Seeding: Plate susceptible host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known concentration of the virus and incubate for a specific contact time (e.g., 1 hour).
-
Infection: Remove the cell culture medium and inoculate the cell monolayers with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet, which stains viable cells. Plaques will appear as clear zones against a stained cell monolayer. Count the number of plaques in each well.
-
Calculation: The percentage of plaque reduction is calculated relative to a virus control (no compound treatment). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, can be determined by regression analysis.
TCID50 (50% Tissue Culture Infectious Dose) Assay
The TCID50 assay is an endpoint dilution assay used to quantify infectious virus titers, particularly for viruses that do not form distinct plaques. It determines the dilution of the virus required to infect 50% of the inoculated cell cultures.
Protocol:
-
Cell Seeding: Seed host cells into a 96-well plate and incubate to form a confluent monolayer.
-
Serial Dilution: Prepare serial 10-fold dilutions of the virus stock.
-
Infection: Inoculate replicate wells of the 96-well plate with each virus dilution. Include a cell control (no virus).
-
Incubation: Incubate the plate for a period sufficient to observe the cytopathic effect (CPE), typically 3-7 days.
-
Observation: Examine each well for the presence or absence of CPE under a microscope.
-
Calculation: The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method, which determines the virus dilution that causes CPE in 50% of the wells. To assess virucidal efficacy, the assay is performed with and without the test compound, and the reduction in viral titer is calculated.
Virucidal Suspension Test (e.g., EN 14476)
This quantitative suspension test evaluates the virucidal activity of chemical disinfectants and antiseptics under conditions that simulate practical use.
Protocol:
-
Preparation: Prepare a solution of the test compound at the desired concentration. A viral suspension with a known titer is also prepared. An interfering substance (e.g., bovine serum albumin to simulate "clean" conditions or a mixture of albumin and sheep erythrocytes for "dirty" conditions) is included.
-
Contact: Mix the test compound solution with the viral suspension and the interfering substance. Allow the mixture to incubate for a specified contact time at a controlled temperature.
-
Neutralization: After the contact time, immediately halt the virucidal activity by diluting the mixture in a neutralizer or by a method that physically separates the virus from the compound (e.g., column chromatography).
-
Virus Titration: Determine the remaining infectious virus titer in the neutralized mixture using a plaque assay or TCID50 assay.
-
Calculation: The log reduction in viral titer is calculated by comparing the titer of the virus after treatment with the test compound to the initial viral titer. A disinfectant is considered to have virucidal activity if it achieves a specified log reduction (e.g., ≥ 4 log10, which corresponds to a 99.99% reduction).
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a chemical compound that is toxic to 50% of the host cells, which is a critical parameter for assessing the selectivity of the compound.
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate at a defined density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a cell control with no compound.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay (which measures mitochondrial activity) or a crystal violet assay (which stains adherent cells).
-
Calculation: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells. This is typically determined by plotting cell viability against the compound concentration and performing a non-linear regression analysis.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for assessing virucidal efficacy and the proposed mechanisms of action for the compared chemical compounds.
Caption: Experimental workflow for virucidal efficacy validation.
Caption: Mechanisms of action of virucidal compounds.
References
- 1. Mechanisms of the action of povidone-iodine against human and avian influenza A viruses: its effects on hemagglutination and sialidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of the action of povidone-iodine against human and avian influenza A viruses: its effects on hemagglutination and sialidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disinfectant effectiveness against SARS-CoV-2 and influenza viruses present on human skin: model-based evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
